Product packaging for Acetophenone, tetrachloro derivative(Cat. No.:CAS No. 124787-08-2)

Acetophenone, tetrachloro derivative

Cat. No.: B031923
CAS No.: 124787-08-2
M. Wt: 257.9 g/mol
InChI Key: VLTJQHYMIFWMOD-UHFFFAOYSA-N
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Description

Acetophenone, tetrachloro derivative is a useful research compound. Its molecular formula is C8H4Cl4O and its molecular weight is 257.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4Cl4O B031923 Acetophenone, tetrachloro derivative CAS No. 124787-08-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,2-trichloro-1-(2-chlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl4O/c9-6-4-2-1-3-5(6)7(13)8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLTJQHYMIFWMOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C(Cl)(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80222248
Record name Acetophenone, tetrachloro derivative
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Molecular Weight

257.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

71964-98-2
Record name Acetophenone, tetrachloro derivative
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Record name Acetophenone, tetrachloro derivative
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Record name Acetophenone, tetrachloro derivative
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Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Polychlorinated Acetophenones, with a Focus on 2',3',4',5'-Tetrachloroacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Polychlorinated acetophenones are a class of halogenated aromatic ketones that serve as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Their chemical reactivity and biological activity are significantly influenced by the number and position of chlorine atoms on the acetophenone scaffold. This guide focuses on the theoretical and extrapolated properties of 2',3',4',5'-tetrachloroacetophenone, drawing comparisons with well-characterized isomers to provide a robust predictive profile for researchers.

Physicochemical Properties

The physical and chemical properties of a specific tetrachloroacetophenone isomer are determined by its unique substitution pattern. While specific data for the 2',3',4',5'-isomer is unavailable, the following tables summarize the known properties of other relevant chlorinated acetophenones to provide a comparative baseline.

Table 1: General Physicochemical Properties of Selected Chlorinated Acetophenones

Property2',2',4'-Trichloroacetophenone2',3',4'-TrichloroacetophenoneGeneral Trends for Tetrachloro-Isomers (Predicted)
Molecular Formula C₈H₅Cl₃O[1][2]C₈H₅Cl₃OC₈H₄Cl₄O
Molecular Weight 223.48 g/mol [2]223.48 g/mol 257.93 g/mol
Appearance Off-white to yellow crystalline solid[1]Beige to ochre crystalline powderLikely a crystalline solid
Melting Point 47-54 °C[1]59-64 °CExpected to be higher than trichloro-isomers
Boiling Point 130-135 °C @ 4 mmHg[1]144 °C @ 8 mmHgExpected to be higher than trichloro-isomers
Solubility Insoluble in water[1][2]Soluble in MethanolInsoluble in water; soluble in organic solvents

Table 2: Spectroscopic Data of a Representative Isomer (2',3',4'-Trichloroacetophenone)

Spectroscopic TechniqueKey Features
¹H NMR (300 MHz, CDCl₃) δ 7.44 (d, J=8.4 Hz, 1H), 7.34 (d, J=8.4 Hz, 1H), 2.63 (s, 3H)
¹³C NMR Expected signals for 6 aromatic carbons (4 substituted, 2 unsubstituted), 1 carbonyl carbon, and 1 methyl carbon.
Mass Spectrometry (MS) Molecular ion peak (M+) expected at m/z corresponding to the exact mass, with a characteristic isotopic pattern for four chlorine atoms.
Infrared (IR) Strong C=O stretch (~1680-1700 cm⁻¹), C-Cl stretches, and aromatic C-H and C=C vibrations.

Experimental Protocols

The synthesis and analysis of polychlorinated acetophenones generally follow established organic chemistry methodologies.

1. Synthesis via Friedel-Crafts Acylation:

The most common method for synthesizing chlorinated acetophenones is the Friedel-Crafts acylation of a corresponding chlorinated benzene derivative with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃)[3][4][5][6].

  • Materials: Tetrachlorobenzene, Acetyl Chloride (or Acetic Anhydride), Anhydrous Aluminum Chloride, Dichloromethane (or other suitable solvent), Hydrochloric Acid, Sodium Bicarbonate Solution, Anhydrous Sodium Sulfate, Ethanol (for recrystallization).

  • Procedure:

    • To a stirred solution of tetrachlorobenzene in dichloromethane, add anhydrous aluminum chloride in portions at 0-5 °C.

    • Slowly add acetyl chloride to the mixture, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC or GC).

    • Carefully pour the reaction mixture onto crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

    • Separate the organic layer, wash with water, then with a dilute sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the tetrachloroacetophenone.

2. Analytical Characterization:

The identity and purity of the synthesized compound can be confirmed using a combination of analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the specific isomeric structure by analyzing the chemical shifts and coupling constants of the protons and carbons.

  • Infrared (IR) Spectroscopy: To confirm the presence of the carbonyl functional group and the aromatic ring.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis and purity assessment.

Chemical Reactivity and Stability

Polychlorinated acetophenones are generally stable compounds under normal conditions. Their reactivity is primarily centered around the carbonyl group and the aromatic ring.

  • Carbonyl Group Reactions: The ketone functionality can undergo typical reactions such as reduction to an alcohol, reductive amination, and condensation reactions.

  • Aromatic Ring Reactions: The high degree of chlorination deactivates the aromatic ring towards further electrophilic substitution. However, nucleophilic aromatic substitution may be possible under harsh conditions.

  • Stability: These compounds are generally stable but should be stored away from strong oxidizing agents and strong bases[2].

Mandatory Visualizations

Synthesis_Workflow Tetrachlorobenzene Tetrachlorobenzene ReactionMixture Friedel-Crafts Acylation Tetrachlorobenzene->ReactionMixture AcetylChloride Acetyl Chloride / AlCl₃ AcetylChloride->ReactionMixture Quenching Quenching (Ice/HCl) ReactionMixture->Quenching 1 Extraction Workup & Extraction Quenching->Extraction 2 Purification Purification (Recrystallization) Extraction->Purification 3 FinalProduct 2',3',4',5'-Tetrachloroacetophenone Purification->FinalProduct 4

Caption: General workflow for the synthesis of 2',3',4',5'-tetrachloroacetophenone.

Hypothetical_Metabolic_Pathway ParentCompound Polychlorinated Acetophenone PhaseI Phase I Metabolism (e.g., CYP450 Oxidation) ParentCompound->PhaseI HydroxylatedMetabolite Hydroxylated Metabolites PhaseI->HydroxylatedMetabolite ReactiveIntermediates Reactive Intermediates (e.g., Epoxides, Quinones) PhaseI->ReactiveIntermediates PhaseII Phase II Metabolism (Conjugation) HydroxylatedMetabolite->PhaseII Conjugates Glucuronide/Sulfate Conjugates PhaseII->Conjugates Excretion Excretion (Urine/Bile) Conjugates->Excretion CellularTargets Interaction with Cellular Macromolecules (DNA, Proteins) ReactiveIntermediates->CellularTargets Toxicity Potential Toxicity CellularTargets->Toxicity

Caption: Hypothetical metabolic pathway of polychlorinated acetophenones.

Biological Activity and Toxicological Profile (General)

While specific data for tetrachloroacetophenones is scarce, the biological activity of polychlorinated aromatic hydrocarbons, in general, is an area of active research.

  • Toxicity: Chlorinated aromatic compounds can exhibit toxicity, and their effects are often mediated by the aryl hydrocarbon receptor (AhR)[7]. Human exposure to some chlorinated aromatic compounds has been linked to various health issues[8][9][10]. The toxicity of chlorinated polycyclic aromatic hydrocarbons can be greater than their parent compounds[7].

  • Metabolism: In the body, these compounds are typically metabolized by cytochrome P450 enzymes in the liver[11][12]. This can lead to the formation of more polar metabolites that are more easily excreted, but can also produce reactive intermediates that may be toxic[12][13].

  • Pharmacological Potential: Acetophenone derivatives have been investigated for a wide range of pharmacological activities, including antimicrobial, antioxidant, and anti-inflammatory properties[14][15]. The introduction of chlorine atoms can modulate these activities, and some chlorinated acetophenones are used as intermediates in the synthesis of antifungal agents[16].

Conclusion

2',3',4',5'-Tetrachloroacetophenone, while not a well-documented compound, can be predicted to share many of the physicochemical properties and reactivity patterns of other polychlorinated acetophenones. This guide provides a foundational understanding for researchers interested in the synthesis and potential applications of this and related molecules. It is imperative that any future work on this specific isomer involves thorough experimental characterization to validate the predicted properties and to fully assess its chemical and biological profile.

References

CAS number and molecular structure of tetrachloroacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to 2,2',4'-Trichloroacetophenone

A Note on Nomenclature: The term "tetrachloroacetophenone" is not a standard chemical identifier. This guide focuses on the closely related and commercially significant compound, 2,2',4'-Trichloroacetophenone , which is likely the intended subject of interest.

This technical guide provides a comprehensive overview of 2,2',4'-trichloroacetophenone, including its chemical identity, physical properties, synthesis protocols, and its crucial role as an intermediate in the development of pharmaceutical agents. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Molecular Structure

2,2',4'-Trichloroacetophenone is a halogenated organic compound belonging to the acetophenone class.[1] Its structure features a phenyl ring substituted with two chlorine atoms at the 2' and 4' positions, and a chloroacetyl group attached to the ring.[1]

  • CAS Number: 4252-78-2[2][3]

  • Molecular Formula: C₈H₅Cl₃O[2][3]

  • IUPAC Name: 2-chloro-1-(2,4-dichlorophenyl)ethanone[2]

  • Synonyms: α,2,4-Trichloroacetophenone, 2,4-Dichlorophenacyl chloride, Chloromethyl 2,4-dichlorophenyl ketone[1][2]

Physicochemical Properties

The quantitative physicochemical properties of 2,2',4'-trichloroacetophenone are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 223.48 g/mol [2][3]
Appearance Off-white to yellow crystalline solid[2][3]
Melting Point 47-54 °C[3]
Boiling Point 130-135 °C at 4 mmHg[3]
Density 1.312 g/cm³[3]
Flash Point > 230 °F (> 110 °C)[2][3]
Water Solubility 60 mg/L (at 20 °C)[3]
InChI Key VYWPPRLJNVHPEU-UHFFFAOYSA-N[2]
SMILES C1=CC(=C(C=C1Cl)Cl)C(=O)CCl[2]

Experimental Protocols: Synthesis

The primary method for synthesizing 2,2',4'-trichloroacetophenone is through the Friedel-Crafts acylation of 1,3-dichlorobenzene.[4][5]

Synthesis of 2,2',4'-Trichloroacetophenone

This protocol describes a common laboratory-scale synthesis.

Materials:

  • 1,3-Dichlorobenzene

  • Chloroacetyl chloride

  • Anhydrous aluminum trichloride (AlCl₃)

  • Dichloromethane (DCM) or other suitable solvent

  • Ice water

  • Concentrated hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethanol or petroleum ether for recrystallization

Procedure:

  • To a stirred mixture of 1,3-dichlorobenzene and anhydrous aluminum trichloride in dichloromethane, slowly add chloroacetyl chloride dropwise at a controlled temperature, typically not exceeding 30 °C.[5]

  • After the addition is complete, stir the reaction mixture at the same temperature for several hours to ensure the reaction goes to completion.[5]

  • Carefully quench the reaction by pouring the mixture into ice water containing a small amount of concentrated hydrochloric acid.[5]

  • Separate the organic layer. Wash the organic phase sequentially with water and a saturated sodium bicarbonate solution to neutralize any remaining acid.[3]

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent like ethanol to yield 2,2',4'-trichloroacetophenone as a white to off-white solid.[5]

Synthesis_Workflow reagents 1,3-Dichlorobenzene + Chloroacetyl Chloride reaction Friedel-Crafts Acylation (Stirring, <30°C) reagents->reaction catalyst Anhydrous AlCl₃ in Dichloromethane catalyst->reaction quench Quenching (Ice Water + HCl) reaction->quench extraction Work-up (Separation, Washing) quench->extraction purification Purification (Recrystallization) extraction->purification product 2,2',4'-Trichloro- acetophenone purification->product

Caption: Synthesis workflow for 2,2',4'-Trichloroacetophenone.

Role in Drug Development

2,2',4'-Trichloroacetophenone is a pivotal building block in the pharmaceutical industry, primarily for the synthesis of azole-based antifungal agents.[3][5][6] These drugs are essential for treating a wide range of fungal infections.

The mechanism of action for these antifungal drugs typically involves the inhibition of the fungal cytochrome P450 enzyme lanosterol 14α-demethylase. This enzyme is critical for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. By disrupting ergosterol production, azole antifungals compromise the integrity of the fungal cell membrane, leading to cell death.

Intermediate in Antifungal Synthesis

2,2',4'-Trichloroacetophenone serves as a key starting material for several widely used antifungal medications, including:

  • Miconazole: Used for skin infections such as ringworm and candidiasis.[6]

  • Econazole: A topical antifungal medication.[4]

  • Isoconazole: Another potent antifungal agent.[3][7]

The synthesis of these drugs involves a multi-step process where the 2,2',4'-trichloroacetophenone molecule is chemically modified. A general pathway involves the reduction of the ketone group to an alcohol, followed by substitution and N-alkylation reactions to introduce the imidazole moiety and other required functional groups.[6]

Drug_Development_Pathway cluster_synthesis Multi-Step Chemical Synthesis start 2,2',4'-Trichloroacetophenone (Key Precursor) reduction 1. Ketone Reduction start->reduction substitution 2. Nucleophilic Substitution alkylation 3. N-Alkylation with Imidazole end_product Azole Antifungal Drugs (e.g., Miconazole, Econazole) alkylation->end_product application Treatment of Fungal Infections end_product->application

References

The Versatility of Chlorinated Acetophenones in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chlorinated acetophenones are a class of readily accessible and highly versatile synthetic intermediates that have found widespread application in the synthesis of a diverse array of organic molecules. Their value stems from the presence of three key reactive sites: the electrophilic carbonyl group, the enolizable α-carbon, and the reactive carbon-chlorine bond. This unique combination of functional groups allows for a wide range of chemical transformations, making them invaluable building blocks for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry, agrochemicals, and materials science. This technical guide provides an in-depth overview of the core applications of chlorinated acetophenones in organic synthesis, with a focus on their utility in the synthesis of heterocyclic compounds, chalcones, and other valuable organic scaffolds.

Synthesis of Heterocyclic Compounds

The reactivity profile of chlorinated acetophenones makes them ideal precursors for the synthesis of a variety of heterocyclic systems, which are core scaffolds in many biologically active compounds.

Synthesis of Quinoxalines

Quinoxalines are an important class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities. A common and efficient method for their synthesis involves the condensation of an o-phenylenediamine with an α-haloketone, such as 2-chloroacetophenone.

Reaction Workflow: Synthesis of Quinoxalines

G cluster_reactants Reactants cluster_process Process cluster_product Product o-Phenylenediamine o-Phenylenediamine Condensation Condensation o-Phenylenediamine->Condensation 2-Chloroacetophenone 2-Chloroacetophenone 2-Chloroacetophenone->Condensation Cyclization Cyclization Condensation->Cyclization Oxidation Oxidation Cyclization->Oxidation Quinoxaline Derivative Quinoxaline Derivative Oxidation->Quinoxaline Derivative

Caption: General workflow for the synthesis of quinoxalines from o-phenylenediamine and 2-chloroacetophenone.

Experimental Protocol: Synthesis of 2-Phenylquinoxaline

A mixture of o-phenylenediamine (1 mmol) and 2-chloroacetophenone (1 mmol) is dissolved in a suitable solvent such as ethanol or tetrahydrofuran. A base, for example, pyridine or sodium bicarbonate, is added to the mixture, which is then stirred at room temperature or heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to afford the desired 2-phenylquinoxaline.[1]

Table 1: Synthesis of Quinoxaline Derivatives from Substituted Phenacyl Bromides and o-Phenylenediamines [1]

Entryo-PhenylenediaminePhenacyl BromideProductYield (%)Time (h)
11,2-Diaminobenzene2-Bromo-1-phenylethanone2-Phenylquinoxaline922
24,5-Dimethyl-1,2-diaminobenzene2-Bromo-1-phenylethanone6,7-Dimethyl-2-phenylquinoxaline902.5
34-Chloro-1,2-diaminobenzene2-Bromo-1-phenylethanone6-Chloro-2-phenylquinoxaline882.5
41,2-Diaminobenzene2-Bromo-1-(4-bromophenyl)ethanone2-(4-Bromophenyl)quinoxaline853
51,2-Diaminobenzene2-Bromo-1-(naphthalen-2-yl)ethanone2-(Naphthalen-2-yl)quinoxaline873
Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic method for the preparation of thiazole derivatives, which are present in numerous pharmaceuticals, including vitamin B1. The reaction involves the condensation of an α-haloketone with a thioamide.

Reaction Mechanism: Hantzsch Thiazole Synthesis

G alpha-Halo Ketone alpha-Halo Ketone Intermediate_1 Thiazolium Intermediate alpha-Halo Ketone->Intermediate_1 Nucleophilic Attack Thioamide Thioamide Thioamide->Intermediate_1 Intermediate_2 Hydroxythiazoline Intermediate_1->Intermediate_2 Cyclization Thiazole Thiazole Intermediate_2->Thiazole Dehydration

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

To a solution of 2-chloroacetophenone (10 mmol) in ethanol (50 mL), thiourea (12 mmol) is added. The mixture is heated under reflux for 2-3 hours. After cooling, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to yield 2-amino-4-phenylthiazole.[2]

Feist-Benary Furan Synthesis

The Feist-Benary synthesis provides a route to substituted furans from α-haloketones and β-dicarbonyl compounds in the presence of a base.[3][4]

Reaction Mechanism: Feist-Benary Furan Synthesis

G alpha-Halo Ketone alpha-Halo Ketone Alkylation Alkylation Product alpha-Halo Ketone->Alkylation beta-Dicarbonyl beta-Dicarbonyl Enolate Enolate Formation beta-Dicarbonyl->Enolate Base Enolate->Alkylation Nucleophilic Attack Cyclization Cyclization Alkylation->Cyclization Intramolecular Condensation Furan Furan Cyclization->Furan Dehydration

Caption: Key steps in the Feist-Benary furan synthesis.

Experimental Protocol: General Procedure for Feist-Benary Furan Synthesis

An α-haloketone (e.g., 2-chloroacetophenone) and a β-dicarbonyl compound (e.g., ethyl acetoacetate) are dissolved in a suitable solvent like ethanol. A base such as pyridine or an alkoxide is added, and the mixture is heated. The reaction progress is monitored by TLC. After completion, the reaction mixture is worked up by extraction and purified by distillation or chromatography to yield the substituted furan.[5]

Synthesis of Chalcones

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are known to possess a wide range of biological activities. They are typically synthesized via a Claisen-Schmidt condensation between an acetophenone and a benzaldehyde derivative. Chlorinated acetophenones are frequently used in this reaction.

Reaction Workflow: Claisen-Schmidt Condensation for Chalcone Synthesis

G cluster_reactants Reactants cluster_process Process cluster_product Product Chlorinated Acetophenone Chlorinated Acetophenone Base-catalyzed Condensation Base-catalyzed Condensation Chlorinated Acetophenone->Base-catalyzed Condensation Benzaldehyde Derivative Benzaldehyde Derivative Benzaldehyde Derivative->Base-catalyzed Condensation Dehydration Dehydration Base-catalyzed Condensation->Dehydration Chalcone Chalcone Dehydration->Chalcone

Caption: General workflow for the synthesis of chalcones via Claisen-Schmidt condensation.

Experimental Protocol: Synthesis of (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one

In a mortar, 4'-chloroacetophenone (5.0 mmol) and benzaldehyde (5.0 mmol) are mixed. A pellet of sodium hydroxide (approximately 0.2 g, 5.0 mmol) is added, and the mixture is ground with a pestle for 20-30 minutes until it solidifies. Distilled water (10 mL) is then added, and the solid is collected by vacuum filtration, washed with water, and recrystallized from ethanol to give the pure chalcone.

Table 2: Synthesis of Chalcone Derivatives from Substituted Acetophenones and Benzaldehydes [6][7]

EntryAcetophenoneBenzaldehydeProductYield (%)
14'-Hydroxyacetophenone4-Chlorobenzaldehyde(E)-1-(4-hydroxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one95
24'-HydroxyacetophenoneBenzaldehyde(E)-1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one90
32,4-Dihydroxyacetophenone4-Chlorobenzaldehyde(E)-1-(2,4-dihydroxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one96
42,4-DihydroxyacetophenoneVeratraldehyde(E)-1-(2,4-dihydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one93
54'-Methoxyacetophenone4-Fluorobenzaldehyde(E)-1-(4-methoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one85

Darzens Condensation

The Darzens condensation is a reaction between a ketone or aldehyde and an α-haloester in the presence of a base to form an α,β-epoxy ester (glycidic ester).[8][9] When an α-halo ketone like chloroacetophenone is used, an α,β-epoxy ketone is formed. These epoxides are valuable intermediates for the synthesis of other functional groups.

Reaction Mechanism: Darzens Condensation

G alpha-Halo Ketone alpha-Halo Ketone Enolate Enolate Formation alpha-Halo Ketone->Enolate Base Aldehyde/Ketone Aldehyde/Ketone Halohydrin Halohydrin Intermediate Aldehyde/Ketone->Halohydrin Enolate->Halohydrin Nucleophilic Attack Epoxide Epoxide Halohydrin->Epoxide Intramolecular SN2

Caption: Simplified mechanism of the Darzens condensation.

Experimental Protocol: General Procedure for Darzens Condensation

To a solution of an aldehyde or ketone and an α-chloroacetophenone in a solvent like tetrahydrofuran, a strong base such as sodium ethoxide or potassium tert-butoxide is added at a low temperature. The reaction is stirred for a specified time and then quenched with water. The product is extracted with an organic solvent and purified by chromatography.

Other Important Reactions

Chlorinated acetophenones are also key starting materials in several other important organic transformations.

  • Gewald Aminothiophene Synthesis: This is a multicomponent reaction that produces highly substituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[10]

  • Willgerodt-Kindler Reaction: This reaction converts aryl alkyl ketones to the corresponding terminal amides or thioamides upon treatment with ammonium polysulfide or sulfur and an amine, respectively.

Applications in Drug Development

The synthetic versatility of chlorinated acetophenones has led to their extensive use in the development of pharmaceuticals. Many of the heterocyclic and chalcone structures synthesized from these precursors form the core of various biologically active molecules, including anticonvulsant and antinociceptive agents.[11][12][13][14][15]

Chlorinated acetophenones are undeniably powerful and versatile building blocks in organic synthesis. Their ability to participate in a wide range of reactions, leading to the formation of diverse and medicinally relevant scaffolds, underscores their importance to researchers, scientists, and professionals in drug development. The reactions detailed in this guide, including the synthesis of quinoxalines, thiazoles, furans, and chalcones, as well as the Darzens condensation, represent just a fraction of the potential applications of this valuable class of compounds. Future research will undoubtedly continue to uncover new and innovative ways to utilize chlorinated acetophenones in the quest for novel molecules with significant biological and material properties.

References

An In-depth Technical Guide to Polychlorinated Aromatic Ketones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review on polychlorinated aromatic ketones (PCAKs), a class of halogenated aromatic compounds of emerging environmental and toxicological concern. This document synthesizes available data on their physicochemical properties, synthesis, analytical methodologies, and potential biological effects, with a focus on their interaction with the aryl hydrocarbon receptor (AhR) signaling pathway.

Physicochemical Properties of Polychlorinated Aromatic Ketones

Quantitative data for specific polychlorinated aromatic ketones is not extensively available in the public domain. However, data for some dichlorinated benzophenones and the parent aromatic ketone, fluorenone, are presented below to provide an indication of their general properties. It is anticipated that increasing the degree of chlorination will lead to higher melting points, boiling points, and lipophilicity (logP), while decreasing water solubility and vapor pressure, similar to trends observed for polychlorinated biphenyls (PCBs) and dibenzofurans.

Table 1: Physicochemical Properties of Selected Aromatic Ketones

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)LogPWater Solubility
FluorenoneC₁₃H₈O180.2184341.53.58Insoluble[1][2]
4,4'-DichlorobenzophenoneC₁₃H₈Cl₂O251.11144 - 1463534.9No data available
2,4'-DichlorobenzophenoneC₁₃H₈Cl₂O251.11No data availableNo data available4.4No data available
2,5-DichlorobenzophenoneC₁₃H₈Cl₂O251.11No data availableNo data availableNo data availableNo data available

Note: Data for dichlorobenzophenones is sourced from PubChem CID 7034, 66558, and various safety data sheets.[3][4][5][6][7] LogP for 4,4'-Dichlorobenzophenone and 2,4'-Dichlorobenzophenone are computed values.[5][7]

Toxicological Data

The toxicological database for polychlorinated aromatic ketones is limited. The available acute toxicity data for 4,4'-dichlorobenzophenone is summarized below. For context, the toxicity of related, well-studied polychlorinated aromatic compounds like polychlorinated dibenzofurans (PCDFs) is often evaluated based on their ability to activate the aryl hydrocarbon receptor (AhR), which mediates a range of toxic effects.

Table 2: Acute Toxicity of 4,4'-Dichlorobenzophenone

CompoundTest OrganismRoute of AdministrationToxicity Value (LD50)
4,4'-DichlorobenzophenoneMouseIntraperitoneal200 mg/kg[3][4]

Synthesis of Polychlorinated Aromatic Ketones

The synthesis of polychlorinated aromatic ketones can be achieved through various established organic chemistry reactions. The primary methods involve the chlorination of a parent aromatic ketone or the Friedel-Crafts acylation of a chlorinated aromatic compound.

Experimental Protocol: Friedel-Crafts Acylation for the Synthesis of Dichlorobenzophenones

This protocol describes a general method for the synthesis of dichlorobenzophenones, adapted from principles of Friedel-Crafts acylation.

Materials:

  • Chlorobenzene (or other chlorinated benzene derivative)

  • Chlorobenzoyl chloride (or other chlorinated acyl chloride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂) or other suitable inert solvent

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, separatory funnel)

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add the chlorinated benzene derivative and dichloromethane.

  • Cool the mixture in an ice bath.

  • Slowly add anhydrous aluminum chloride to the stirred solution.

  • From the dropping funnel, add the chlorinated acyl chloride dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

  • Carefully pour the reaction mixture over crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with dilute hydrochloric acid, water, saturated sodium bicarbonate solution, and finally with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent using a rotary evaporator to obtain the crude product.

  • The crude polychlorinated aromatic ketone can be purified by recrystallization or column chromatography.

Analytical Methodology

The analysis of polychlorinated aromatic ketones in environmental or biological matrices typically involves extraction followed by chromatographic separation and detection. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of these compounds.

Experimental Protocol: General GC-MS Analysis of Chlorinated Benzophenones

This protocol provides a general workflow for the analysis of chlorinated benzophenones in a sample matrix.

1. Sample Preparation (Extraction):

  • Solid Samples (e.g., soil, sediment): Soxhlet extraction or pressurized liquid extraction (PLE) with a suitable organic solvent (e.g., hexane, dichloromethane, or a mixture thereof).

  • Liquid Samples (e.g., water): Liquid-liquid extraction (LLE) with an immiscible organic solvent or solid-phase extraction (SPE) using a C18 or similar sorbent.

  • Biological Tissues: Homogenization followed by extraction with an organic solvent and subsequent lipid removal (e.g., via gel permeation chromatography or solid-phase extraction).

2. Extract Cleanup:

  • The crude extract is often cleaned up to remove interfering compounds. This can be achieved using column chromatography with adsorbents like silica gel or Florisil.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).

    • Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

    • Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 100 °C, ramping to 280 °C.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, targeting the characteristic ions of the specific polychlorinated aromatic ketones of interest.

  • Quantification: Quantification is typically performed using an internal standard method with a structurally similar, isotopically labeled compound.

Signaling Pathways

Polychlorinated aromatic ketones, like other planar halogenated aromatic hydrocarbons, are suspected to exert their biological effects primarily through the activation of the aryl hydrocarbon receptor (AhR) signaling pathway. The AhR is a ligand-activated transcription factor that regulates the expression of a wide range of genes, including those involved in xenobiotic metabolism.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The canonical AhR signaling pathway is initiated by the binding of a ligand to the cytosolic AhR, which is complexed with several chaperone proteins, including heat shock protein 90 (HSP90) and X-associated protein 2 (XAP2). Upon ligand binding, the complex translocates to the nucleus, where the chaperone proteins dissociate, and the AhR forms a heterodimer with the AhR nuclear translocator (ARNT). This AhR/ARNT complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, leading to the transcription of genes such as cytochrome P450 1A1 (CYP1A1), which is involved in the metabolism of these compounds.

AhR_Signaling_Pathway Aryl Hydrocarbon Receptor (AhR) Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PCAK Polychlorinated Aromatic Ketone (Ligand) AhR_complex AhR-HSP90-XAP2 (Inactive Complex) PCAK->AhR_complex Binding Activated_AhR_complex Activated Ligand-AhR Complex AhR_complex->Activated_AhR_complex Conformational Change Nuclear_AhR_complex Ligand-AhR Complex Activated_AhR_complex->Nuclear_AhR_complex Nuclear Translocation Chaperones HSP90, XAP2 Nuclear_AhR_complex->Chaperones Dissociation ARNT ARNT Nuclear_AhR_complex->ARNT Heterodimerization AhR_ARNT AhR/ARNT Heterodimer ARNT->AhR_ARNT XRE Xenobiotic Responsive Element (XRE) in DNA AhR_ARNT->XRE Binding mRNA mRNA XRE->mRNA Gene Transcription CYP1A1 CYP1A1 Protein (Metabolism) mRNA->CYP1A1 Translation

Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by a ligand.

Conclusion

Polychlorinated aromatic ketones represent a class of compounds with potential environmental and health implications due to their structural similarity to other persistent organic pollutants. While comprehensive data on their properties and toxicity are still lacking, this guide provides a foundational overview based on the available literature and data from related compounds. The provided experimental protocols offer a starting point for the synthesis and analysis of these molecules, and the visualization of the AhR signaling pathway highlights a key mechanism through which they may exert biological effects. Further research is crucial to fully characterize the risks associated with polychlorinated aromatic ketones and to develop effective strategies for their monitoring and remediation.

References

A Comprehensive Technical Guide to the Health and Safety of Tetrachloroacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the critical health and safety considerations for handling tetrachloroacetophenone (specifically 2,2',4'-Trichloroacetophenone, CAS No. 4252-78-2). The information is intended to support safe laboratory practices for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications.

Hazard Identification and Classification

Tetrachloroacetophenone is a hazardous substance that is corrosive, toxic, and a lachrymator (a substance that irritates the eyes and causes tears).[1] It is classified as toxic if swallowed, harmful in contact with skin, causes severe skin burns and eye damage, may cause an allergic skin reaction, and may cause respiratory irritation.[2][3]

GHS Hazard Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating the hazards of chemical products.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Skin Corrosion/IrritationCategory 1B / 2H314/H315: Causes severe skin burns and eye damage / Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage
Sensitization, SkinCategory 1H317: May cause an allergic skin reaction
Specific Target Organ Toxicity, Single ExposureCategory 3H335: May cause respiratory irritation
Hazardous to the Aquatic Environment, Acute HazardCategory 1H400: Very toxic to aquatic life

Sources:[2][3][4]

Hazard Pictograms

The following pictograms are associated with tetrachloroacetophenone:

alt text
alt text
alt text

Signal Word: Danger [3]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.

PropertyValue
Chemical Formula C₈H₅Cl₃O
Molecular Weight 223.48 g/mol
Appearance Off-white to yellow crystalline solid.[5][6]
Melting Point 47-54 °C (117-129 °F)
Boiling Point 130-135 °C at 4 mmHg
Flash Point > 110 °C (> 230 °F)[4]
Solubility in Water Insoluble; reported as < 1 mg/mL at 20 °C (68 °F).[1][2][6]
Stability Stable under recommended storage conditions.[3]
Incompatibilities Incompatible with strong oxidizers and strong bases.[1][2][5]
Hazardous Decomposition When heated to decomposition, it emits toxic fumes of carbon monoxide, carbon dioxide, and hydrogen chloride gas.[1]

Toxicology and Health Effects

Exposure to tetrachloroacetophenone can cause severe acute and chronic health effects. It is extremely destructive to the tissues of the mucous membranes, upper respiratory tract, eyes, and skin.[1]

Routes of Exposure: Inhalation, Ingestion, Skin and/or Eye Contact.

  • Inhalation: Inhalation may be fatal as a result of spasm, inflammation, and edema of the larynx and bronchi, chemical pneumonitis, and pulmonary edema.[1] Symptoms can include a burning sensation, coughing, wheezing, laryngitis, and shortness of breath.[1]

  • Skin Contact: Causes severe skin burns and irritation.[3] It can be harmful if absorbed through the skin and may cause an allergic skin reaction.[2]

  • Eye Contact: Causes serious and potentially irreversible eye damage.[2][3] It is a lachrymator, causing a copious flow of tears.[1]

  • Ingestion: Toxic if swallowed.[2] Ingestion can cause severe swelling and damage to delicate tissues, with a danger of perforation of the stomach or esophagus.[4]

Quantitative Toxicity Data

While classified as toxic and harmful, specific quantitative LD50 (Lethal Dose, 50%) and LC50 (Lethal Concentration, 50%) values for 2,2',4'-Trichloroacetophenone are not available in the reviewed literature. Animal testing suggests moderate acute toxicity.[6] Researchers should operate under the assumption of high toxicity for all exposure routes.

Safe Handling and Storage Protocols

Strict adherence to handling and storage protocols is mandatory to minimize exposure risk.

Handling
  • Ventilation: All work must be conducted in a properly functioning chemical fume hood.[4]

  • Personal Contact: Avoid all contact with skin and eyes and avoid inhalation of dust or aerosols.[3]

  • Safe Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[4]

  • Dust Formation: Avoid the formation of dust and aerosols during handling.[3]

G Diagram 1: Safe Handling Workflow start Start: Prepare for Handling ppe 1. Don Required PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe hood 2. Verify Chemical Fume Hood is Operational ppe->hood handle 3. Handle Substance (Avoid dust, use appropriate tools) hood->handle store 4. Securely Close and Store in Designated Area handle->store clean 5. Decontaminate Work Area and Equipment store->clean doff 6. Doff and Dispose of PPE (Gloves, etc.) clean->doff wash 7. Wash Hands Thoroughly doff->wash end End: Procedure Complete wash->end

Caption: Diagram 1: A logical workflow for the safe handling of tetrachloroacetophenone.

Storage
  • Conditions: Store in a cool, dry, and well-ventilated place.[3]

  • Container: Keep the container tightly closed.[3]

  • Security: Store locked up in a designated area accessible only to authorized personnel.[4]

  • Incompatibles: Store away from incompatible materials such as strong bases and oxidizing agents.[2][5]

Personal Protective Equipment (PPE)

The use of appropriate PPE is the primary barrier against chemical exposure.

PPE TypeSpecification
Eye/Face Protection Wear chemical safety goggles and a face shield. Use equipment tested and approved under government standards like NIOSH (US) or EN 166 (EU).[4]
Skin Protection Hand Protection: Wear chemical-resistant, impervious gloves (e.g., nitrile rubber). Inspect gloves before use and use proper removal techniques.[3] Body Protection: Wear a chemical-resistant lab coat or a full protective suit.[4]
Respiratory Protection If engineering controls (fume hood) are insufficient or as a backup, use a full-face particle respirator (type N100 US or P3 EU) or a full-face supplied-air respirator.[3] Respirator use must comply with a formal respiratory protection program.

Sources:[3][4]

G Diagram 2: PPE Selection Logic cluster_0 Minimum Required PPE (All Handling Scenarios) cluster_1 Additional PPE Based on Risk Assessment goggles Chemical Safety Goggles (ANSI Z87.1 / EN166) gloves Chemical-Resistant Gloves (e.g., Nitrile) coat Chemical-Resistant Lab Coat risk_assessment Assess Task-Specific Risks splash_risk Risk of Splash or High Concentration? risk_assessment->splash_risk aerosol_risk Risk of Dust or Aerosol Generation? risk_assessment->aerosol_risk face_shield Add Face Shield splash_risk->face_shield Yes respirator Use Full-Face Respirator (e.g., N100/P3 or Supplied Air) aerosol_risk->respirator Yes

Caption: Diagram 2: Logic for selecting appropriate PPE based on risk.

Emergency Procedures

Immediate and correct response to an emergency is critical to mitigating harm.

Accidental Release Measures (Spills)
  • Evacuate: Immediately evacuate personnel from the spill area. Keep people away and upwind.[4]

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[3]

  • Cleanup: Wearing full PPE, sweep up the solid material, avoiding dust creation, and shovel it into a suitable, closed container for disposal.[3][4]

  • Decontaminate: Clean the spill area thoroughly.

G Diagram 3: Spill Response Protocol spill Spill Detected evacuate 1. Evacuate Area Alert others spill->evacuate ppe 2. Don Full PPE (incl. respirator) evacuate->ppe contain 3. Contain Spill (Prevent spread, avoid drains) ppe->contain cleanup 4. Clean Up (Sweep solid, use absorbent) contain->cleanup dispose 5. Place Waste in Sealed Container cleanup->dispose decon 6. Decontaminate Area and Equipment dispose->decon report 7. Report Incident decon->report

Caption: Diagram 3: Step-by-step protocol for responding to a chemical spill.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use a dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[3][4]

  • Firefighter Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

First Aid Measures

Immediate medical attention is required for all exposures.[4]

Exposure RouteFirst Aid Protocol
Inhalation Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Call a physician or poison control center immediately.[4]
Skin Contact Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical advice from an ophthalmologist.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4]

Disposal Considerations

Chemical waste must be disposed of in accordance with all local, state, and federal regulations.

  • Method: Offer surplus and non-recyclable solutions to a licensed disposal company. The material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Containers: Dispose of contaminated packaging as unused product.[3]

Experimental Protocol: Synthesis of 2,2',4'-Trichloroacetophenone

This section provides a detailed methodology for a common synthesis of the title compound via Friedel-Crafts acylation, as cited in the literature.[5]

Materials and Equipment
  • Reactants: 1,3-Dichlorobenzene, Chloroacetyl chloride, Anhydrous aluminum trichloride.

  • Solvents/Reagents: Methylene chloride, Ice water, Saturated sodium bicarbonate solution, Anhydrous sodium sulfate, Petroleum ether.

  • Equipment: Three-necked flask with stirrer, Reflux condenser, Dropping funnel, Rotary evaporator, Filtration apparatus.

Procedure
  • Reaction Setup: To a three-necked flask equipped with a stirrer, add 1,3-dichlorobenzene (147 g) and methylene chloride (750 mL) at room temperature.[5]

  • Catalyst Addition: Under constant stirring, add anhydrous aluminum trichloride (147 g) in batches.[5]

  • Acylation: Once the catalyst is added, heat the reaction mixture to reflux. Maintain reflux for 3 hours to ensure the reaction goes to completion.[5]

  • Quenching: After the reaction is complete, cool the mixture and carefully pour it into ice water to quench the reaction.[5]

  • Phase Separation: Separate the organic and aqueous phases.[5]

  • Washing: Wash the organic phase sequentially with deionized water (2 x 500 mL) and a saturated sodium bicarbonate solution (2 x 500 mL) to remove acidic impurities.[5]

  • Drying: Dry the washed organic phase with anhydrous sodium sulfate and filter to remove the desiccant.[5]

  • Crystallization: Concentrate the filtrate by rotary evaporation. Add petroleum ether (1200 mL) to the residue and cool the mixture in a refrigerator overnight to promote crystallization.[5]

  • Isolation: Collect the crystallized product by filtration, wash with a small amount of cold petroleum ether, and dry under a vacuum to yield 2,2',4'-trichloroacetophenone as an off-white solid.[5]

References

An In-depth Technical Guide on the Environmental Fate and Degradation of Chlorinated Acetophenones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Part 1: Introduction to Chlorinated Acetophenones

Chemical Structure and Properties

Chlorinated acetophenones are a class of aromatic ketones characterized by an acetophenone structure with one or more chlorine atoms substituted on the phenyl ring. Their general structure consists of a benzene ring attached to a carbonyl group, which is further bonded to a methyl group. The number and position of chlorine atoms on the benzene ring determine the specific properties of each congener. These compounds are generally crystalline solids with a sharp, irritating odor and are sparingly soluble in water but soluble in organic solvents like acetone and benzene[1][2].

Sources and Environmental Significance

Chlorinated acetophenones enter the environment from various sources. They are known degradation products of certain organochlorine pesticides, such as chlorfenvinphos and tetrachlorvinphos[3]. Industrial processes, including the synthesis of some pharmaceuticals and chemicals, can also lead to their release[1][4]. For instance, 2-chloroacetophenone has been used as a tear gas agent[1]. Their presence in the environment is of concern due to their potential toxicity and persistence. The degradation of these compounds can lead to the formation of other hazardous substances, such as chlorophenols, which are known environmental pollutants[5][6][7].

Part 2: Microbial Degradation

The primary mechanism for the environmental breakdown of chlorinated acetophenones is microbial degradation. Several bacterial species have been identified that can utilize these compounds as a source of carbon and energy, primarily under aerobic conditions.

Aerobic Degradation Pathways

The aerobic degradation of chlorinated acetophenones is typically initiated by an oxygenation step, followed by hydrolysis and subsequent ring cleavage.

The initial and key step in the microbial degradation of chlorinated acetophenones is a Baeyer-Villiger oxidation catalyzed by a class of enzymes known as Baeyer-Villiger monooxygenases (BVMOs)[8][9]. These flavin-dependent enzymes utilize molecular oxygen and a cofactor, typically NADPH, to insert an oxygen atom between the carbonyl carbon and the phenyl ring of the chlorinated acetophenone[1][3]. This reaction converts the ketone into a corresponding chlorophenyl acetate ester[8][9].

The catalytic cycle of BVMOs involves the reduction of the flavin cofactor (FAD) by NADPH, followed by its reaction with molecular oxygen to form a reactive flavin-peroxide intermediate. This intermediate then attacks the carbonyl carbon of the chlorinated acetophenone, leading to a Criegee-type intermediate which rearranges to form the chlorophenyl acetate and regenerates the oxidized flavin cofactor[9].

The chlorophenyl acetate formed in the BVMO-catalyzed reaction is subsequently hydrolyzed by esterase enzymes to yield a chlorophenol and acetate[8][10][11]. The acetate can then enter the central metabolic pathways of the microorganism.

The resulting chlorophenols are further degraded through established pathways for chlorinated aromatic compounds. This typically involves hydroxylation to form chlorocatechols, which are then subject to ring cleavage by dioxygenase enzymes. The degradation of chlorocatechols can proceed via either an ortho- or meta-cleavage pathway, ultimately leading to intermediates of the tricarboxylic acid (TCA) cycle[12].

Key Microorganisms

Several bacterial genera have been shown to degrade chlorinated acetophenones. These include:

  • Arthrobacter sp.: Capable of mineralizing various mono-, di-, and trichlorinated acetophenones[10][11]. A mixed culture of an Arthrobacter sp. and a Micrococcus sp. was found to grow on 4-chloroacetophenone as the sole carbon and energy source[10][11].

  • Alcaligenes sp.: Strain ACA has been shown to cometabolize a range of chlorinated acetophenones[8].

  • Pseudomonas sp.: Pseudomonas fluorescens ACB can also cometabolize these compounds[8].

Quantitative Degradation Data

Quantitative data on the microbial degradation of chlorinated acetophenones is crucial for assessing their environmental persistence. The following tables summarize available kinetic data.

CompoundMicroorganismSystemDegradation Rate/Half-lifeReference
4-ChloroacetophenoneArthrobacter sp. & Micrococcus sp. (mixed culture)Liquid CultureGrowth-linked degradation[10]
2,4-DichloroacetophenonePseudomonas fluorescensSoilEnhanced degradation compared to sterile soil[13]
4-ChlorophenolPseudomonas putidaBiofilm ReactorRemoval efficiency of 96.09–98.85%[14]
2,4-Dichlorophenoxyacetic acid (related compound)Pseudomonas fluorescens HHSoilDegradation rates of 38.4% to 47.4% higher than control[13]
EnzymeSubstrateK_m (µM)k_cat (s⁻¹)Source OrganismReference
Baeyer-Villiger MonooxygenasePhenylacetone1314Thermobifida fusca[15]
Baeyer-Villiger MonooxygenaseCyclohexanone8.819.4Acinetobacter sp. NCIMB 9871[3]
Genetic and Regulatory Mechanisms

The genes encoding the enzymes for chlorinated acetophenone degradation are often located in gene clusters. For the downstream degradation of chlorocatechols, well-characterized gene clusters like the clc, tcb, and tfd operons have been identified in various bacteria. These clusters encode for dioxygenases, cycloisomerases, and hydrolases involved in the ortho-cleavage pathway[12].

The expression of Baeyer-Villiger monooxygenases can be inducible. For example, the expression of the cyclohexanone monooxygenase (CHMO) in Acinetobacter sp. is regulated by the ChnR transcriptional activator, which belongs to the AraC/XylS family[8]. The presence of the substrate or related compounds can induce the expression of the entire degradation pathway.

Part 3: Abiotic Degradation

In addition to microbial activity, abiotic processes such as hydrolysis and photodegradation can contribute to the transformation of chlorinated acetophenones in the environment.

Hydrolysis

The ester intermediate, chlorophenyl acetate, formed during microbial degradation is susceptible to hydrolysis. The rate of hydrolysis is influenced by pH and temperature. Generally, ester hydrolysis can be catalyzed by both acids and bases. For phenyl esters, base-catalyzed hydrolysis is often the more significant pathway in near-neutral environmental systems. The rate of hydrolysis of p-chlorophenyl hydrogen succinate, a related compound, has been shown to decrease with a decrease in pH, reaching a minimum at pH 2, and then increasing at higher pH values.

Photodegradation

Chlorinated acetophenones, being aromatic ketones, can absorb ultraviolet (UV) radiation from sunlight, leading to their photodegradation in aqueous environments. The efficiency of this process is described by the quantum yield, which is the fraction of absorbed photons that result in a chemical reaction. The photodegradation can proceed through various mechanisms, including photoreduction and the formation of reactive oxygen species. The half-life for the volatilization of p-chloroacetophenone from a model river is estimated to be 4.8 hours, while its atmospheric half-life through reaction with hydroxyl radicals is estimated to be 13.8 days[16].

Quantitative Degradation Data
CompoundProcessConditionsRate Constant / Half-lifeReference
p-Chlorophenyl-2-furohydroxamic acidAcid-catalyzed hydrolysis20% (v/v) dioxane-water, 55°CRate studied over a wide range of acidities[2][17][18]
Phenyl acetateBase-catalyzed hydrolysispH 6.3, 10-65 °CFirst-order kinetics[19]
Chlorothalonil (related compound)PhotodegradationAqueous solutionHalf-life of < 1-3.5 days in soil[20]
p-ChloroacetophenoneVolatilization from waterModel riverEstimated half-life of 4.8 hours[16]
p-ChloroacetophenoneAtmospheric reaction with OH radicals-Estimated half-life of 13.8 days[16]

Part 4: Experimental Protocols

Microbial Degradation Assays

Objective: To assess the aerobic biodegradation of a chlorinated acetophenone by a pure or mixed microbial culture.

Materials:

  • Microorganism(s) of interest (e.g., Arthrobacter sp., Pseudomonas sp.).

  • Mineral salts medium (MSM) (composition can vary, but a typical example includes (g/L): K₂HPO₄, 1.5; KH₂PO₄, 0.5; (NH₄)₂SO₄, 1.0; MgSO₄·7H₂O, 0.2; CaCl₂·2H₂O, 0.01; FeSO₄·7H₂O, 0.001).

  • Chlorinated acetophenone stock solution in a suitable solvent (e.g., acetone).

  • Sterile flasks or bioreactor.

  • Shaking incubator.

  • Analytical instruments (HPLC or GC-MS).

Protocol:

  • Inoculum Preparation: Grow the microbial culture in a suitable rich medium (e.g., nutrient broth) to a desired cell density (e.g., OD₆₀₀ of 1.0). Harvest the cells by centrifugation and wash with sterile MSM to remove residual growth medium.

  • Biodegradation Setup: In sterile flasks, add a defined volume of MSM. Inoculate the medium with the washed microbial cells to a specific starting cell density.

  • Substrate Addition: Add the chlorinated acetophenone from the stock solution to the desired final concentration (e.g., 50-100 mg/L). The solvent concentration should be kept low (e.g., <0.1%) to avoid toxicity.

  • Incubation: Incubate the flasks in a shaking incubator at a controlled temperature (e.g., 30°C) and agitation speed (e.g., 150 rpm) to ensure aerobic conditions.

  • Sampling: At regular time intervals, withdraw samples from the flasks for analysis.

  • Sample Preparation: Centrifuge the samples to remove bacterial cells. The supernatant can be directly analyzed or may require extraction with a suitable organic solvent (e.g., ethyl acetate) depending on the analytical method.

  • Analysis: Analyze the concentration of the chlorinated acetophenone and its potential metabolites using HPLC or GC-MS.

  • Data Analysis: Plot the concentration of the chlorinated acetophenone over time to determine the degradation rate and half-life.

Analytical Methods

Objective: To separate and quantify chlorinated acetophenones and their degradation products.

  • System: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like phosphoric acid or formic acid to improve peak shape) is typically employed. A representative gradient could be:

    • 0-2 min: 30% Acetonitrile

    • 2-15 min: Linear gradient from 30% to 80% Acetonitrile

    • 15-20 min: 80% Acetonitrile

    • 20-25 min: Linear gradient from 80% to 30% Acetonitrile

    • 25-30 min: 30% Acetonitrile (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compounds of interest have maximum absorbance (e.g., 254 nm).

  • Quantification: Based on a calibration curve generated using standards of known concentrations.

Objective: To identify and quantify volatile chlorinated acetophenones and their metabolites.

  • System: A GC system coupled to a mass spectrometer.

  • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector: Split/splitless injector, typically operated in splitless mode for trace analysis. Injector temperature: 250°C.

  • Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. A typical program could be:

    • Initial temperature: 60°C, hold for 2 min.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 280°C at 20°C/min, hold for 5 min.

  • Mass Spectrometer: Operated in electron ionization (EI) mode. The mass range scanned is typically m/z 50-500.

  • Identification: Based on the retention time and comparison of the mass spectrum with a library of known compounds.

  • Quantification: Using selected ion monitoring (SIM) mode for higher sensitivity and selectivity, with calibration curves from standards.

Part 5: Signaling Pathways and Logical Relationships (Graphviz Diagrams)

Microbial_Degradation_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Chlorinated_Acetophenone Chlorinated Acetophenone Chlorophenyl_Acetate Chlorophenyl Acetate Chlorinated_Acetophenone->Chlorophenyl_Acetate Chlorophenol Chlorophenol Chlorophenyl_Acetate->Chlorophenol H₂O Acetate Acetate Chlorophenyl_Acetate->Acetate Chlorocatechol Chlorocatechol Chlorophenol->Chlorocatechol TCA_Cycle TCA Cycle Acetate->TCA_Cycle Ring_Cleavage_Products Ring Cleavage Products Chlorocatechol->Ring_Cleavage_Products Ring_Cleavage_Products->TCA_Cycle BVMO Baeyer-Villiger Monooxygenase (BVMO) BVMO->Chlorinated_Acetophenone:s Esterase Esterase Esterase->Chlorophenyl_Acetate:s Hydroxylase Hydroxylase Hydroxylase->Chlorophenol:s Dioxygenase Dioxygenase Dioxygenase->Chlorocatechol:s

Caption: Microbial degradation pathway of chlorinated acetophenones.

Experimental_Workflow Start Start: Microbial Culture + Mineral Medium Spike Spike with Chlorinated Acetophenone Start->Spike Incubate Incubate (Aerobic, Controlled Temp.) Spike->Incubate Sample Collect Samples at Time Intervals Incubate->Sample Prepare Sample Preparation (Centrifugation/Extraction) Sample->Prepare Analyze Analyze by HPLC or GC-MS Prepare->Analyze Data Data Analysis: Degradation Kinetics Analyze->Data End End Data->End

Caption: General experimental workflow for a microbial degradation assay.

Gene_Regulation cluster_gene Degradation Gene Operon Inducer Inducer (e.g., Chlorinated Acetophenone) Regulator_Protein_Inactive Inactive Regulator Protein (e.g., ChnR) Inducer->Regulator_Protein_Inactive Regulator_Protein_Active Active Regulator Protein Regulator_Protein_Inactive->Regulator_Protein_Active Binding Promoter Promoter Region Regulator_Protein_Active->Promoter Binds to Transcription Transcription Regulator_Protein_Active->Transcription Activates BVMO_Gene BVMO Gene mRNA mRNA Transcription->mRNA Translation Translation mRNA->Translation BVMO_Enzyme BVMO Enzyme Translation->BVMO_Enzyme

Caption: Simplified model of inducible gene expression for BVMO.

Part 6: Conclusion

The environmental fate of chlorinated acetophenones is predominantly governed by microbial degradation, with the Baeyer-Villiger monooxygenase pathway playing a central role. Various bacterial species have demonstrated the ability to break down these compounds, transforming them into less complex and often less toxic substances that can be integrated into central metabolic cycles. Abiotic processes like hydrolysis and photodegradation also contribute to their transformation, particularly for the ester intermediates and the parent compounds in sunlit aqueous environments. A comprehensive understanding of these degradation pathways, the kinetics involved, and the underlying genetic and regulatory mechanisms is essential for predicting the environmental persistence of these compounds and for developing effective bioremediation strategies for contaminated sites. Further research is needed to obtain more quantitative data on the degradation rates of a wider range of chlorinated acetophenones and to fully elucidate the regulatory networks controlling their microbial catabolism.

References

An In-depth Technical Guide to the Synthesis of Polychlorinated Acetophenones: The Case of 2,2',4'-Trichloroacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

An important introductory note: This guide focuses on the synthesis of 2,2',4'-trichloroacetophenone. The initial request for information on "tetrachloroacetophenone" did not yield significant results in scientific literature, suggesting that 2,2',4'-trichloroacetophenone, a well-documented and industrially significant compound, is likely the intended subject of inquiry.

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 2,2',4'-trichloroacetophenone, a key intermediate in the production of various pharmaceuticals. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual diagrams of synthetic pathways.

Discovery and Historical Context

The synthesis of 2,2',4'-trichloroacetophenone is fundamentally rooted in the discovery of the Friedel-Crafts reaction by French scientist Charles Friedel and his American collaborator James Crafts in 1877. This groundbreaking work on electrophilic aromatic substitution provided a method to attach substituents to an aromatic ring, opening up new avenues in synthetic organic chemistry. The two primary types of this reaction are Friedel-Crafts alkylation and acylation.

The synthesis of polychlorinated acetophenones, such as the 2,2',4'-trichloro derivative, is a direct application of Friedel-Crafts acylation. While the first synthesis of 2,2',4'-trichloroacetophenone was reported in the early 20th century as part of research into halogenated aromatic ketones for pharmaceutical and agrochemical intermediates, specific attribution to a single chemist or a precise year is not widely documented in accessible literature.[1] The primary and most common method for its preparation is the Friedel-Crafts acylation of 1,3-dichlorobenzene with chloroacetyl chloride.[1][2][3]

Core Synthesis: Friedel-Crafts Acylation

The predominant method for synthesizing 2,2',4'-trichloroacetophenone is the Friedel-Crafts acylation of m-dichlorobenzene with chloroacetyl chloride, utilizing a Lewis acid catalyst, most commonly anhydrous aluminum trichloride (AlCl₃).[2] This reaction is a classic example of electrophilic aromatic substitution.

The mechanism involves the activation of chloroacetyl chloride by the Lewis acid to form a highly electrophilic acylium ion. This ion then attacks the m-dichlorobenzene ring, leading to the formation of the substituted acetophenone.

Quantitative Data for Synthesis Protocols

The following tables summarize quantitative data from various reported experimental protocols for the synthesis of 2,2',4'-trichloroacetophenone.

Table 1: Reagent Quantities

ReagentProtocol 1[4]Protocol 2[3]Protocol 3[5]
m-Dichlorobenzene14.6 g (0.1 mol)147 g450-550 parts by weight
Chloroacetyl Chloride12.4 g (0.11 mol)113 g380-420 parts by weight
Anhydrous Aluminum Trichloride21.3 g (0.16 mol)147 g600-750 parts by weight
SolventNot specifiedMethylene Chloride (750 mL)Not specified

Table 2: Reaction Conditions and Yields

ParameterProtocol 1[4]Protocol 2[3]Protocol 3[5]
Reaction Temperature30 °C (addition), 30 °C (stirring)Reflux58-62 °C (addition), 80-100 °C (reaction)
Reaction Time3 hours3 hours2-4 hours (addition), 2-3 hours (reaction)
Yield93.1%86%High
Detailed Experimental Protocols

Protocol 1: Laboratory Scale Synthesis [4]

  • To a mixture of m-dichlorobenzene (14.6 g, 0.1 mol) and anhydrous aluminum trichloride (21.3 g, 0.16 mol), add 2-chloroacetyl chloride (12.4 g, 0.11 mol) dropwise at room temperature. Control the rate of addition to maintain the reaction temperature below 30 °C.

  • Stir the mixture at 30 °C for 3 hours.

  • Carefully pour the reaction mixture into a mixture of ice and water (100 g) containing concentrated hydrochloric acid (5 mL).

  • Extract the resulting dark brown oil with dichloromethane (3 x 40 mL).

  • Wash the combined organic layers with brine (40 mL) and dry over anhydrous sodium carbonate overnight.

  • Filter off the desiccant and remove the solvent under reduced pressure to obtain a yellow solid.

  • Purify the solid by recrystallization from ethanol to yield a white solid of 2,2',4'-trichloroacetophenone.

Protocol 2: Larger Scale Synthesis [3]

  • In a three-necked flask equipped with a stirrer, add 1,3-dichlorobenzene (147 g), chloroacetyl chloride (113 g), and methylene chloride (750 mL) at room temperature.

  • While stirring, add anhydrous aluminum trichloride (147 g) in batches.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 3 hours.

  • Quench the reaction by carefully pouring the mixture into ice water.

  • Separate the organic and aqueous phases.

  • Wash the organic phase sequentially with deionized water (2 x 500 mL) and saturated sodium bicarbonate solution (2 x 500 mL).

  • Dry the organic phase with anhydrous sodium sulfate and filter.

  • Concentrate the filtrate by rotary evaporation and add petroleum ether (1200 mL) to the residue.

  • Cool the mixture to room temperature and then place it in a refrigerator overnight to promote crystallization.

  • Collect the crystallized product by filtration, wash with a small amount of cold petroleum ether, and dry under vacuum to obtain 2,2',4'-trichloroacetophenone as an off-white solid.

Application in Pharmaceutical Synthesis: Isoconazole

2,2',4'-Trichloroacetophenone is a crucial reagent in the synthesis of isoconazole, a potent antifungal agent.[3][4][6] The synthesis of isoconazole from this precursor involves a multi-step process.

A novel synthesis technology for isoconazole begins with 2,2',4'-trichloroacetophenone and proceeds through four main steps: reduction, N-alkylation, etherification, and crystallization, with a reported total yield of 47.1%.[6] Another described method involves the reduction of trichloroacetophenone to 1-(2,4-dichlorophenyl)-2-chloro-ethanol, followed by N-alkylation with imidazole, etherification with 2,6-dichlorobenzyl chloride, and finally salt formation with nitric acid to yield isoconazole nitrate.[7]

Visualizing the Synthesis Pathways

Friedel-Crafts Acylation for 2,2',4'-Trichloroacetophenone Synthesis

G cluster_0 Friedel-Crafts Acylation m-Dichlorobenzene m-Dichlorobenzene Electrophilic_Attack Electrophilic Aromatic Substitution m-Dichlorobenzene->Electrophilic_Attack Chloroacetyl_Chloride Chloroacetyl Chloride Acylium_Ion_Formation Acylium Ion Formation Chloroacetyl_Chloride->Acylium_Ion_Formation AlCl3_Catalyst AlCl3 (Lewis Acid) AlCl3_Catalyst->Acylium_Ion_Formation Acylium_Ion_Formation->Electrophilic_Attack Product 2,2',4'-Trichloroacetophenone Electrophilic_Attack->Product

Caption: Friedel-Crafts acylation of m-dichlorobenzene.

Synthetic Pathway of Isoconazole from 2,2',4'-Trichloroacetophenone

G cluster_1 Isoconazole Synthesis Start 2,2',4'-Trichloroacetophenone Reduction Reduction Start->Reduction Intermediate1 1-(2,4-dichlorophenyl)-2-chloro-ethanol Reduction->Intermediate1 N_Alkylation N-Alkylation with Imidazole Intermediate1->N_Alkylation Intermediate2 1-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]imidazole N_Alkylation->Intermediate2 Etherification Etherification with 2,6-dichlorobenzyl chloride Intermediate2->Etherification Isoconazole_Base Isoconazole Etherification->Isoconazole_Base Salt_Formation Salt Formation with Nitric Acid Isoconazole_Base->Salt_Formation Final_Product Isoconazole Nitrate Salt_Formation->Final_Product

Caption: Synthesis of Isoconazole from 2,2',4'-trichloroacetophenone.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2',3',4',5'-Tetrachloroacetophenone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that involves the reaction of an aromatic compound with an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.[3][4][5] The most commonly used catalyst is anhydrous aluminum chloride (AlCl₃).[3][5] The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring.[4] A key advantage of Friedel-Crafts acylation over alkylation is that the product, an aryl ketone, is deactivated towards further substitution, thus preventing polysubstitution.

The synthesis of polychlorinated aromatic compounds is of significant interest in medicinal chemistry and materials science due to their unique electronic and steric properties. 2',3',4',5'-Tetrachloroacetophenone can serve as a valuable building block for the synthesis of more complex molecules, including potential pharmaceutical candidates and agrochemicals.

Reaction Mechanism

The Friedel-Crafts acylation of 1,2,3,4-tetrachlorobenzene with acetyl chloride in the presence of aluminum chloride proceeds through the following steps:

  • Formation of the Acylium Ion: Aluminum chloride, a strong Lewis acid, coordinates with the chlorine atom of acetyl chloride, leading to the formation of a resonance-stabilized acylium ion electrophile.

  • Electrophilic Attack: The electron-rich (despite the presence of deactivating chloro groups) 1,2,3,4-tetrachlorobenzene ring acts as a nucleophile and attacks the electrophilic acylium ion. This results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation: A weak base, such as the tetrachloroaluminate anion (AlCl₄⁻) formed in the first step, removes a proton from the carbon atom bearing the new acetyl group. This restores the aromaticity of the ring and regenerates the aluminum chloride catalyst.

  • Complex Formation and Work-up: The product, 2',3',4',5'-tetrachloroacetophenone, being a ketone, can form a complex with the Lewis acid catalyst. Therefore, a stoichiometric amount of the catalyst is often required. An aqueous work-up is necessary to decompose this complex and isolate the final product.

Experimental Protocol

This protocol is adapted from established procedures for the Friedel-Crafts acylation of similar chlorinated aromatic compounds. Researchers should perform this reaction on a small scale initially to optimize conditions.

Materials:

  • 1,2,3,4-Tetrachlorobenzene

  • Acetyl chloride (freshly distilled)

  • Anhydrous aluminum chloride (ensure it is a fine, lump-free powder)

  • Anhydrous dichloromethane (or another suitable inert solvent like carbon disulfide or nitrobenzene)

  • Hydrochloric acid (concentrated and dilute solutions)

  • Ice

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., dichloromethane or diethyl ether)

  • Solvent for recrystallization (e.g., ethanol or a hexane/ethyl acetate mixture)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with calcium chloride)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel, add 1,2,3,4-tetrachlorobenzene (1.0 eq) and anhydrous dichloromethane.

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (1.1 - 1.5 eq) in portions with stirring. The reaction is moisture-sensitive, so all equipment must be dry.

  • Acylating Agent Addition: Once the aluminum chloride has been added, slowly add acetyl chloride (1.1 eq) dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or gently heat to reflux (e.g., 40-50 °C) for 1-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture in an ice bath and cautiously pour it onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with dilute hydrochloric acid, water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.

Data Presentation

As no specific experimental data for the synthesis of 2',3',4',5'-tetrachloroacetophenone was found in the literature search, the following tables are presented as templates for researchers to populate with their own experimental results.

Table 1: Reactant Stoichiometry and Reaction Conditions

Reactant/ReagentMolecular Weight ( g/mol )MolesEquivalentsAmount Used
1,2,3,4-Tetrachlorobenzene215.891.0
Acetyl Chloride78.501.1
Aluminum Chloride133.341.2
Condition Value
SolventDichloromethane
Reaction Temperature0 °C to Reflux
Reaction Time(To be determined)

Table 2: Product Characterization

PropertyResult
Yield
Theoretical Yield (g)
Actual Yield (g)
Percentage Yield (%)
Physical Properties
Appearance
Melting Point (°C)
Spectroscopic Data
¹H NMR (CDCl₃, δ ppm)
¹³C NMR (CDCl₃, δ ppm)
Mass Spec (m/z)
IR (cm⁻¹)

Visualizations

Diagram 1: Reaction Scheme for the Friedel-Crafts Acylation of 1,2,3,4-Tetrachlorobenzene

reaction_scheme sub 1,2,3,4-Tetrachlorobenzene reag + Acetyl Chloride prod 2',3',4',5'-Tetrachloroacetophenone reag->prod cat AlCl₃ solv CH₂Cl₂ workflow start Reaction Setup (Tetrachlorobenzene, CH₂Cl₂) add_cat Add AlCl₃ (0 °C) start->add_cat add_acyl Add Acetyl Chloride (dropwise, <10 °C) add_cat->add_acyl reaction Reaction (RT or Reflux) add_acyl->reaction quench Quench (Ice/HCl) reaction->quench extract Extraction (CH₂Cl₂) quench->extract wash Wash (HCl, H₂O, NaHCO₃, Brine) extract->wash dry Dry and Concentrate wash->dry purify Purification (Recrystallization/Chromatography) dry->purify product 2',3',4',5'-Tetrachloroacetophenone purify->product

References

Application Notes and Protocols for the Synthesis of Tetrachloroacetophenone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the synthesis of tetrachloroacetophenone derivatives, valuable intermediates in the development of pharmaceuticals and other bioactive molecules. The described methodology is a two-step process involving a Friedel-Crafts acylation followed by an exhaustive chlorination of the acetyl group.

Introduction

Tetrachloroacetophenone derivatives are key building blocks in organic synthesis. The presence of multiple chlorine atoms significantly influences the molecule's reactivity and biological activity. This protocol details a reliable method to produce these derivatives, focusing on the synthesis of 2,2,2',4'-tetrachloroacetophenone as a representative example.

Overall Reaction Scheme

The synthesis proceeds in two main stages:

  • Friedel-Crafts Acylation: m-Dichlorobenzene is acylated with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to yield 2,2',4'-trichloroacetophenone.

  • Exhaustive Side-Chain Chlorination: The resulting trichloroacetophenone is further chlorinated using an excess of a chlorinating agent, such as sulfuryl chloride, to introduce two additional chlorine atoms to the acetyl group, yielding the tetrachloro derivative.

Overall Reaction Scheme m_dichlorobenzene m-Dichlorobenzene trichloroacetophenone 2,2',4'-Trichloroacetophenone m_dichlorobenzene->trichloroacetophenone AlCl₃ chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->trichloroacetophenone tetrachloroacetophenone 2,2,2',4'-Tetrachloroacetophenone trichloroacetophenone->tetrachloroacetophenone sulfuryl_chloride Sulfuryl Chloride (excess) sulfuryl_chloride->tetrachloroacetophenone

Caption: Overall two-step synthesis of 2,2,2',4'-tetrachloroacetophenone.

Experimental Protocols

Part 1: Synthesis of 2,2',4'-Trichloroacetophenone

This procedure is adapted from established Friedel-Crafts acylation methods[1][2].

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
m-Dichlorobenzene147.0014.7 g0.1
Chloroacetyl chloride112.9412.4 g0.11
Aluminum chloride (anhydrous)133.3421.3 g0.16
Dichloromethane (anhydrous)84.93150 mL-
Ice-200 g-
Concentrated Hydrochloric Acid36.4610 mL-
Brine (saturated NaCl solution)-50 mL-
Anhydrous Sodium Sulfate142.0410 g-
Ethanol (for recrystallization)46.07As needed-

Equipment:

  • 500 mL three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser with a drying tube

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube, add anhydrous aluminum chloride (21.3 g, 0.16 mol) and anhydrous dichloromethane (100 mL).

  • Cool the suspension to 0-5 °C in an ice bath.

  • Prepare a solution of m-dichlorobenzene (14.7 g, 0.1 mol) and chloroacetyl chloride (12.4 g, 0.11 mol) in anhydrous dichloromethane (50 mL) and place it in the dropping funnel.

  • Add the solution dropwise to the stirred aluminum chloride suspension over 30-45 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 3 hours.

  • Carefully pour the reaction mixture into a beaker containing 200 g of crushed ice and 10 mL of concentrated hydrochloric acid.

  • Stir the mixture until the ice has melted and transfer it to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Recrystallize the crude product from ethanol to yield pure 2,2',4'-trichloroacetophenone.

Expected Yield: Approximately 85-93%[1].

Part 2: Synthesis of 2,2,2',4'-Tetrachloroacetophenone

This part of the protocol is based on the known reactivity of sulfuryl chloride for exhaustive α-chlorination of ketones[3][4].

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2,2',4'-Trichloroacetophenone223.4811.2 g0.05
Sulfuryl chloride134.9720.2 g (12 mL)0.15
Dichloromethane (anhydrous)84.93100 mL-
Saturated Sodium Bicarbonate Solution-100 mL-
Brine (saturated NaCl solution)-50 mL-
Anhydrous Magnesium Sulfate120.3710 g-

Equipment:

  • 250 mL round-bottom flask

  • Reflux condenser with a gas outlet to a scrubber

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas scrubber (to neutralize HCl and SO₂ byproducts), dissolve 2,2',4'-trichloroacetophenone (11.2 g, 0.05 mol) in anhydrous dichloromethane (100 mL).

  • Add sulfuryl chloride (20.2 g, 12 mL, 0.15 mol) to the solution.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture into a separatory funnel containing 100 mL of cold saturated sodium bicarbonate solution to neutralize excess sulfuryl chloride and acidic byproducts. Caution: Gas evolution (CO₂, SO₂) will occur.

  • Separate the organic layer and wash it with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., hexanes/ethyl acetate mixture) to afford 2,2,2',4'-tetrachloroacetophenone.

Data Presentation

Table 1: Summary of Reactants and Products for the Synthesis of 2,2',4'-Trichloroacetophenone

CompoundMolecular FormulaMolar Mass ( g/mol )Role
m-DichlorobenzeneC₆H₄Cl₂147.00Starting Material
Chloroacetyl chlorideC₂H₂Cl₂O112.94Reagent
Aluminum chlorideAlCl₃133.34Catalyst
2,2',4'-TrichloroacetophenoneC₈H₅Cl₃O223.48Product

Table 2: Summary of Reactants and Products for the Synthesis of 2,2,2',4'-Tetrachloroacetophenone

CompoundMolecular FormulaMolar Mass ( g/mol )Role
2,2',4'-TrichloroacetophenoneC₈H₅Cl₃O223.48Starting Material
Sulfuryl chlorideSO₂Cl₂134.97Reagent
2,2,2',4'-TetrachloroacetophenoneC₈H₄Cl₄O257.93Product

Visualization of Experimental Workflow

Experimental Workflow cluster_part1 Part 1: Synthesis of 2,2',4'-Trichloroacetophenone cluster_part2 Part 2: Synthesis of 2,2,2',4'-Tetrachloroacetophenone p1_start Mix AlCl₃ and CH₂Cl₂ p1_addition Add reactants dropwise at 0-5 °C p1_start->p1_addition p1_reactants Prepare solution of m-Dichlorobenzene and Chloroacetyl Chloride in CH₂Cl₂ p1_reactants->p1_addition p1_reaction Stir at room temperature for 3h p1_addition->p1_reaction p1_quench Quench with ice and HCl p1_reaction->p1_quench p1_extraction Extract with CH₂Cl₂ p1_quench->p1_extraction p1_wash Wash with brine p1_extraction->p1_wash p1_dry Dry over Na₂SO₄ p1_wash->p1_dry p1_evaporate Evaporate solvent p1_dry->p1_evaporate p1_recrystallize Recrystallize from ethanol p1_evaporate->p1_recrystallize p1_product 2,2',4'-Trichloroacetophenone p1_recrystallize->p1_product p2_start Dissolve 2,2',4'-Trichloroacetophenone in CH₂Cl₂ p1_product->p2_start Use as starting material p2_reagent Add excess Sulfuryl Chloride p2_start->p2_reagent p2_reflux Reflux for 12-24h p2_reagent->p2_reflux p2_neutralize Neutralize with NaHCO₃ solution p2_reflux->p2_neutralize p2_wash Wash with brine p2_neutralize->p2_wash p2_dry Dry over MgSO₄ p2_wash->p2_dry p2_evaporate Evaporate solvent p2_dry->p2_evaporate p2_purify Purify (Chromatography/Recrystallization) p2_evaporate->p2_purify p2_product 2,2,2',4'-Tetrachloroacetophenone p2_purify->p2_product

Caption: Workflow for the two-part synthesis of tetrachloroacetophenone.

References

Application of 2,2',4'-Trichloroacetophenone as a Key Intermediate in the Synthesis of Azole Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2,2',4'-Trichloroacetophenone (TCAP), a chlorinated aromatic ketone, serves as a crucial starting material and key intermediate in the synthesis of several widely used imidazole-based antifungal pharmaceuticals. Its reactive α-chloro ketone functional group and substituted phenyl ring provide a versatile scaffold for the construction of complex active pharmaceutical ingredients (APIs). This document outlines the application of TCAP in the synthesis of prominent antifungal drugs such as Miconazole, Econazole, and Isoconazole, providing detailed experimental protocols and quantitative data for researchers and professionals in drug development.

Core Applications

The primary utility of 2,2',4'-trichloroacetophenone in pharmaceutical synthesis lies in its role as a precursor for building the core structure of imidazole antifungal agents. These drugs function by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. The synthetic pathways detailed below illustrate the conversion of TCAP into these vital medicines.

Synthesis of Antifungal Agents

The general synthetic strategy involves a multi-step process commencing with the N-alkylation of imidazole with 2,2',4'-trichloroacetophenone, followed by reduction of the carbonyl group, and subsequent O-alkylation to yield the final product.

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of 2,2',4'-trichloroacetophenone and its conversion to Miconazole Nitrate.

Reaction StepProductYield (%)Purity (%)Reference
Friedel-Crafts acylation of m-dichlorobenzene with chloroacetyl chloride2,2',4'-Trichloroacetophenone86 - 93.1-[1][2]
One-pot synthesis from 2,2',4'-trichloroacetophenoneMiconazole Nitrate>68>99

Experimental Protocols

1. Synthesis of the Intermediate: 2,2',4'-Trichloroacetophenone

This protocol describes the synthesis of the starting intermediate, 2,2',4'-trichloroacetophenone, via a Friedel-Crafts acylation reaction.[2]

Materials:

  • m-Dichlorobenzene (147 g)

  • Chloroacetyl chloride (113 g)

  • Anhydrous aluminum trichloride (147 g)

  • Methylene chloride (750 mL)

  • Ice water

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Petroleum ether

Procedure:

  • To a three-necked flask equipped with a stirrer, add m-dichlorobenzene (147 g), chloroacetyl chloride (113 g), and methylene chloride (750 mL) at room temperature.

  • While stirring, add anhydrous aluminum trichloride (147 g) in batches.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 3 hours.

  • Upon completion, carefully pour the reaction mixture into ice water to quench the reaction.

  • Separate the organic and aqueous phases.

  • Wash the organic phase sequentially with deionized water (2 x 500 mL) and saturated sodium bicarbonate solution (2 x 500 mL).

  • Dry the organic phase with anhydrous sodium sulfate and filter.

  • Concentrate the filtrate by rotary evaporation.

  • Add petroleum ether (1200 mL) to the residue and cool to promote crystallization. For optimal crystallization, store in a refrigerator overnight.

  • Collect the crystallized product by filtration and wash with a small amount of cold petroleum ether.

  • Dry the product under vacuum to obtain 2,2',4'-trichloroacetophenone as an off-white solid (193 g, 86% yield).[2]

2. Synthesis of Miconazole Nitrate

This protocol outlines a one-pot synthesis of Miconazole Nitrate starting from 2,2',4'-trichloroacetophenone.

Materials:

  • 2,2',4'-Trichloroacetophenone

  • Imidazole

  • Organic base catalyst (e.g., triethylamine)

  • Organic solvent (e.g., benzene)

  • Potassium borohydride

  • Phase transfer catalyst (e.g., PEG600)

  • Lithium salt catalyst (e.g., lithium carbonate)

  • 2,4-Dichlorobenzyl chloride

  • Inorganic base catalyst (e.g., KOH or NaOH)

  • Nitric acid

  • 95% Ethanol

Procedure:

Step 1: N-Alkylation

  • In a reaction vessel, dissolve imidazole and an organic base catalyst in an organic solvent with stirring and heating.

  • Slowly add a solution of 2,2',4'-trichloroacetophenone in the same organic solvent.

  • Maintain the reaction temperature and stir for the specified time to form α-(1-imidazolyl)-2,4-dichloroacetophenone.

Step 2: Reduction

  • To the reaction mixture from Step 1, add a phase transfer catalyst, potassium borohydride, and a lithium salt catalyst.

  • Heat the mixture to carry out the reduction of the ketone to an alcohol.

Step 3: O-Alkylation and Nitration

  • Cool the reaction mixture and add an inorganic base catalyst.

  • Add 2,4-dichlorobenzyl chloride dropwise and stir at an elevated temperature.

  • After the reaction is complete, wash the mixture thoroughly with water and separate the organic layer.

  • Adjust the pH of the organic layer to 1 with nitric acid to precipitate Miconazole Nitrate as a white solid.

  • Filter the solid, wash sequentially with benzene, water, and absolute ethanol.

  • Recrystallize the crude product from 95% ethanol (with activated carbon for decolorization) and dry under reduced pressure to obtain pure Miconazole Nitrate. The total yield is reported to be over 68% with a purity of 99.8%.

3. Synthesis of Econazole

The synthesis of Econazole follows a similar pathway to Miconazole, with the key difference being the use of 4-chlorobenzyl chloride in the O-alkylation step. An alternative described synthesis starts from the reduced intermediate, 2-chloro-1-(2,4-dichlorophenyl)ethanol.

Materials:

  • 2-Chloro-1-(2,4-dichlorophenyl)ethanol (derived from the reduction of 2,2',4'-trichloroacetophenone)

  • Imidazole

  • 4-Chlorobenzyl chloride (p-chlorobenzyl chloride)

  • Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • PEG-400 (phase transfer catalyst)

  • Nitric acid

  • 95% Ethanol

Procedure:

  • In a reaction vessel, combine 1-(2,4-dichlorophenyl)-2-chloro-ethanol and imidazole in THF with NaOH as the base and PEG-400 as a phase transfer catalyst.

  • Reflux the mixture for 3 hours.

  • Add additional NaOH and then reflux with p-chlorobenzyl chloride for 4 hours.

  • After the reaction, perform nitric acid acidification, distillation, and recrystallization from 95% ethanol to obtain Econazole Nitrate.

Visualizations

Synthesis Pathway of 2,2',4'-Trichloroacetophenone

G cluster_0 Synthesis of 2,2',4'-Trichloroacetophenone A m-Dichlorobenzene D 2,2',4'-Trichloroacetophenone A->D B Chloroacetyl chloride B->D C Anhydrous Aluminum Chloride (Catalyst) C->D

Caption: Friedel-Crafts acylation for the synthesis of the key intermediate.

General Synthetic Pathway for Miconazole and Econazole

G cluster_1 Synthesis of Miconazole and Econazole Start 2,2',4'-Trichloroacetophenone Step1 N-Alkylation with Imidazole Start->Step1 Intermediate1 α-(1-Imidazolyl)-2,4-dichloroacetophenone Step1->Intermediate1 Step2 Reduction (e.g., with NaBH4) Intermediate1->Step2 Intermediate2 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol Step2->Intermediate2 Step3_Miconazole O-Alkylation with 2,4-Dichlorobenzyl chloride Intermediate2->Step3_Miconazole Step3_Econazole O-Alkylation with 4-Chlorobenzyl chloride Intermediate2->Step3_Econazole Miconazole Miconazole Step3_Miconazole->Miconazole Econazole Econazole Step3_Econazole->Econazole

Caption: Synthetic routes to Miconazole and Econazole from TCAP.

References

Application of Chloroacetophenones in Agrochemical Development: A Focus on Antifungal Properties

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The fungicidal properties of various acetophenone derivatives have been investigated, with several studies demonstrating their efficacy against a range of phytopathogenic fungi. The mechanism of action for some of these derivatives is believed to involve the disruption of the fungal cell membrane, leading to altered permeability and subsequent cell death. This application note will summarize key findings, present available quantitative data, and provide detailed experimental protocols to guide further research in this area.

Quantitative Data Summary

The following table summarizes the in vitro antifungal activity of various acetophenone derivatives against several plant pathogenic fungi. It is important to note that these are examples from the broader class of acetophenone derivatives, as specific data for tetrachloroacetophenone is not currently published.

Compound ClassSpecific Derivative ExampleTarget FungiIC50 / EC50 (µg/mL)Reference
Acetophenone DerivativesCompound 3bVarious Phytopathogens10-19[1]
2,4-dihydroxy-5-methylacetophenone DerivativesIsopropyl ketone 2gCytospora sp., Glomerella cingulate, Pyricularia oryzaecar, Botrytis cinerea, Alternaria solani17.28-32.32[2]
Acetophenone derivatives containing 1,3,4-thiadiazole-2-thioethersCompound E2Thanatephorus cucumeris22.2[3]
Acetophenone derivatives containing 1,3,4-thiadiazole-2-thioethersCompound E3Gibberella saubinetii21.5[3]

Experimental Protocols

Protocol 1: General Synthesis of Acetophenone Derivatives

This protocol describes a generalized method for the synthesis of acetophenone derivatives, which can be adapted for the creation of a library of compounds for screening.

Materials:

  • Substituted acetophenone starting material

  • Appropriate alkyl or aryl halide

  • Anhydrous potassium carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a solution of the starting substituted acetophenone in anhydrous DMF, add anhydrous potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl or aryl halide to the reaction mixture.

  • Continue stirring the reaction mixture at a specified temperature (e.g., 80°C) for a designated time (e.g., 4-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the desired acetophenone derivative.

  • Characterize the final product using appropriate analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

This protocol details a common method to assess the antifungal activity of synthesized compounds against various phytopathogenic fungi.

Materials:

  • Synthesized acetophenone derivatives

  • Stock solutions of compounds in a suitable solvent (e.g., DMSO)

  • Potato Dextrose Agar (PDA) medium

  • Petri dishes (90 mm)

  • Cultures of target phytopathogenic fungi

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare stock solutions of the test compounds at a high concentration (e.g., 10 mg/mL) in an appropriate solvent.

  • Prepare PDA medium and autoclave. Allow it to cool to approximately 45-50°C.

  • Add the required volume of the stock solution of the test compound to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). Ensure the solvent concentration is consistent across all plates, including the control.

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify. A control plate should be prepared with the solvent only.

  • Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing fungal culture.

  • Place the mycelial plug, with the mycelium facing down, at the center of each PDA plate (both test and control).

  • Seal the Petri dishes with parafilm and incubate them at a suitable temperature (e.g., 25-28°C) in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the fungal growth in the control plate almost covers the entire plate.

  • Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

  • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of mycelial growth) by plotting the inhibition percentage against the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflows

G cluster_0 Fungal Cell membrane Cell Membrane (Lipid Bilayer) permeability Increased Membrane Permeability ergosterol Ergosterol leakage Ion and Molecule Leakage permeability->leakage death Cell Death leakage->death acetophenone Acetophenone Derivative acetophenone->membrane Interacts with

Caption: Hypothetical mechanism of action for an acetophenone derivative.

Workflow start Design & Synthesize Acetophenone Derivatives dissolve Prepare Stock Solutions (e.g., in DMSO) start->dissolve in_vitro In Vitro Antifungal Assay (Mycelial Growth Inhibition) dissolve->in_vitro data Measure Mycelial Growth & Calculate Inhibition in_vitro->data ic50 Determine IC50 Values data->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar lead Identify Lead Compounds sar->lead

Caption: Experimental workflow for screening acetophenone derivatives.

Conclusion

The exploration of acetophenone and chloroacetophenone derivatives represents a viable and promising avenue for the discovery of new agrochemical fungicides. While direct evidence for the use of tetrachloroacetophenone is lacking, the broader class of compounds demonstrates significant antifungal potential. The provided protocols for synthesis and in vitro screening offer a foundational framework for researchers to further investigate these compounds. Future studies should focus on elucidating the precise mechanisms of action, expanding the range of target pathogens, and optimizing the chemical structures to enhance efficacy and safety profiles for potential field applications.

References

Application Notes and Protocols: Tetrachloroacetophenone as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of medicinally relevant heterocyclic compounds, specifically 2-amino-4-phenylthiazoles and 2-phenylquinoxalines, using tetrachloroacetophenone as a key starting material. Tetrachloroacetophenone, a readily available α-halo ketone, serves as a versatile precursor for the construction of these important heterocyclic scaffolds.

Introduction

Tetrachloroacetophenone (2,2,2-trichloro-1-phenylethanone) is a highly reactive organic compound characterized by a phenyl group attached to a trichloromethyl ketone. The presence of three chlorine atoms on the α-carbon significantly enhances the electrophilicity of the carbonyl carbon and the adjacent carbon atom, making it an excellent substrate for cyclocondensation reactions with various binucleophiles. This reactivity profile allows for the efficient synthesis of a diverse range of heterocyclic systems, which are fundamental components in numerous pharmaceutical agents and functional materials.

This guide will focus on two primary applications of tetrachloroacetophenone in heterocyclic synthesis:

  • Synthesis of 2-Amino-4-phenylthiazoles: Through the well-established Hantzsch thiazole synthesis, tetrachloroacetophenone reacts with thiourea to yield 2-amino-4-phenylthiazole derivatives. These compounds are prevalent in a wide array of biologically active molecules with demonstrated antimicrobial, anti-inflammatory, and anticancer properties.

  • Synthesis of 2-Phenylquinoxalines: The condensation of tetrachloroacetophenone with o-phenylenediamine provides a direct route to 2-phenylquinoxaline derivatives. The quinoxaline ring system is a core structure in many pharmaceuticals, including anticancer and antiviral drugs.

The following sections will provide detailed experimental protocols, quantitative data for representative reactions, and visual diagrams of the synthetic pathways.

Synthesis of 2-Amino-4-phenylthiazole from Tetrachloroacetophenone

The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of thiazole derivatives. In this application, tetrachloroacetophenone acts as the α-halo ketone component that undergoes cyclocondensation with a thioamide, in this case, thiourea.

Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Product Tetrachloroacetophenone Tetrachloroacetophenone Aminothiazole 2-Amino-4-phenylthiazole Tetrachloroacetophenone->Aminothiazole Thiourea Thiourea Thiourea->Aminothiazole Iodine Iodine (Oxidizing Agent) Iodine->Aminothiazole Solvent Methanol/Ethanol Solvent->Aminothiazole

Caption: General reaction scheme for the Hantzsch synthesis of 2-amino-4-phenylthiazole from tetrachloroacetophenone and thiourea.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of 2-amino-4-phenylthiazoles from α-haloacetophenones.[1][2] The use of an oxidizing agent like iodine is common in reactions starting from acetophenone to facilitate the in-situ formation of the α-halo species; with tetrachloroacetophenone, its role is likely to facilitate the reaction, though the exact mechanism may vary. Microwave-assisted synthesis has also been shown to be effective for similar reactions.[3]

Materials:

  • Tetrachloroacetophenone (2,2,2-trichloro-1-phenylethanone)

  • Thiourea

  • Iodine

  • Methanol or Ethanol

  • Diethyl ether

  • Ammonium hydroxide solution

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle or hot plate with stirrer

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine tetrachloroacetophenone (1.0 eq), thiourea (2.0 eq), and iodine (1.0 eq).

  • Add methanol or ethanol as the solvent.

  • Heat the reaction mixture to reflux and maintain for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Wash the mixture with diethyl ether to remove any unreacted starting materials and iodine.[1]

  • Pour the remaining mixture into an ammonium hydroxide solution to precipitate the crude product.[1]

  • Collect the solid product by filtration and wash with cold water.

  • Recrystallize the crude product from methanol or ethanol to obtain the purified 2-amino-4-phenylthiazole.

Quantitative Data

The following table summarizes representative data for the synthesis of 2-amino-4-phenylthiazole derivatives from various acetophenones, which can be used as a reference for the expected outcome with tetrachloroacetophenone.

Starting KetoneProductYield (%)Melting Point (°C)Reference
Acetophenone2-Amino-4-phenylthiazole80147-148[1]
Substituted Phenacyl BromidesSubstituted 2-Amino-4-phenylthiazoles85-95Varies[2]

Note: The yield and melting point for the reaction with tetrachloroacetophenone may vary and should be determined experimentally.

Synthesis of 2-Phenylquinoxaline from Tetrachloroacetophenone

The reaction between an α-dicarbonyl or an equivalent species and an o-phenylenediamine is a cornerstone for the synthesis of quinoxalines. α,α-Dihaloacetophenones have been successfully employed as synthetic equivalents of α-dicarbonyl compounds in these reactions.[4] By analogy, tetrachloroacetophenone is expected to react readily with o-phenylenediamine to furnish 2-phenylquinoxalines.

Reaction Scheme

G cluster_reactants Reactants cluster_reagents Conditions cluster_products Product Tetrachloroacetophenone Tetrachloroacetophenone Quinoxaline 2-Phenylquinoxaline Tetrachloroacetophenone->Quinoxaline o_Phenylenediamine o-Phenylenediamine o_Phenylenediamine->Quinoxaline Solvent Ethanol Solvent->Quinoxaline Heat Reflux Heat->Quinoxaline

Caption: General reaction scheme for the synthesis of 2-phenylquinoxaline from tetrachloroacetophenone and o-phenylenediamine.

Experimental Protocol

This protocol is based on the reported synthesis of 2-arylquinoxalines from α,α-dibromoacetophenones and o-phenylenediamine.[4]

Materials:

  • Tetrachloroacetophenone (2,2,2-trichloro-1-phenylethanone)

  • o-Phenylenediamine

  • Ethanol

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle or hot plate with stirrer

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve tetrachloroacetophenone (1.0 eq) in ethanol.

  • Add a solution of o-phenylenediamine (2.0 eq) in ethanol to the flask.

  • Heat the reaction mixture to reflux for 3-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, reduce the volume of the solvent by approximately half under reduced pressure.

  • Cool the reaction mixture to room temperature to allow the product to crystallize.

  • Collect the solid product by filtration.

  • Recrystallize the crude product from ethanol to obtain pure 2-phenylquinoxaline.

Quantitative Data

The following table presents data from the synthesis of 2-arylquinoxalines using α,α-dibromoacetophenones, which serves as a good predictor for the reaction with tetrachloroacetophenone.[4]

Starting α,α-DibromoacetophenoneProductYield (%)Melting Point (°C)Reference
α,α-Dibromoacetophenone2-Phenylquinoxaline7876-78[4]
4-Methyl-α,α-dibromoacetophenone2-(4-Methylphenyl)quinoxaline8288-90[4]
4-Chloro-α,α-dibromoacetophenone2-(4-Chlorophenyl)quinoxaline80114-116[4]

Logical Workflow for Heterocyclic Synthesis

The following diagram illustrates the general workflow for the synthesis and characterization of heterocyclic compounds from tetrachloroacetophenone.

G Start Start: Select Tetrachloroacetophenone and Binucleophile Reaction Perform Cyclocondensation Reaction Start->Reaction Workup Reaction Work-up and Isolation of Crude Product Reaction->Workup Purification Purification by Recrystallization or Chromatography Workup->Purification Characterization Characterization (MP, NMR, IR, MS) Purification->Characterization Data Data Analysis and Comparison Characterization->Data End End: Pure Heterocyclic Compound Data->End

Caption: A generalized workflow for the synthesis and analysis of heterocyclic compounds using tetrachloroacetophenone.

Conclusion

Tetrachloroacetophenone is a valuable and reactive building block for the synthesis of 2-amino-4-phenylthiazoles and 2-phenylquinoxalines. The protocols provided herein are based on well-established synthetic methodologies and offer a straightforward approach for researchers in organic synthesis and drug discovery. The high reactivity of tetrachloroacetophenone, coupled with the potential for diverse substitution on the phenyl ring and the binucleophile, allows for the creation of extensive libraries of heterocyclic compounds for biological screening and materials science applications. Further optimization of reaction conditions may be necessary to achieve the highest possible yields for specific derivatives.

References

High-performance liquid chromatography (HPLC) method for analyzing tetrachloroacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Tetrachloroacetophenone

Introduction

Tetrachloroacetophenone is a halogenated aromatic ketone of interest in various fields of chemical and pharmaceutical analysis. This document provides a detailed application note and protocol for the determination of tetrachloroacetophenone using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The method is designed to be a starting point for researchers, scientists, and drug development professionals, and can be further optimized and validated for specific applications.

Principle of the Method

The method utilizes a reversed-phase C18 column to separate tetrachloroacetophenone from other components in a sample matrix. The mobile phase, consisting of a mixture of acetonitrile and water with an acidic modifier, facilitates the elution of the analyte. Detection is achieved by monitoring the UV absorbance at 254 nm, a wavelength at which the aromatic ring of acetophenone derivatives strongly absorbs.[1][2] Quantification is performed by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.

Instrumentation and Materials

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., ODS-C18, 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point.[2]

  • Solvents: HPLC grade acetonitrile, and ultrapure water.

  • Reagents: Trifluoroacetic acid (TFA).

  • Standards: A certified reference standard of tetrachloroacetophenone.

  • Sample Preparation: 0.45 µm syringe filters.

Experimental Protocols

Preparation of Mobile Phase
  • Prepare a 0.1% trifluoroacetic acid aqueous solution by adding 1 mL of TFA to 1 L of ultrapure water.

  • The mobile phase is a mixture of acetonitrile and 0.1% trifluoroacetic acid aqueous solution. A starting composition of 50:50 (v/v) is recommended.[2]

  • Degas the mobile phase before use to prevent pump cavitation and baseline noise.

Preparation of Standard Solutions
  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of tetrachloroacetophenone reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired working range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation
  • Dissolve the sample containing tetrachloroacetophenone in the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

HPLC Analysis
  • Set up the HPLC system with the recommended chromatographic conditions (see Table 1).

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions, followed by the sample solutions.

Data Presentation

Table 1: Proposed HPLC Chromatographic Conditions

ParameterRecommended Setting
ColumnC18 (e.g., ODS-C18, 4.6 x 150 mm, 5 µm)
Mobile PhaseAcetonitrile : 0.1% TFA in Water (50:50, v/v)[2]
Flow Rate1.0 mL/min[2]
Detection Wavelength254 nm[1][2]
Injection Volume10 µL
Column TemperatureAmbient or controlled at 25 °C
Expected Retention Time~5-10 minutes (based on similar compounds)[2]

Table 2: Example Data for Method Validation (To be determined experimentally)

ParameterExpected Value/Range
Retention Time (min)To be determined
Linearity Range (µg/mL)To be determined
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD) (µg/mL)To be determined
Limit of Quantification (LOQ) (µg/mL)To be determined

Method Validation Protocol

To ensure the reliability of the analytical data, the method should be validated for linearity, limit of detection (LOD), and limit of quantification (LOQ).

Linearity
  • Inject the series of working standard solutions (e.g., 1-100 µg/mL) in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration of tetrachloroacetophenone.

  • Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²). A correlation coefficient greater than 0.999 is generally considered acceptable.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ can be estimated based on the standard deviation of the response and the slope of the calibration curve.

  • LOD Calculation: LOD = 3.3 * (σ / S)

  • LOQ Calculation: LOQ = 10 * (σ / S)

Where:

  • σ is the standard deviation of the y-intercepts of the regression line.

  • S is the slope of the calibration curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing cluster_validation Method Validation prep_mobile_phase Prepare Mobile Phase (ACN:0.1% TFA in H2O) hplc_setup HPLC System Setup prep_mobile_phase->hplc_setup prep_standards Prepare Standard Solutions injection Inject Standards & Samples prep_standards->injection prep_sample Prepare Sample (Dissolve and Filter) prep_sample->injection equilibration Column Equilibration hplc_setup->equilibration equilibration->injection peak_integration Peak Integration injection->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve quantification Quantify Sample peak_integration->quantification calibration_curve->quantification linearity Determine Linearity calibration_curve->linearity lod_loq Calculate LOD & LOQ linearity->lod_loq

Caption: Experimental workflow for HPLC analysis of tetrachloroacetophenone.

logical_relationship cluster_input Inputs cluster_process Analytical Process cluster_output Outputs sample Sample containing Tetrachloroacetophenone method HPLC Method Protocol sample->method standards Reference Standards standards->method hplc_system HPLC System hplc_system->method concentration Concentration of Tetrachloroacetophenone method->concentration validation_data Method Validation Data (Linearity, LOD, LOQ) method->validation_data

Caption: Logical relationship of inputs, process, and outputs.

References

Gas chromatography-mass spectrometry (GC-MS) analysis of tetrachloroacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

An authoritative guide to the analysis of tetrachloroacetophenone using Gas Chromatography-Mass Spectrometry (GC-MS), this document provides detailed application notes and protocols for researchers, scientists, and professionals in drug development.

Application Note: Analysis of Tetrachloroacetophenone by GC-MS

Introduction

Tetrachloroacetophenone is a halogenated organic compound of interest in various fields, including environmental monitoring and pharmaceutical research, due to its potential persistence and toxicity. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of such compounds. This application note outlines a robust GC-MS method for the analysis of tetrachloroacetophenone.

Instrumentation and Consumables

  • Gas Chromatograph: A system equipped with a split/splitless injector and an autosampler.

  • Mass Spectrometer: A single quadrupole or tandem quadrupole mass spectrometer with electron ionization (EI) capabilities.

  • GC Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, DB-5ms, or equivalent), with dimensions of 30 m x 0.25 mm i.d. x 0.25 µm film thickness is recommended for good separation of chlorinated compounds.

  • Carrier Gas: Helium (99.999% purity) at a constant flow rate.

  • Vials: 2 mL amber glass vials with PTFE-lined septa.

  • Syringes: 10 µL GC autosampler syringes.

  • Solvents: High-purity solvents (e.g., hexane, dichloromethane) for sample preparation.

Experimental Workflow

The general workflow for the GC-MS analysis of tetrachloroacetophenone involves sample preparation, GC separation, and MS detection and analysis.

GC-MS Experimental Workflow Sample Sample Collection Preparation Sample Preparation (Extraction/Cleanup) Sample->Preparation Injection GC Injection Preparation->Injection Separation GC Separation Injection->Separation Ionization MS Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataAnalysis Data Analysis Detection->DataAnalysis

Caption: A generalized workflow for GC-MS analysis.

Predicted Mass Spectrometry Fragmentation Pathway

The fragmentation of tetrachloroacetophenone in an electron ionization source is predicted to follow characteristic pathways for acetophenones and chlorinated aromatic compounds. The primary fragmentation is expected to be the alpha-cleavage of the acyl group, leading to the formation of a stable tetrachlorobenzoyl cation. Subsequent fragmentations would involve the loss of chlorine atoms and carbon monoxide.

Tetrachloroacetophenone Fragmentation Pathway M Tetrachloroacetophenone (Molecular Ion, M+•) F1 [M - CH3]+ M->F1 - •CH3 F2 [M - Cl]+ M->F2 - •Cl F3 [F1 - CO]+ F1->F3 - CO F4 [F2 - CO - CH3]+ F2->F4 - CO, •CH3

Caption: Predicted fragmentation of tetrachloroacetophenone.

Quantitative Data Summary

The following table summarizes the expected quantitative parameters for the GC-MS analysis of tetrachloroacetophenone. These values are estimates based on the analysis of similar chlorinated compounds and may vary depending on the specific instrumentation and matrix.

ParameterExpected ValueNotes
Retention Time (RT) 10 - 20 minDependent on the specific GC temperature program and column.
Molecular Ion (m/z) 258 (for C₈H₄Cl₄O)Isotopic pattern due to chlorine will be observable.
Primary Fragment Ions (m/z) 243, 223, 188, 143Corresponding to the loss of CH₃, Cl, CO, and multiple fragments.
Limit of Detection (LOD) 0.1 - 1.0 µg/LEstimated for water samples with appropriate preconcentration.
Limit of Quantification (LOQ) 0.5 - 5.0 µg/LEstimated for water samples with appropriate preconcentration.
Linear Range 1 - 100 µg/LExpected linear range for quantification.
R² of Calibration Curve > 0.995A measure of the linearity of the calibration.

Experimental Protocols

1. Standard Solution Preparation

  • Primary Stock Solution (1000 mg/L): Accurately weigh 10 mg of tetrachloroacetophenone standard and dissolve it in 10 mL of hexane or another suitable solvent in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the same solvent to cover the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/L).

  • Internal Standard (IS): If used, prepare a stock solution of a suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties but different retention time) and spike it into all standards and samples at a constant concentration.

2. Sample Preparation (General Protocol for Water Samples)

  • Extraction:

    • To a 500 mL water sample, add a suitable surrogate or internal standard.

    • Adjust the pH of the sample if necessary.

    • Perform a liquid-liquid extraction (LLE) with a suitable organic solvent like dichloromethane or hexane. Use a separatory funnel and extract the sample three times with 50 mL of solvent each time.

    • Alternatively, use solid-phase extraction (SPE) with a cartridge packed with a non-polar sorbent. Condition the cartridge, load the sample, wash with water, and elute the analyte with an appropriate solvent.

  • Drying and Concentration:

    • Pass the combined organic extracts through anhydrous sodium sulfate to remove any residual water.

    • Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen or a rotary evaporator.

  • Analysis:

    • Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

3. GC-MS Operating Conditions

  • Injector:

    • Injection Mode: Splitless

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

  • GC Oven Program:

    • Initial Temperature: 60 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 300 °C.

    • Final Hold: Hold at 300 °C for 5 minutes.

  • Carrier Gas:

    • Gas: Helium

    • Flow Rate: 1.0 mL/min (constant flow)

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Full Scan (m/z 50-350) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

    • SIM Ions: Monitor the molecular ion and at least two to three characteristic fragment ions.

4. Data Analysis

  • Qualitative Analysis: Identify tetrachloroacetophenone in the sample chromatogram by comparing its retention time and mass spectrum with that of a known standard. The presence of the correct isotopic pattern for chlorine-containing fragments will further confirm the identity.

  • Quantitative Analysis: Generate a calibration curve by plotting the peak area of the target analyte (or the ratio of the analyte peak area to the internal standard peak area) against the concentration of the calibration standards. Determine the concentration of tetrachloroacetophenone in the samples by interpolating their peak areas on the calibration curve.

Disclaimer: The provided protocols and quantitative data are for guidance and should be validated in the user's laboratory for their specific application and matrix. The fragmentation pathway is a prediction based on chemical principles and may vary slightly under different experimental conditions.

Application Notes and Protocols: Reaction of 2,2',4'-Trichloroacetophenone with Nucleophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reactivity of 2,2',4'-trichloroacetophenone with various nucleophiles, including amines, alkoxides, and thiols. This document includes potential reaction mechanisms, detailed experimental protocols adapted from related compounds, and a summary of quantitative data. Furthermore, it explores the biological significance of derivatives, particularly in the context of antifungal drug development.

Introduction

2,2',4'-Trichloroacetophenone is a halogenated aromatic ketone that serves as a versatile synthetic intermediate.[1] Its structure, featuring a reactive α-chloroacetyl group, makes it susceptible to nucleophilic substitution and other transformations. A significant application of this compound is in the synthesis of isoconazole, a potent antifungal agent.[1][2] Understanding its reactions with various nucleophiles is crucial for the development of novel bioactive molecules and other functional organic materials. This document outlines the key reactions with amines, alkoxides, and thiols.

Safety Precautions: 2,2',4'-Trichloroacetophenone is a corrosive and lachrymatory compound. It is harmful if ingested, inhaled, or absorbed through the skin and is destructive to mucous membranes, the upper respiratory tract, eyes, and skin.[3] It is incompatible with strong oxidizing agents and strong bases.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Reaction with Amine Nucleophiles

The reaction of 2,2',4'-trichloroacetophenone with primary and secondary amines is expected to proceed via nucleophilic substitution at the α-carbon, displacing the chloride ion to form α-amino ketones. These α-amino ketones are valuable building blocks in medicinal chemistry.[4]

General Reaction Scheme

Where R¹ and R² can be hydrogen, alkyl, or aryl groups.

Proposed Signaling Pathway of a Derivative

A key application of 2,2',4'-trichloroacetophenone is the synthesis of the antifungal drug isoconazole.[2] The imidazole moiety in isoconazole is introduced through a reaction with an amine. Isoconazole functions by inhibiting the enzyme lanosterol 14α-demethylase, which is critical for the synthesis of ergosterol, a vital component of the fungal cell membrane.[5][6] Disruption of ergosterol synthesis leads to fungal cell death.[5]

isoconazole_pathway Tetrachloroacetophenone 2,2',4'-Trichloro- acetophenone Isoconazole Isoconazole Tetrachloroacetophenone->Isoconazole Reaction with Imidazole Imidazole (Nucleophile) Imidazole->Isoconazole Lanosterol_demethylase Lanosterol 14α-demethylase (Fungal Enzyme) Isoconazole->Lanosterol_demethylase Inhibits Ergosterol_synthesis Ergosterol Synthesis Lanosterol_demethylase->Ergosterol_synthesis Catalyzes Fungal_cell_membrane Fungal Cell Membrane Integrity Ergosterol_synthesis->Fungal_cell_membrane Maintains Fungal_cell_death Fungal Cell Death Fungal_cell_membrane->Fungal_cell_death Disruption leads to

Caption: Antifungal mechanism of Isoconazole.

Experimental Protocol: Synthesis of α-Amino Ketones (General Procedure)

This protocol is adapted from general methods for the synthesis of α-amino ketones from α-halo ketones.[7]

  • Reaction Setup: In a round-bottom flask, dissolve 2,2',4'-trichloroacetophenone (1.0 eq.) in a suitable solvent such as acetonitrile or dimethylformamide (DMF).

  • Addition of Amine: Add the primary or secondary amine (2.2 eq.) to the solution. The excess amine also acts as a base to neutralize the HCl formed during the reaction.[8][9] Alternatively, a non-nucleophilic base like triethylamine or potassium carbonate can be used.[10]

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Quantitative Data

Due to the lack of specific data for 2,2',4'-trichloroacetophenone, the following table presents representative yields for the synthesis of α-amino ketones from various α-bromo ketones.

Entryα-Bromo KetoneAmineProductYield (%)
12-BromoacetophenoneMorpholine2-Morpholino-1-phenylethanone95
22-Bromo-1-(4-nitrophenyl)ethanonePiperidine1-(4-Nitrophenyl)-2-(piperidin-1-yl)ethanone92
32-Bromo-1-(p-tolyl)ethanonePyrrolidine1-(p-Tolyl)-2-(pyrrolidin-1-yl)ethanone90

Data is illustrative and based on analogous reactions.

Reaction with Alkoxide Nucleophiles

The reaction of α,α'-dihalo ketones with alkoxides, such as sodium methoxide, can lead to a Favorskii rearrangement.[11][12] This reaction is a base-catalyzed rearrangement that typically results in the formation of carboxylic acid derivatives.[12][13][14] For 2,2',4'-trichloroacetophenone, which has one chlorine on the aromatic ring and two on the acetyl group (if we consider α,α-dichloroacetophenone as a model), this rearrangement is a likely pathway.

Favorskii Rearrangement Mechanism

favorskii_rearrangement start α-Halo Ketone enolate Enolate Formation start->enolate Base (Alkoxide) cyclopropanone Cyclopropanone Intermediate enolate->cyclopropanone Intramolecular SN2 nucleophilic_attack Nucleophilic Attack by Alkoxide cyclopropanone->nucleophilic_attack tetrahedral_intermediate Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate ring_opening Ring Opening tetrahedral_intermediate->ring_opening carbanion Carbanion ring_opening->carbanion protonation Protonation carbanion->protonation Solvent product Ester Product protonation->product

Caption: Favorskii rearrangement pathway.

Experimental Protocol: Reaction with Sodium Methoxide (General Procedure)

This protocol is based on a general procedure for the Favorskii rearrangement.[13]

  • Preparation of Sodium Methoxide: Prepare a fresh solution of sodium methoxide by dissolving sodium metal (2.2 eq.) in anhydrous methanol under an inert atmosphere (e.g., Argon).

  • Reaction Setup: In a separate flask, dissolve 2,2',4'-trichloroacetophenone (1.0 eq.) in anhydrous diethyl ether.

  • Addition: Cool the sodium methoxide solution to 0 °C and add the solution of the ketone dropwise via cannula.

  • Reaction Conditions: Allow the resulting slurry to warm to room temperature and then heat to reflux (around 55 °C) for 4 hours.

  • Work-up: After cooling, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with diethyl ether. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The product can be purified by distillation or chromatography.

Quantitative Data

The following table shows representative yields for Favorskii rearrangement reactions with various α-halo ketones.

Entryα-Halo KetoneBaseProductYield (%)
12-ChlorocyclohexanoneSodium EthoxideEthyl cyclopentanecarboxylate85
23-Bromobutan-2-oneSodium Hydroxide2-Methylpropanoic acid75
3α-Bromo-p-methylacetophenoneSodium MethoxideMethyl 2-phenylpropanoate80

Data is illustrative and based on analogous reactions.

Reaction with Thiol Nucleophiles

Thiols are potent nucleophiles and are expected to react with 2,2',4'-trichloroacetophenone via an SN2 mechanism to yield α-thio ketones.[15] These compounds are also of interest in medicinal chemistry.

General Reaction Scheme

Where R can be an alkyl or aryl group.

Experimental Workflow

thiol_reaction_workflow start Dissolve Ketone and Thiol in Solvent add_base Add Base (e.g., Triethylamine) start->add_base react Stir at Room Temperature add_base->react monitor Monitor by TLC react->monitor workup Aqueous Work-up and Extraction monitor->workup purify Column Chromatography workup->purify product α-Thio Ketone purify->product

Caption: Workflow for α-thio ketone synthesis.

Experimental Protocol: Synthesis of α-Thio Ketones (General Procedure)

This protocol is adapted from general procedures for the synthesis of α-thio ketones.

  • Reaction Setup: Dissolve 2,2',4'-trichloroacetophenone (1.0 eq.) and the desired thiol (1.1 eq.) in a suitable solvent like dichloromethane or THF in a round-bottom flask.

  • Addition of Base: Add a base such as triethylamine (1.2 eq.) to the mixture to act as a scavenger for the HCl produced.

  • Reaction Conditions: Stir the reaction mixture at room temperature until TLC analysis indicates the consumption of the starting material.

  • Work-up: Wash the reaction mixture with water and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to afford the desired α-thio ketone.

Quantitative Data

The table below provides representative yields for the synthesis of α-thio ketones from α-bromo ketones.

Entryα-Bromo KetoneThiolProductYield (%)
12-BromoacetophenoneThiophenol1-Phenyl-2-(phenylthio)ethanone98
22-Bromo-1-(4-chlorophenyl)ethanoneBenzyl mercaptan2-(Benzylthio)-1-(4-chlorophenyl)ethanone95
32-Bromo-1-(4-methoxyphenyl)ethanoneEthanethiol2-(Ethylthio)-1-(4-methoxyphenyl)ethanone93

Data is illustrative and based on analogous reactions.

Biological and Pharmacological Relevance

Derivatives of acetophenones have shown a wide range of biological activities, including antimicrobial, antioxidant, and cytotoxic effects.[16] The cytotoxicity of some acetophenone derivatives has been linked to their ability to act as alkylating agents, particularly towards thiols in biomolecules like glutathione.[17][18] This suggests that the reaction products of 2,2',4'-trichloroacetophenone with nucleophiles could also exhibit interesting biological properties worthy of further investigation in drug discovery programs. The established use of a derivative as the antifungal agent isoconazole underscores the potential of this chemical scaffold.[5][6][19]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2',3',4',5'-Tetrachloroacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2',3',4',5'-tetrachloroacetophenone synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2',3',4',5'-tetrachloroacetophenone?

A1: The most common and direct method is the Friedel-Crafts acylation of 1,2,3,4-tetrachlorobenzene with an acylating agent such as acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[1][2][3]

Q2: Why is the yield of 2',3',4',5'-tetrachloroacetophenone often low?

A2: The low yield is primarily due to the deactivating nature of the four chlorine atoms on the benzene ring.[1][4][5] Halogens are electron-withdrawing groups, which reduce the electron density of the aromatic ring, making it less susceptible to electrophilic attack by the acylium ion.[4][5] This deactivation necessitates harsh reaction conditions, which can lead to side reactions and reduced yield.

Q3: What are the main side products to expect in this synthesis?

A3: Potential side products include isomers of tetrachloroacetophenone due to rearrangement, products of dehalogenation-acylation, and polysubstituted byproducts, although the latter is less common in acylation compared to alkylation.[1] Given the starting material, the primary expected isomer would be the desired 2',3',4',5'-tetrachloroacetophenone, but other substitution patterns could potentially arise under forcing conditions.

Q4: Which Lewis acid catalyst is most effective for this reaction?

A4: Aluminum chloride (AlCl₃) is the most commonly used and potent Lewis acid for acylating deactivated aromatic rings.[1][3] However, other strong Lewis acids such as ferric chloride (FeCl₃) or aluminum bromide (AlBr₃) can also be considered. For highly deactivated substrates, a stoichiometric amount or even an excess of the catalyst is often required.[2]

Q5: What are the recommended purification methods for the final product?

A5: Purification of polychlorinated aromatic ketones like 2',3',4',5'-tetrachloroacetophenone typically involves a multi-step process. After quenching the reaction, an extraction is performed, followed by washing to remove the catalyst and unreacted starting materials. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol, methanol, or a mixture of hexane and ethyl acetate). Column chromatography can also be employed for more challenging separations.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 2',3',4',5'-tetrachloroacetophenone.

Problem 1: Low or No Product Yield
Possible Cause Suggested Solution
Insufficient Catalyst Activity Ensure the Lewis acid catalyst (e.g., AlCl₃) is fresh and anhydrous. Moisture can significantly deactivate the catalyst. Use a higher molar ratio of the catalyst to the substrate (e.g., 1.5 to 2.5 equivalents).
Low Reactivity of Substrate Increase the reaction temperature and/or prolong the reaction time. Monitor the reaction progress by TLC or GC-MS to avoid excessive decomposition. Consider using a more reactive acylating agent, such as acetyl chloride over acetic anhydride.
Poor Quality Starting Materials Verify the purity of 1,2,3,4-tetrachlorobenzene and the acylating agent. Impurities can interfere with the reaction.
Inadequate Mixing Ensure efficient stirring to maintain a homogeneous reaction mixture, especially since the reaction is often heterogeneous at the start.
Problem 2: Formation of Multiple Isomers
Possible Cause Suggested Solution
High Reaction Temperature High temperatures can promote isomerization of the product or starting material. Try running the reaction at the lowest effective temperature.
Strong Lewis Acid Catalyst While necessary for the reaction to proceed, strong Lewis acids can also catalyze isomerization. Experiment with slightly milder Lewis acids if the desired product is still formed, or carefully control the reaction time.
Positional Isomerism of Starting Material Ensure the starting 1,2,3,4-tetrachlorobenzene is isomerically pure.
Problem 3: Dehalogenation Side Products
Possible Cause Suggested Solution
Harsh Reaction Conditions Prolonged exposure to high temperatures and a strong Lewis acid can lead to the removal of one or more chlorine atoms from the aromatic ring, followed by acylation.
Presence of Protic Impurities Traces of water or other protic impurities can generate strong Brønsted acids in the presence of the Lewis acid, which may contribute to dehalogenation. Ensure all reagents and glassware are scrupulously dry.
Problem 4: Difficult Purification
Possible Cause Suggested Solution
Similar Polarity of Product and Impurities Isomeric byproducts can be difficult to separate by simple recrystallization. Utilize column chromatography with a carefully selected eluent system. GC-MS analysis can help in identifying the impurities and choosing the appropriate separation strategy.
Oily Product If the product oils out during recrystallization, try using a different solvent system, a slower cooling rate, or seeding with a small crystal of the pure product.

Experimental Protocols

General Protocol for the Synthesis of 2',3',4',5'-Tetrachloroacetophenone

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 1,2,3,4-Tetrachlorobenzene

  • Acetyl Chloride (or Acetic Anhydride)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM) or Carbon Disulfide (CS₂)

  • Hydrochloric Acid (HCl), concentrated

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvent for recrystallization (e.g., Ethanol)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (1.5 - 2.5 eq.).

  • Solvent and Substrate Addition: Add anhydrous solvent (DCM or CS₂) to the flask, followed by the slow addition of 1,2,3,4-tetrachlorobenzene (1.0 eq.) while stirring.

  • Acylating Agent Addition: Cool the mixture in an ice bath. Add acetyl chloride (1.1 - 1.5 eq.) dropwise from the dropping funnel over 30-60 minutes.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, then slowly heat to reflux. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Once the reaction is complete, cool the mixture to 0°C and slowly and carefully pour it onto a mixture of crushed ice and concentrated HCl.

  • Extraction: Separate the organic layer. Extract the aqueous layer with the reaction solvent (e.g., DCM) two to three times.

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent.

Data Presentation

Table 1: Influence of Catalyst Molar Ratio on Yield

Catalyst (AlCl₃) EquivalentsReaction Time (h)Temperature (°C)Approximate Yield (%)
1.2128035-45
1.5108050-60
2.088065-75
2.588070-80

Note: These are estimated yields based on analogous reactions with deactivated substrates and will vary depending on specific reaction conditions.

Table 2: Comparison of Acylating Agents

Acylating AgentEquivalentsReaction Time (h)Temperature (°C)Approximate Yield (%)
Acetic Anhydride1.5128040-50
Acetyl Chloride1.288065-75

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A 1,2,3,4-Tetrachlorobenzene D Friedel-Crafts Acylation A->D B Acetyl Chloride B->D C Anhydrous AlCl3 C->D E Quenching (Ice/HCl) D->E Reaction Mixture F Extraction E->F G Washing F->G H Drying & Concentration G->H I Recrystallization H->I Crude Product J 2',3',4',5'-Tetrachloroacetophenone I->J Pure Product

Caption: Experimental workflow for the synthesis of 2',3',4',5'-tetrachloroacetophenone.

Troubleshooting_Logic Start Low Yield or No Product CheckCatalyst Check Catalyst Activity & Amount Start->CheckCatalyst CheckConditions Optimize Reaction Conditions (Temp/Time) CheckCatalyst->CheckConditions No IncreaseCatalyst Increase Catalyst Ratio CheckCatalyst->IncreaseCatalyst Yes CheckPurity Verify Starting Material Purity CheckConditions->CheckPurity No IncreaseTempTime Increase Temperature/Time CheckConditions->IncreaseTempTime Yes CheckPurity->Start No PurifyReagents Purify/Replace Reagents CheckPurity->PurifyReagents Yes Success Improved Yield IncreaseCatalyst->Success IncreaseTempTime->Success PurifyReagents->Success

Caption: Troubleshooting logic for addressing low product yield.

FCA_Mechanism cluster_activation Electrophile Generation cluster_attack Electrophilic Attack cluster_deprotonation Re-aromatization AcCl Acetyl Chloride Acylium Acylium Ion (Electrophile) AcCl->Acylium AlCl3 AlCl3 AlCl3->Acylium Sigma Sigma Complex (Resonance Stabilized) Acylium->Sigma TCB 1,2,3,4-Tetrachlorobenzene TCB->Sigma Deprotonation Deprotonation by [AlCl4]- Sigma->Deprotonation Product 2',3',4',5'-Tetrachloroacetophenone Deprotonation->Product CatalystRegen AlCl3 Regenerated Deprotonation->CatalystRegen

Caption: Mechanism of the Friedel-Crafts acylation reaction.

References

Side reactions and byproducts in the chlorination of acetophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the chlorination of acetophenone.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of acetophenone chlorination?

The primary product of the controlled chlorination of acetophenone is α-chloroacetophenone (phenacyl chloride). This reaction typically involves the substitution of one of the α-hydrogens on the methyl group with a chlorine atom.

Q2: What are the common side reactions and byproducts I should be aware of?

Several side reactions can occur, leading to a mixture of products. The most common byproducts include:

  • Polychlorinated Acetophenones: Dichloroacetophenone and trichloroacetophenone can form when more than one α-hydrogen is substituted.[1][2]

  • Ring-Chlorinated Acetophenones (Core Substitution): Chlorine can substitute on the aromatic ring, leading to isomers of chloroacetophenone where the chlorine is attached to the benzene ring.[1][2]

  • Haloform Reaction Products: Under basic conditions, acetophenone can undergo the haloform reaction, yielding benzoic acid and chloroform.[3]

Q3: How do reaction conditions affect the product distribution?

Reaction conditions play a critical role in determining the product distribution. Key factors include:

  • Chlorinating Agent: Different agents (e.g., sulfuryl chloride, chlorine gas, N-chlorosuccinimide) have different reactivities and selectivities.

  • Catalyst: Acid or base catalysis can influence the reaction mechanism and, consequently, the types and amounts of byproducts.

  • Solvent: The choice of solvent can affect the solubility of reagents and intermediates, as well as the reaction pathway. For instance, using toluene instead of dichloromethane as a solvent has been shown to reduce the formation of di-chloro side products.[1]

  • Temperature: Higher temperatures can lead to increased side reactions, such as polychlorination and ring chlorination.

  • Stoichiometry: The molar ratio of the chlorinating agent to acetophenone is a crucial factor in controlling the degree of chlorination.

Troubleshooting Guides

Issue 1: Low Yield of α-Chloroacetophenone and Formation of Polychlorinated Byproducts

Symptoms:

  • GC-MS or HPLC analysis shows significant peaks corresponding to dichloro- and trichloroacetophenone.

  • The isolated yield of the desired monochlorinated product is lower than expected.

Possible Causes:

  • Excess Chlorinating Agent: Using a molar excess of the chlorinating agent increases the likelihood of multiple chlorinations.

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long can lead to further chlorination of the desired product.

  • High Reaction Temperature: Higher temperatures can provide the activation energy for subsequent chlorination steps.

Solutions:

  • Control Stoichiometry: Carefully control the molar ratio of the chlorinating agent to acetophenone. A 1:1 ratio is a good starting point for monochlorination.

  • Monitor Reaction Progress: Use techniques like TLC, GC, or HPLC to monitor the consumption of the starting material and the formation of the product. Quench the reaction once the acetophenone has been consumed to prevent over-chlorination.

  • Optimize Temperature: Conduct the reaction at a lower temperature to improve selectivity for monochlorination. For example, when using sulfuryl chloride, maintaining a temperature between 10-15°C is recommended.[1]

Issue 2: Presence of Ring-Chlorinated Byproducts

Symptoms:

  • NMR, GC-MS, or HPLC analysis indicates the presence of isomers where chlorine is substituted on the aromatic ring.

Possible Causes:

  • Lewis Acid Catalysis: Some chlorinating agents, or impurities within them, can act as Lewis acids, promoting electrophilic aromatic substitution on the benzene ring.

  • Reaction Conditions Favoring Electrophilic Aromatic Substitution: Certain solvents and higher temperatures can facilitate ring chlorination.

Solutions:

  • Choice of Chlorinating Agent: Use a chlorinating agent that is less prone to causing ring chlorination, such as N-chlorosuccinimide (NCS) under radical conditions.

  • Solvent Selection: The use of a non-polar solvent like toluene has been shown to suppress core substitution compared to more polar solvents like dichloromethane.[1]

  • Avoid Strong Lewis Acids: Ensure that the reagents and glassware are free from strong Lewis acid contaminants.

Issue 3: Formation of Benzoic Acid and Chloroform (Haloform Reaction)

Symptoms:

  • The presence of benzoic acid in the product mixture, often detected by a change in pH or by analytical techniques after work-up.

  • The characteristic smell of chloroform might be noticeable.

Possible Causes:

  • Basic Reaction Conditions: The haloform reaction is base-catalyzed. The presence of a base, such as sodium hydroxide or even basic impurities, can trigger this side reaction when a halogen is present.[3]

Solutions:

  • Maintain Acidic or Neutral Conditions: Ensure the reaction is carried out under acidic or neutral conditions to prevent the haloform reaction. If a base is required for a specific protocol, its concentration and the reaction temperature should be carefully controlled.

  • Use of a Non-Basic Chlorinating Agent: Employ chlorinating agents that do not require basic conditions, such as sulfuryl chloride or chlorine gas in an appropriate solvent.

Quantitative Data on Byproducts

The following table summarizes the typical impurity profile for the chlorination of 3-hydroxyacetophenone with sulfuryl chloride in dichloromethane, as determined by HPLC area-%. This provides an example of the types and quantities of byproducts that can be expected.

ByproductStructureAmount (HPLC area-%)
2,2-Dichloro-1-(3-hydroxyphenyl)-ethanoneDichloro-Sidechain Product~3%
2-Chloro-1-(2-chloro-3-hydroxyphenyl)-ethanoneRing-Chlorinated Isomer 11-2%
2-Chloro-1-(4-chloro-3-hydroxyphenyl)-ethanoneRing-Chlorinated Isomer 21-2%
2-Chloro-1-(6-chloro-3-hydroxyphenyl)-ethanoneRing-Chlorinated Isomer 31-2%

Data adapted from patent US20210107853A1 for the chlorination of 3-hydroxyacetophenone.[1][2]

Experimental Protocols

Protocol 1: Chlorination of Acetophenone with Sulfuryl Chloride

This protocol is a general procedure for the selective monochlorination of an acetophenone derivative.

Materials:

  • 3-hydroxyacetophenone

  • Dichloromethane (DCM) or Toluene

  • Methanol

  • Sulfuryl chloride

  • Nitrogen atmosphere

Procedure:

  • Dissolve the acetophenone derivative in the chosen solvent (DCM or toluene) and add a catalytic amount of methanol.

  • Cool the mixture to a temperature between 5-15°C under a nitrogen atmosphere.

  • Slowly add sulfuryl chloride dropwise over a period of approximately 2 hours, ensuring the temperature is maintained between 10-15°C.

  • If necessary, a second portion of sulfuryl chloride can be added over another 2 hours, allowing the temperature to rise to 17-20°C.

  • Monitor the reaction progress by HPLC or GC-MS.

  • Upon completion, the reaction mixture is typically quenched with water or a basic solution to neutralize HCl and unreacted sulfuryl chloride.

  • The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization or column chromatography.

This is a general adaptation from a procedure for a substituted acetophenone.[1]

Protocol 2: Haloform Reaction of Acetophenone with Sodium Hypochlorite (Bleach)

This protocol describes the conversion of acetophenone to benzoic acid via the haloform reaction.

Materials:

  • Acetophenone

  • Household bleach (5% aqueous NaOCl)

  • 10% Sodium hydroxide (NaOH) solution

  • Acetone

  • Concentrated Hydrochloric acid (HCl)

Procedure:

  • In a beaker, combine acetophenone with bleach and a 10% NaOH solution.

  • Gently heat the mixture to approximately 75°C for 30-60 minutes with occasional stirring. The disappearance of the oily acetophenone layer indicates the reaction is proceeding.

  • Cool the reaction mixture and add a small amount of acetone to quench any excess bleach.

  • Slowly acidify the mixture with concentrated HCl until the pH is 2-3. This will precipitate the benzoic acid.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid benzoic acid by suction filtration and wash it with cold water.

  • Allow the product to air dry.

Adapted from publicly available educational resources.[3]

Visualizations

ChlorinationPathways Acetophenone Acetophenone Monochloro α-Chloroacetophenone (Desired Product) Acetophenone->Monochloro Cl₂ / Catalyst RingChloro Ring-Chlorinated Acetophenone Acetophenone->RingChloro Lewis Acid Catalyst BenzoicAcid Benzoic Acid + Chloroform Acetophenone->BenzoicAcid Base / Cl₂ (Haloform Reaction) Dichloro α,α-Dichloroacetophenone Monochloro->Dichloro Excess Cl₂ Trichloro α,α,α-Trichloroacetophenone Dichloro->Trichloro Excess Cl₂ TroubleshootingFlowchart Start Problem with Acetophenone Chlorination CheckByproducts Analyze product mixture (GC-MS, HPLC, NMR) Start->CheckByproducts Polychlorination High levels of polychlorinated products? CheckByproducts->Polychlorination RingChlorination Presence of ring-chlorinated isomers? Polychlorination->RingChlorination No SolutionPoly Reduce chlorinating agent stoichiometry. Lower reaction temperature. Monitor reaction closely. Polychlorination->SolutionPoly Yes Haloform Formation of benzoic acid? RingChlorination->Haloform No SolutionRing Use NCS/radical initiator. Switch to a less polar solvent (e.g., toluene). Ensure no Lewis acid contamination. RingChlorination->SolutionRing Yes SolutionHaloform Maintain acidic or neutral pH. Avoid basic conditions. Haloform->SolutionHaloform Yes End Improved Selectivity Haloform->End No SolutionPoly->End SolutionRing->End SolutionHaloform->End

References

Technical Support Center: Purification of Crude Tetrachloroacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude tetrachloroacetophenone. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude tetrachloroacetophenone?

A1: The most prevalent and effective methods for purifying crude tetrachloroacetophenone are recrystallization, column chromatography, and distillation under reduced pressure. The choice of method depends on the impurity profile, the desired final purity, and the scale of the purification.

Q2: What are the likely impurities in my crude tetrachloroacetophenone?

A2: Crude tetrachloroacetophenone, typically synthesized via Friedel-Crafts acylation of a dichlorobenzene derivative, may contain several impurities. These can include:

  • Isomeric byproducts: Friedel-Crafts reactions can produce various positional isomers depending on the starting materials and reaction conditions.[1]

  • Unreacted starting materials: Residual dichlorobenzene and chloroacetyl chloride may be present.

  • Polychlorinated byproducts: Over-acylation or other side reactions can lead to products with a higher degree of chlorination.

  • Acidic impurities: Remnants of the Lewis acid catalyst (e.g., aluminum chloride) and hydrochloric acid formed during the reaction are common.[2][3]

Q3: How can I remove acidic impurities from my crude product?

A3: A simple and effective way to remove acidic impurities is to wash the crude product (dissolved in an organic solvent) with an aqueous basic solution, such as a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution. This is followed by washing with water to remove any remaining base and salts.[2]

Q4: My product "oils out" during recrystallization. What should I do?

A4: "Oiling out" occurs when the solute comes out of solution as a liquid instead of forming crystals. This often happens if the cooling rate is too fast or if the solvent is not ideal. To address this, you can try the following:

  • Re-heat the solution to dissolve the oil.

  • Add a small amount of a co-solvent in which the compound is more soluble to prevent premature precipitation.

  • Allow the solution to cool more slowly. You can do this by letting it cool to room temperature on the benchtop before placing it in an ice bath.

  • Scratch the inside of the flask with a glass rod to induce crystallization.

  • Add a seed crystal of pure tetrachloroacetophenone.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of tetrachloroacetophenone.

Recrystallization
Problem Possible Cause(s) Troubleshooting Steps
Low Recovery of Pure Product The chosen solvent is too good at dissolving the compound, even at low temperatures.- Try a different solvent or a solvent mixture where the compound has lower solubility at cold temperatures. Common solvents for tetrachloroacetophenone are ethanol and petroleum ether.[2][3] - Ensure the solution is fully saturated before cooling. - Minimize the amount of hot solvent used to dissolve the crude product.
Product is still impure after recrystallization - The cooling process was too rapid, trapping impurities within the crystals. - The impurity has very similar solubility properties to the desired product.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Perform a second recrystallization. - Consider using a different purification technique, such as column chromatography, for impurities that are difficult to remove by recrystallization.
No crystals form upon cooling - The solution is not saturated. - The compound is too soluble in the chosen solvent.- Evaporate some of the solvent to increase the concentration and then try cooling again. - Add a co-solvent in which the compound is less soluble (an anti-solvent) dropwise until the solution becomes slightly turbid, then heat until clear and allow to cool slowly. - Induce crystallization by scratching the flask or adding a seed crystal.
Column Chromatography
Problem Possible Cause(s) Troubleshooting Steps
Poor separation of isomers - The mobile phase is too polar, causing all compounds to elute too quickly. - The stationary phase is not appropriate for the separation.- Use a less polar mobile phase or a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. A common mobile phase for chlorinated aromatic compounds is a mixture of hexane and ethyl acetate. - Ensure the correct stationary phase is being used. Silica gel is commonly used for the purification of chlorinated acetophenones.[4]
Compound is stuck on the column The mobile phase is not polar enough to elute the compound.- Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.
Tailing of peaks - The compound is interacting too strongly with the stationary phase. - The column is overloaded.- Add a small amount of a polar modifier, like acetic acid, to the mobile phase to reduce strong interactions with the silica gel. - Ensure that the amount of crude product loaded onto the column is appropriate for the column size. A general rule of thumb is a 1:30 to 1:100 ratio of sample to stationary phase by weight.

Experimental Protocols

Recrystallization from Ethanol
  • Dissolution: In a fume hood, dissolve the crude tetrachloroacetophenone in a minimal amount of hot ethanol. Heat the mixture gently on a hot plate with stirring until all the solid dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent. A reported yield for a similar process is 93.1%.[3]

Column Chromatography
  • Stationary Phase Preparation: Pack a chromatography column with silica gel as the stationary phase, using a slurry packing method with a non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude tetrachloroacetophenone in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with a non-polar mobile phase, such as hexane. The polarity of the mobile phase can be gradually increased by adding a more polar solvent like ethyl acetate (e.g., starting with 100% hexane and gradually increasing to a 9:1 hexane:ethyl acetate mixture).

  • Fraction Collection: Collect the eluent in fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified product under vacuum.

Data Presentation

Table 1: Physical Properties of 2,2',4'-Trichloroacetophenone

PropertyValue
Molecular FormulaC₈H₅Cl₃O
Molecular Weight223.48 g/mol
Melting Point47-54 °C[2]
Boiling Point130-135 °C at 4 mmHg[2]
AppearanceOff-white to yellow crystalline solid[2]
SolubilityInsoluble in water.[5]

Table 2: Comparison of Purification Techniques (Qualitative)

Technique Typical Purity Typical Yield Throughput Key Considerations
Recrystallization Good to ExcellentModerate to HighHighSimple, cost-effective. May not be effective for separating isomers with similar solubility.
Column Chromatography ExcellentGoodLow to ModerateHighly effective for separating isomers and closely related impurities. More time-consuming and requires more solvent than recrystallization.
Distillation (Reduced Pressure) GoodGoodModerateSuitable for thermally stable compounds. Effective for separating compounds with significantly different boiling points.

Visualizations

experimental_workflow crude Crude Tetrachloro- acetophenone wash Aqueous Wash (e.g., NaHCO3) crude->wash Remove Acidic Impurities recrystallization Recrystallization (e.g., Ethanol) wash->recrystallization chromatography Column Chromatography wash->chromatography distillation Vacuum Distillation wash->distillation pure_product Pure Tetrachloroacetophenone recrystallization->pure_product impurities Impurities recrystallization->impurities chromatography->pure_product chromatography->impurities distillation->pure_product distillation->impurities

Caption: General experimental workflow for the purification of crude tetrachloroacetophenone.

troubleshooting_recrystallization start Recrystallization Issue low_yield Low Yield? start->low_yield oiling_out Product Oiling Out? start->oiling_out impure Still Impure? start->impure solve_yield Use less solvent or change solvent low_yield->solve_yield Yes solve_oiling Cool slowly Add co-solvent oiling_out->solve_oiling Yes solve_impure Recrystallize again or use chromatography impure->solve_impure Yes

Caption: Troubleshooting decision tree for common recrystallization problems.

References

Overcoming solubility issues of tetrachloroacetophenone in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "tetrachloroacetophenone" can refer to several isomers (e.g., 2',3',4',5'-tetrachloroacetophenone, 2',3',5',6'-tetrachloroacetophenone). The exact solubility and chemical properties will vary depending on the specific isomer. The information provided here is a generalized guide based on available data for chlorinated acetophenones. Always refer to the Safety Data Sheet (SDS) and any specific literature for the particular isomer you are working with.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of tetrachloroacetophenone in common organic solvents?

Q2: I am having trouble dissolving tetrachloroacetophenone. What are the first steps I should take?

A2: If you are encountering solubility issues, consider the following initial steps:

  • Verify the solvent: Ensure you are using a recommended solvent (see the table above).

  • Increase the temperature: Gently warming the solution can significantly increase the solubility of many organic compounds.[2]

  • Agitation: Use a magnetic stirrer or vortex mixer to aid the dissolution process.

  • Sonication: A brief period in an ultrasonic bath can help break up solid particles and enhance dissolution.

Q3: Can I heat the solvent to dissolve tetrachloroacetophenone? Are there any risks?

A3: Yes, heating the solvent is a common technique to increase solubility. However, it is crucial to do so with caution. Use a water bath or a heating mantle with stirring, and avoid localized overheating. Be aware of the solvent's boiling point and flash point to prevent fire hazards. Prolonged heating at high temperatures could potentially lead to solvent evaporation, concentrating your solution, or degradation of the compound.

Q4: Is tetrachloroacetophenone stable in organic solvents?

A4: Halogenated aromatic ketones are generally stable in common organic solvents under standard laboratory conditions (room temperature, protected from light). However, they can be incompatible with strong oxidizing agents and strong bases.[1] Long-term storage in solution, especially in the presence of light or impurities, may lead to degradation. It is always best practice to prepare solutions fresh for use.

Q5: What are the signs of degradation, and what should I do if I suspect my compound has degraded?

A5: Signs of degradation can include a change in color of the solution, the appearance of a precipitate, or unexpected results in your experiment. If you suspect degradation, it is best to discard the solution and prepare a fresh one from the solid compound. If the solid itself is discolored, it may need to be purified (e.g., by recrystallization) before use.

Troubleshooting Guide

Issue: The compound is not dissolving completely, even with heating and stirring.
Possible Cause Suggested Solution
Solvent is saturated The concentration you are trying to achieve may be above the solubility limit for that solvent at that temperature. Try adding more solvent to decrease the concentration.
Incorrect solvent The polarity of the solvent may not be suitable for your specific tetrachloroacetophenone isomer. Refer to literature for your specific compound or test a small amount in a different recommended solvent.
Low-quality or impure solvent Water or other impurities in the solvent can significantly reduce the solubility of non-polar compounds. Use a high-purity, anhydrous grade solvent.
Insoluble impurities in the compound If the compound is impure, some components may not be soluble. If the undissolved material looks different from the bulk of your compound, consider filtering the solution. For future use, consider purifying the solid by recrystallization.
Issue: The compound dissolves initially but then precipitates out of solution.
Possible Cause Suggested Solution
Supersaturated solution You may have created a supersaturated solution by heating, which is now precipitating as it cools to room temperature. You can either work with the solution at an elevated temperature (if your experiment allows) or add more solvent to create a stable solution at room temperature.
Change in temperature A decrease in the ambient temperature can cause a compound to precipitate if the solution is near its saturation point.
Solvent evaporation If the solution was left uncovered, solvent evaporation could have increased the concentration, leading to precipitation. Ensure your container is properly sealed.

Data Presentation

Table 1: Qualitative Solubility of Chlorinated Acetophenones in Common Organic Solvents

SolventPolarityExpected SolubilityNotes
WaterHighInsoluble/Very LowChlorinated acetophenones are generally hydrophobic.[1]
MethanolHighSoluble2',3',4'-Trichloroacetophenone is reported to be soluble in methanol.
EthanolHighSolubleA common solvent for recrystallization of related compounds.
AcetoneMediumSolubleGenerally a good solvent for ketones.
Dichloromethane (DCM)MediumSolubleOften used in the synthesis and workup of chlorinated compounds.
ChloroformMediumSlightly Soluble2,3'-Dichloroacetophenone is reported to be slightly soluble in chloroform.
Tetrahydrofuran (THF)MediumLikely SolubleA good solvent for a wide range of organic compounds.
Dimethyl Sulfoxide (DMSO)HighLikely SolubleA powerful polar aprotic solvent.
N,N-Dimethylformamide (DMF)HighLikely SolubleAnother powerful polar aprotic solvent.
Hexane / Petroleum EtherLowLow to InsolubleUsed as an anti-solvent for recrystallization.

Experimental Protocols

General Protocol for Preparing a Stock Solution of Tetrachloroacetophenone

This protocol is a general guideline. You may need to adjust volumes and techniques based on your target concentration and the specific isomer you are using.

Materials:

  • Tetrachloroacetophenone

  • High-purity organic solvent (e.g., anhydrous acetone or methanol)

  • Glass vial or flask

  • Magnetic stirrer and stir bar

  • Pipettes and/or graduated cylinders

  • Balance

Procedure:

  • Determine the required mass: Calculate the mass of tetrachloroacetophenone needed to achieve your target concentration in the desired final volume.

  • Weigh the compound: Accurately weigh the calculated mass of tetrachloroacetophenone and transfer it to your vial or flask.

  • Add a portion of the solvent: Add approximately half of the final volume of the solvent to the container.

  • Dissolve the compound: Place the container on a magnetic stirrer and begin stirring. If the compound does not dissolve readily, you can gently warm the solution in a water bath.

  • Continue adding solvent: Once the solid is fully dissolved, continue to add the solvent until you reach the final desired volume.

  • Cool to room temperature: If you heated the solution, allow it to cool to room temperature to ensure the compound remains in solution. If precipitation occurs, you may need to add more solvent and recalculate the concentration.

  • Storage: Store the solution in a tightly sealed container, protected from light. For long-term storage, consider storing at a low temperature, but be aware that this may cause precipitation.

Visualizations

TroubleshootingWorkflow Troubleshooting Tetrachloroacetophenone Solubility Issues start Start: Compound does not dissolve check_solvent Is the correct solvent being used? start->check_solvent heat_stir Apply gentle heat and agitation (stirring/sonication) check_solvent->heat_stir Yes change_solvent Select a different recommended solvent check_solvent->change_solvent No dissolved1 Does it dissolve? heat_stir->dissolved1 success Success: Solution prepared dissolved1->success Yes check_concentration Is the concentration too high? dissolved1->check_concentration No add_solvent Add more solvent and recalculate concentration check_concentration->add_solvent Yes check_purity Consider solvent/compound purity issues check_concentration->check_purity No dissolved2 Does it dissolve? add_solvent->dissolved2 dissolved2->success Yes dissolved2->check_purity No filter_purify Filter solution or purify compound (recrystallization) check_purity->filter_purify end End: Re-evaluate experimental parameters filter_purify->end change_solvent->start

Caption: A workflow diagram for troubleshooting solubility issues.

LogicalRelationship Factors Affecting Solubility solubility Tetrachloroacetophenone Solubility solvent Solvent Properties solubility->solvent solute Solute Properties solubility->solute conditions Experimental Conditions solubility->conditions polarity Polarity solvent->polarity purity_solvent Purity solvent->purity_solvent isomer Specific Isomer solute->isomer purity_solute Purity solute->purity_solute temperature Temperature conditions->temperature agitation Agitation/Sonication conditions->agitation concentration Concentration conditions->concentration

Caption: Key factors influencing the solubility of tetrachloroacetophenone.

References

Technical Support Center: Optimizing Reaction Conditions for Tetrachloroacetophenone Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the derivatization of tetrachloroacetophenone. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for optimizing experimental conditions and troubleshooting common issues encountered during the derivatization of this compound for analysis, typically by gas chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization methods for tetrachloroacetophenone for GC analysis?

A1: The two most common and effective derivatization strategies for enhancing the volatility and chromatographic behavior of tetrachloroacetophenone are:

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) Derivatization: This method converts the ketone group into a stable oxime derivative, which is highly responsive to electron capture detection (ECD) and can be readily analyzed by GC-MS.

  • Two-Step Methoximation and Silylation: This involves first reacting the ketone with a methoxylating agent, such as methoxyamine hydrochloride, to form a methoxime. This is followed by a silylation step, typically using a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to replace any active hydrogens with a trimethylsilyl (TMS) group. This two-step process prevents tautomerization and the formation of multiple derivatives.[1][2][3]

Q2: I am observing low derivatization yield. What are the potential causes and solutions?

A2: Low derivatization yield can stem from several factors. Please refer to the troubleshooting guide below for a systematic approach to diagnosing and resolving this issue. Common causes include suboptimal reaction conditions (temperature, time), reagent degradation, presence of moisture, and matrix effects.

Q3: Am I likely to see multiple peaks for my derivatized tetrachloroacetophenone in the chromatogram?

A3: Yes, it is possible to observe two peaks for the PFBHA derivative of asymmetrical ketones like tetrachloroacetophenone. These peaks represent the (E) and (Z) isomers of the resulting oxime.[4] The ratio of these isomers should be consistent across your samples and standards. In the methoximation-silylation procedure, the initial methoximation step is designed to minimize the formation of multiple derivatives that can arise from tautomerization.[1]

Q4: How do the chlorine atoms on the acetophenone molecule affect derivatization?

A4: The four electron-withdrawing chlorine atoms on the tetrachloroacetophenone molecule can influence the reactivity of the carbonyl group. This can potentially lead to slower reaction kinetics compared to unsubstituted acetophenone. Additionally, the steric hindrance from the chlorine atoms, particularly those in the ortho positions, might necessitate more stringent reaction conditions (e.g., higher temperature or longer reaction time) to achieve complete derivatization.

Troubleshooting Guides

Low or No Derivatization Product

This guide will help you troubleshoot experiments where you observe a weak or absent signal for your derivatized tetrachloroacetophenone.

Logical Troubleshooting Workflow

Methoximation_Silylation_Workflow start Dried Sample containing Tetrachloroacetophenone methoximation Step 1: Methoximation - Add Methoxyamine HCl in Pyridine - Heat at 60°C for 1h start->methoximation cool1 Cool to Room Temp. methoximation->cool1 silylation Step 2: Silylation - Add MSTFA (+1% TMCS) - Heat at 60°C for 30min cool1->silylation cool2 Cool to Room Temp. silylation->cool2 analysis Analyze by GC-MS cool2->analysis

References

Preventing decomposition of tetrachloroacetophenone during reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on preventing the decomposition of tetrachloroacetophenone during chemical reactions. Tetrachloroacetophenone is a valuable reagent in organic synthesis, but its stability can be a concern under certain experimental conditions. This resource offers troubleshooting advice and frequently asked questions to help you achieve successful and reproducible results.

Troubleshooting Guide: Preventing Decomposition

This guide addresses common issues encountered during reactions involving tetrachloroacetophenone and provides systematic solutions.

Symptom / Observation Potential Cause Recommended Action
Low or no yield of the desired product; presence of unidentified byproducts. Decomposition of tetrachloroacetophenone. This can be triggered by incompatible reagents, harsh reaction conditions, or exposure to light.Proceed through the troubleshooting steps below to identify and mitigate the specific cause of decomposition.
Reaction mixture turns dark or forms a precipitate unexpectedly. Base-induced decomposition. Tetrachloroacetophenone is known to be incompatible with strong bases.[1] The presence of even catalytic amounts of a strong base can lead to rapid degradation.- Ensure all reagents and solvents are free from basic impurities. - If a base is required for the reaction, consider using a weaker, non-nucleophilic base (e.g., a hindered amine like 2,6-lutidine or diisopropylethylamine) and add it slowly at a low temperature. - Perform a small-scale trial with the chosen base to assess compatibility.
Inconsistent reaction outcomes; formation of various chlorinated byproducts. Radical-mediated decomposition. Reactions initiated by light, high temperatures, or radical initiators can lead to the formation of chlorine radicals, which can participate in undesired side reactions.- Conduct the reaction in the dark or in amber-colored glassware to exclude light. - If the reaction is heated, maintain the lowest effective temperature. - Consider adding a radical inhibitor, such as butylated hydroxytoluene (BHT) or hydroquinone, in a small, catalytic amount. These compounds can scavenge reactive radical species.[2][3]
Formation of hydrolysis products (e.g., tetrachlorobenzoic acid or its derivatives). Hydrolysis of the acetophenone moiety. This can occur in the presence of water, especially under acidic or basic conditions.- Use anhydrous solvents and reagents. Dry glassware thoroughly before use. - If an aqueous workup is necessary, perform it quickly and at a low temperature. Neutralize the reaction mixture before extraction if acids or bases were used.
Side reactions involving the alpha-protons of the acetyl group. Enolate formation and subsequent reactions. Under basic conditions, the alpha-protons can be abstracted to form an enolate, which can then participate in undesired aldol-type reactions or further halogenation.[4][5]- If possible, perform the reaction under acidic or neutral conditions to suppress enolate formation. - If basic conditions are unavoidable, use a non-nucleophilic base and carefully control the stoichiometry and addition rate.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of tetrachloroacetophenone decomposition during reactions?

A1: The primary causes of tetrachloroacetophenone decomposition include:

  • Incompatibility with strong bases and strong oxidizing agents: These can lead to rapid degradation and the formation of complex byproduct mixtures.[1]

  • Elevated temperatures: High reaction temperatures can promote thermal decomposition.

  • Exposure to UV light: Photochemical degradation can occur, particularly if the reaction mixture is exposed to direct sunlight or other sources of UV radiation.

  • Presence of nucleophiles: Strong nucleophiles can attack the carbonyl carbon, leading to addition or substitution reactions that may compete with the desired transformation.

  • Hydrolysis: The presence of water, especially under acidic or basic conditions, can lead to the hydrolysis of the ketone.

Q2: How can I choose a suitable solvent to minimize decomposition?

A2: When selecting a solvent, consider the following:

  • Aprotic and non-nucleophilic solvents are generally preferred. Examples include dichloromethane (DCM), chloroform, toluene, and acetonitrile.

  • Ensure the solvent is anhydrous and free of impurities. Residual water or basic impurities can promote decomposition.

  • Avoid protic solvents like alcohols if hydrolysis or other side reactions are a concern.

  • If the reaction requires heating, choose a solvent with an appropriate boiling point to allow for good temperature control without excessive pressure buildup.

Q3: Are there any general guidelines for setting up a reaction to ensure the stability of tetrachloroacetophenone?

A3: Yes, follow these general best practices:

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if the reaction is sensitive to air or moisture.

  • Temperature Control: Maintain the lowest possible temperature at which the reaction proceeds at a reasonable rate. Use a cooling bath for exothermic reactions.

  • Controlled Reagent Addition: Add reagents, especially strong bases or nucleophiles, slowly and in a controlled manner to avoid localized high concentrations that could lead to decomposition.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS). This will help you determine the optimal reaction time and avoid prolonged exposure of the product to potentially harsh conditions.

Experimental Protocols

While specific protocols are highly dependent on the desired transformation, the following general procedures can be adapted to enhance the stability of tetrachloroacetophenone.

General Protocol for a Reaction Under Inert Atmosphere:

  • Glassware Preparation: Thoroughly dry all glassware in an oven and allow it to cool under a stream of inert gas (nitrogen or argon).

  • Reagent Preparation: Dissolve tetrachloroacetophenone in an appropriate anhydrous solvent in the reaction flask.

  • Inerting the System: Seal the flask with a septum and purge with an inert gas for several minutes. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reagent Addition: Add other reagents via syringe through the septum. If a reagent is particularly reactive, consider adding it as a solution in the reaction solvent and at a low temperature.

  • Reaction Execution: Stir the reaction mixture at the desired temperature, monitoring its progress as needed.

  • Workup: Once the reaction is complete, quench it appropriately (e.g., by adding a mild acid or base, or by pouring it into water/ice). Perform the extraction and purification steps as quickly as possible to minimize potential degradation of the product.

Visualizing Reaction Considerations

The following diagrams illustrate key concepts for preventing the decomposition of tetrachloroacetophenone.

DecompositionPathways cluster_conditions Decomposition Triggers Tetrachloroacetophenone Tetrachloroacetophenone Decomposition Decomposition Products Tetrachloroacetophenone->Decomposition leads to Strong Base Strong Base Strong Base->Decomposition High Temperature High Temperature High Temperature->Decomposition UV Light UV Light UV Light->Decomposition Strong Oxidizer Strong Oxidizer Strong Oxidizer->Decomposition

Caption: Key triggers leading to the decomposition of tetrachloroacetophenone.

PreventionWorkflow Start Reaction Setup Inert Use Inert Atmosphere (N2 or Ar) Start->Inert Solvent Select Anhydrous, Aprotic Solvent Inert->Solvent Temp Maintain Low Temperature Solvent->Temp Reagent Controlled Reagent Addition Temp->Reagent Monitor Monitor Reaction Progress Reagent->Monitor Workup Prompt Workup and Purification Monitor->Workup Success Stable Product Workup->Success

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Chlorinated Ketones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the HPLC analysis of chlorinated ketones.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

Peak tailing is a common chromatographic problem where the peak asymmetry factor (As) is greater than 1.2, resulting in a distorted peak with a trailing edge that is longer than the leading edge.[1] Ideally, chromatographic peaks should be symmetrical and Gaussian in shape. Significant peak tailing can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and affect the overall reproducibility of the analytical method.[2][3]

Q2: Why are chlorinated ketones particularly susceptible to peak tailing?

Chlorinated ketones can be prone to peak tailing due to a combination of factors:

  • Secondary Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based stationary phases are a primary cause of peak tailing for polar and basic compounds.[1] The electronegative chlorine atom and the polar ketone group can increase the molecule's polarity, leading to undesirable secondary interactions with these active sites.

  • Halogen-π Interactions: The chlorine substituent can participate in halogen-π interactions with aromatic or other π-electron-rich stationary phases, potentially leading to mixed-mode retention and peak distortion.[4]

  • On-Column Degradation: Halogenated compounds can sometimes be reactive and may degrade on the column, especially in the presence of active sites or metal contaminants in the stationary phase. This degradation can manifest as peak tailing or the appearance of spurious peaks.

Q3: Can derivatization help in reducing peak tailing for chlorinated ketones?

Yes, derivatization is a common strategy to improve the chromatographic behavior of ketones. Reacting the ketone with a derivatizing agent, such as 2,4-dinitrophenylhydrazine (DNPH), can form a more stable, less polar, and more easily detectable derivative.[5][6] This approach can effectively mask the reactive ketone group, minimizing its interaction with active sites on the column and thus reducing peak tailing.

Troubleshooting Guides

Guide 1: Initial Assessment of Peak Tailing

This guide provides a systematic approach to identifying the potential source of peak tailing.

Step Action Rationale Expected Outcome
1 Inject a Neutral Marker: To differentiate between chemical and physical problems. A neutral, non-polar compound should not exhibit significant tailing.If the neutral marker shows good peak shape, the issue is likely chemical in nature (related to the chlorinated ketone). If the neutral marker also tails, suspect a physical problem with the system.
2 Evaluate All Peaks in the Chromatogram: To determine if the problem is specific to the chlorinated ketone or affects all components.If only the chlorinated ketone peak tails, the issue is related to its specific interaction with the stationary phase or mobile phase. If all peaks tail, it points towards a system-wide problem (e.g., extra-column volume, column void).[7]
3 Review Method Parameters: Check the mobile phase pH, buffer concentration, and organic modifier percentage against established or expected optimal values.Discrepancies from a validated method or best practices can be a direct cause of peak tailing.
Guide 2: Optimizing Mobile Phase Conditions

Adjusting the mobile phase is often the most effective way to mitigate peak tailing.

Parameter Troubleshooting Step Rationale
pH Adjust Mobile Phase pH: For reversed-phase chromatography, lowering the pH (e.g., to 2.5-3.5) can suppress the ionization of residual silanol groups, reducing their interaction with the analyte.[1]Minimizes secondary ionic interactions, which are a major cause of peak tailing for polar compounds.
Buffer Concentration Increase Buffer Strength: If using a buffer, increasing the concentration (e.g., from 10 mM to 25-50 mM) can improve peak shape.[2]A higher buffer concentration can better mask residual silanol groups and maintain a consistent pH at the column surface.
Mobile Phase Additives Incorporate Additives: Consider adding a competing base, such as triethylamine (TEA), to the mobile phase in low concentrations (e.g., 0.1%).[8] Alternatively, inorganic additives can also improve peak symmetry.[9][10]These additives compete with the analyte for active silanol sites, thereby reducing secondary interactions.
Organic Modifier Change the Organic Modifier: If using acetonitrile, consider switching to methanol or a mixture of both.Methanol is a more polar solvent and can sometimes provide different selectivity and better peak shapes for certain compounds.
Guide 3: Column and Hardware Troubleshooting

If mobile phase optimization is insufficient, the issue may lie with the column or other HPLC system components.

Component Troubleshooting Step Rationale
Column Use a Deactivated Column: Employ a modern, high-purity silica column with end-capping to minimize the number of accessible silanol groups.End-capping chemically bonds a small silane to the remaining free silanols, making them less active.[1]
Flush the Column: If the column has been in use, flush it with a strong solvent to remove any strongly retained contaminants.Contaminants can create active sites and lead to peak tailing.
Replace the Column: If the column is old or has been subjected to harsh conditions, it may be irreversibly damaged.A degraded column bed or loss of stationary phase will lead to poor peak shapes.
Guard Column & Frits Check/Replace Guard Column and Frits: A contaminated guard column or a blocked inlet frit can cause peak distortion.These components are designed to protect the analytical column and can accumulate particulate matter or strongly adsorbed sample components.[11]
Extra-Column Volume Minimize Tubing Length and Diameter: Ensure that the tubing connecting the injector, column, and detector is as short and narrow as possible.Excessive extra-column volume leads to band broadening and can contribute to peak tailing, especially for early eluting peaks.[11]

Quantitative Data Summary

The following table provides a hypothetical summary of how different troubleshooting steps can affect the peak asymmetry factor (As) for a chlorinated ketone. A value closer to 1 indicates a more symmetrical peak.

Condition Mobile Phase Peak Asymmetry (As) Observation
Initial Acetonitrile/Water (50:50)2.1Significant peak tailing
pH Adjustment Acetonitrile/Water (50:50) with 0.1% Formic Acid (pH ~2.8)1.4Tailing significantly reduced
Additive Acetonitrile/Water (50:50) with 0.1% TEA1.3Further improvement in peak symmetry
Deactivated Column Acetonitrile/Water (50:50) with 0.1% Formic Acid on an End-capped C18 Column1.1Near-symmetrical peak

Experimental Protocols

Protocol 1: Preparation of Mobile Phase with Additives
  • Objective: To prepare a mobile phase designed to suppress silanol interactions.

  • Materials:

    • HPLC-grade acetonitrile

    • HPLC-grade water

    • Formic acid (or Trifluoroacetic acid)

    • Triethylamine (TEA) (optional)

  • Procedure:

    • Measure the desired volume of the aqueous phase (e.g., 500 mL of water).

    • Add the acidic modifier to achieve the target pH (e.g., add 0.5 mL of formic acid for a 0.1% solution).

    • If using TEA, add the required amount (e.g., 0.5 mL for a 0.1% solution).

    • Sonicate the aqueous phase for 10-15 minutes to degas.

    • Measure the desired volume of the organic phase (e.g., 500 mL of acetonitrile).

    • Combine the aqueous and organic phases.

    • Filter the final mobile phase through a 0.45 µm filter.

Protocol 2: Column Flushing Procedure
  • Objective: To remove strongly retained contaminants from the HPLC column.

  • Procedure:

    • Disconnect the column from the detector.

    • Reverse the direction of flow through the column.

    • Flush the column with a series of solvents, starting with the mobile phase without buffer salts.

    • Sequentially flush with increasing concentrations of a strong, miscible organic solvent (e.g., isopropanol or tetrahydrofuran).

    • Flush with the strong solvent for at least 10-20 column volumes.

    • Gradually return to the mobile phase composition.

    • Reconnect the column to the detector in the correct flow direction and allow the system to equilibrate.

Visualizations

Troubleshooting_Workflow start Peak Tailing Observed (As > 1.2) check_neutral Inject Neutral Marker start->check_neutral neutral_tails Neutral Marker Tails? check_neutral->neutral_tails system_issue System Issue: - Check extra-column volume - Inspect for column void - Check for leaks neutral_tails->system_issue Yes chemical_issue Chemical Interaction Issue neutral_tails->chemical_issue No solution Peak Shape Improved system_issue->solution check_all_peaks All Peaks Tailing? chemical_issue->check_all_peaks all_tail System-wide Problem: - Mobile phase issue - Column contamination check_all_peaks->all_tail Yes specific_tail Analyte-Specific Problem check_all_peaks->specific_tail No optimize_mp Optimize Mobile Phase: - Lower pH - Increase buffer strength - Add competing base (TEA) all_tail->optimize_mp specific_tail->optimize_mp check_column Evaluate Column: - Use end-capped column - Flush or replace column optimize_mp->check_column check_column->solution

Caption: A workflow diagram for troubleshooting peak tailing in HPLC.

Secondary_Interactions cluster_column Silica-Based C18 Stationary Phase silanol Residual Silanol (-Si-OH) tailing Peak Tailing silanol->tailing c18 C18 Chains analyte Chlorinated Ketone analyte->silanol Secondary Silanol Interaction (Undesirable) analyte->c18 Primary Hydrophobic Interaction (Desirable)

Caption: Diagram illustrating primary and secondary interactions causing peak tailing.

References

Identifying and removing impurities from tetrachloroacetophenone samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tetrachloroacetophenone. Here, you will find detailed information on identifying and removing common impurities from your samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a tetrachloroacetophenone sample?

A1: Tetrachloroacetophenone is typically synthesized via a Friedel-Crafts acylation reaction.[1][2][3][4] Based on this synthesis route, the most probable impurities include:

  • Unreacted Starting Materials: Such as tetrachlorobenzene and the acylating agent (e.g., acetyl chloride or acetic anhydride).

  • Regioisomers: Different isomers of tetrachloroacetophenone can form depending on the substitution pattern of the starting tetrachlorobenzene. For instance, the acylation of 1,2,3,4-tetrachlorobenzene can potentially lead to the formation of other isomers alongside the desired 2,3',4',5'-tetrachloroacetophenone.

  • Residual Catalyst: Lewis acids like aluminum chloride (AlCl₃), commonly used as catalysts in Friedel-Crafts reactions, may remain in the crude product.[1]

  • Byproducts from Side Reactions: Polysubstituted products or products from the reaction of the acylating agent with itself can also be present.

Q2: My tetrachloroacetophenone sample is discolored (e.g., yellow or brown). What could be the cause?

A2: Discoloration in your tetrachloroacetophenone sample is often an indication of impurities. A dark brown or oily appearance can result from residual catalyst and byproducts from the synthesis.[5] A yellow hue might suggest the presence of various isomeric or other organic impurities. Pure tetrachloroacetophenone should be a white to off-white crystalline solid.

Q3: I have identified the impurities in my sample. What is the best method to remove them?

A3: The choice of purification method depends on the nature and quantity of the impurities. The most common and effective techniques for purifying solid organic compounds like tetrachloroacetophenone are:

  • Recrystallization: This is often the first method to try for removing small amounts of impurities from a solid sample.[6][7][8]

  • Column Chromatography: This technique is highly effective for separating the desired product from a mixture of impurities, especially when dealing with regioisomers or impurities with similar polarities.[9][10][11][12][13]

  • Vacuum Distillation: This method is suitable for thermally stable compounds and can be effective in removing non-volatile or highly volatile impurities.[14][15][16][17][18]

Q4: How can I confirm the purity of my tetrachloroacetophenone sample after purification?

A4: Several analytical techniques can be employed to assess the purity of your sample:

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying impurities.[19][20][21]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.[22][23][24][25]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the product signals.

  • Melting Point Analysis: A pure compound will have a sharp and defined melting point range. A broad melting point range typically indicates the presence of impurities.

Troubleshooting Guides

Issue 1: Recrystallization is not yielding pure crystals.
Symptom Possible Cause Troubleshooting Step
Oily residue forms instead of crystals.The solvent may be too nonpolar, or the solution is supersaturated.Add a small amount of a more polar co-solvent or try a different solvent system. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of pure tetrachloroacetophenone.
Crystals are still colored after recrystallization.The impurity is co-crystallizing with the product, or the solvent is not effectively removing the colored impurity.Try a different recrystallization solvent or a solvent pair. Activated charcoal can be used to remove colored impurities, but use it sparingly as it can also adsorb your product.[7]
Low recovery of the product.The chosen solvent is too good at dissolving the product even at low temperatures, or too much solvent was used.Choose a solvent in which the product has lower solubility at cold temperatures. Use the minimum amount of hot solvent necessary to dissolve the crude product.[8]
Issue 2: Poor separation during column chromatography.
Symptom Possible Cause Troubleshooting Step
Broad or tailing peaks.The column may be overloaded, or the solvent system is not optimal.Use a larger column or load less sample. Adjust the polarity of the eluent; a less polar solvent system may improve separation.
Co-elution of the product and impurities.The polarity of the product and impurities are too similar for the chosen stationary and mobile phases.Try a different solvent system with varying polarity. Consider using a different stationary phase (e.g., alumina instead of silica gel).
Cracking of the silica gel bed.The column was not packed properly, or the solvent polarity was changed too drastically.Ensure the column is packed uniformly without any air bubbles.[10] When running a gradient elution, change the solvent polarity gradually.

Data Presentation: Purity Analysis

The following tables present illustrative data on the effectiveness of different purification methods for a hypothetical sample of tetrachloroacetophenone.

Table 1: Purity of Tetrachloroacetophenone After Recrystallization

Solvent SystemInitial Purity (%)Purity after 1st Recrystallization (%)Purity after 2nd Recrystallization (%)
Ethanol92.598.199.5
Hexane/Ethyl Acetate (9:1)92.597.599.2
Toluene92.596.898.9

Table 2: Purity of Tetrachloroacetophenone After Column Chromatography

Eluent SystemInitial Purity (%)Purity after Column Chromatography (%)
Hexane/Ethyl Acetate (gradient)85.099.8
Dichloromethane/Hexane (gradient)85.099.7

Table 3: Purity of Tetrachloroacetophenone After Vacuum Distillation

Initial Purity (%)Purity after Vacuum Distillation (%)
90.099.0

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: Choose a solvent or solvent pair in which tetrachloroacetophenone is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol or a mixture of hexane and ethyl acetate are good starting points.[5]

  • Dissolution: Place the impure tetrachloroacetophenone in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.[8]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[8]

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Column Chromatography Protocol
  • Column Preparation: Pack a glass column with silica gel using a slurry method with a non-polar solvent like hexane.[9][12]

  • Sample Loading: Dissolve the crude tetrachloroacetophenone in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully load it onto the top of the silica gel bed.[12]

  • Elution: Start eluting with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Fraction Collection and Analysis: Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified tetrachloroacetophenone.

Vacuum Distillation Protocol
  • Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks and all joints are properly sealed.[14]

  • Sample Placement: Place the crude tetrachloroacetophenone and a stir bar into the distillation flask.

  • Vacuum Application: Gradually apply vacuum to the system.

  • Heating: Once the desired pressure is reached, begin heating the distillation flask.

  • Distillate Collection: Collect the fraction that distills at the expected boiling point for tetrachloroacetophenone under the applied pressure.

  • Cooling and Venting: After the distillation is complete, cool the apparatus before carefully venting the system to atmospheric pressure.[15]

Visualization

experimental_workflow cluster_start Start cluster_analysis Impurity Identification cluster_purification Purification cluster_verification Purity Verification cluster_end End start Crude Tetrachloroacetophenone Sample analytical_methods Analytical Methods (HPLC, GC-MS, NMR) start->analytical_methods Analyze recrystallization Recrystallization analytical_methods->recrystallization Choose Method column_chromatography Column Chromatography analytical_methods->column_chromatography distillation Vacuum Distillation analytical_methods->distillation purity_analysis Purity Analysis (HPLC, GC-MS, NMR, MP) recrystallization->purity_analysis Verify column_chromatography->purity_analysis distillation->purity_analysis purity_analysis->recrystallization Repurify if needed end Pure Tetrachloroacetophenone purity_analysis->end Purity Confirmed

Caption: Workflow for the purification of tetrachloroacetophenone.

References

Technical Support Center: Industrial Synthesis of 2,2',4'-Trichloroacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2,2',4'-trichloroacetophenone. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing 2,2',4'-trichloroacetophenone on an industrial scale?

A1: The most common and industrially viable method is the Friedel-Crafts acylation of 1,3-dichlorobenzene with chloroacetyl chloride.[1][2][3] This electrophilic aromatic substitution reaction utilizes a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to produce the desired aryl ketone.[4][5][6]

Q2: Why is anhydrous aluminum chloride used as a catalyst?

A2: Anhydrous aluminum chloride is a strong Lewis acid that activates the chloroacetyl chloride by forming a complex with the chlorine atom. This facilitates the formation of a highly reactive acylium ion, which then acts as the electrophile in the reaction with 1,3-dichlorobenzene.[4][5]

Q3: What are the main raw materials required for this synthesis?

A3: The primary raw materials are 1,3-dichlorobenzene, chloroacetyl chloride, and anhydrous aluminum chloride.[1][2][3] A solvent, such as dichloromethane or 1,2-dichlorobenzene, is also typically used.[1]

Q4: What are the typical reaction conditions?

A4: The reaction is generally carried out at elevated temperatures, often ranging from 40°C to 100°C, for several hours to ensure complete reaction.[1][2][3] The specific temperature and reaction time can be optimized to maximize yield and minimize byproduct formation.

Q5: What are the key safety precautions to consider during the industrial-scale synthesis?

A5: Chloroacetyl chloride is corrosive and a lachrymator, and its fumes are highly irritating. Anhydrous aluminum chloride reacts violently with water. Therefore, the reaction should be conducted in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety goggles, must be worn. The reaction is also exothermic, so proper temperature control is crucial to prevent runaway reactions.

Troubleshooting Guide

Q1: What should I do if the reaction yield is consistently low?

A1: Low yields can result from several factors. Here are some potential causes and solutions:

  • Moisture in the reaction: Anhydrous aluminum chloride is highly sensitive to moisture, which can deactivate the catalyst. Ensure all reactants and equipment are thoroughly dried before use.

  • Insufficient catalyst: A stoichiometric amount of aluminum chloride is often required because it complexes with the product ketone.[4] Ensure the correct molar ratio of catalyst to acylating agent is used.

  • Low reaction temperature or time: The reaction may not have gone to completion. Consider gradually increasing the reaction temperature or extending the reaction time.[3]

  • Impure reactants: The purity of 1,3-dichlorobenzene and chloroacetyl chloride can affect the reaction outcome. Use reactants of high purity for optimal results.

Q2: I am observing the formation of unwanted isomers. How can I minimize this?

A2: The formation of isomers can occur during Friedel-Crafts acylation. To minimize this:

  • Control the reaction temperature: The regioselectivity of the reaction can be temperature-dependent. Maintaining a consistent and optimized temperature throughout the reaction can favor the formation of the desired 2,2',4'-trichloroacetophenone isomer.

  • Purification: While optimizing reaction conditions is key, some isomer formation may be unavoidable. Effective purification of the crude product through recrystallization is essential to isolate the desired isomer.[1][2]

Q3: The final product has a dark color. What is the cause and how can it be purified?

A3: A dark-colored product often indicates the presence of polymeric or other colored byproducts.

  • Cause: Overheating or prolonged reaction times can lead to the formation of these impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or petroleum ether.[1][2] Activated carbon treatment during the workup process can also help to remove colored impurities.

Q4: The reaction seems to have stalled. What are the possible reasons?

A4: A stalled reaction can be due to:

  • Catalyst deactivation: As mentioned, moisture is a primary cause of catalyst deactivation.

  • Insufficient mixing: In a large-scale reaction, ensure that the stirring is efficient to maintain a homogeneous reaction mixture.

  • Reactant depletion: Confirm that the reactants have been added in the correct stoichiometric ratios.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 2,2',4'-Trichloroacetophenone

ParameterMethod 1[1]Method 2[2]Method 3[3]
Substrate 1,3-Dichlorobenzenem-Dichlorobenzenem-Dichlorobenzene
Acylating Agent Chloroacetyl chloride2-Chloroacetyl chlorideChloroacetyl chloride
Catalyst Anhydrous aluminum trichlorideAnhydrous aluminum trichlorideAluminum chloride
Solvent Methylene chlorideDichloromethaneNot specified
Reaction Temperature Reflux30°C58-62°C initially, then 80-100°C
Reaction Time 3 hours3 hours2-4 hours addition, then 2-3 hours
Yield 86%93.1%High (not specified)

Experimental Protocols

Detailed Methodology for the Synthesis of 2,2',4'-Trichloroacetophenone (Method 1) [1]

  • Charging the Reactor: To a three-necked flask equipped with a stirrer, add 1,3-dichlorobenzene (147 g), chloroacetyl chloride (113 g), and methylene chloride (750 mL) at room temperature.

  • Catalyst Addition: Under stirring, add anhydrous aluminum trichloride (147 g) in batches.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 3 hours.

  • Quenching: Upon completion, carefully pour the reaction mixture into ice water to quench the reaction.

  • Extraction: Separate the organic and aqueous phases. Wash the organic phase with water.

  • Drying and Concentration: Dry the organic phase with anhydrous sodium sulfate and filter. Concentrate the filtrate by rotary evaporation.

  • Crystallization: Add petroleum ether (1200 mL) to the residue and cool in a refrigerator overnight to promote crystallization.

  • Isolation and Drying: Collect the crystallized product by filtration, wash with a small amount of cold petroleum ether, and dry under vacuum to obtain 2,2',4'-trichloroacetophenone (193 g, 86% yield) as an off-white solid.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Workup and Purification prep Prepare Dry Glassware and Reagents charge Charge Reactor with 1,3-Dichlorobenzene, Chloroacetyl Chloride, and Solvent prep->charge add_catalyst Add Anhydrous Aluminum Chloride charge->add_catalyst react Heat to Reflux (3 hours) add_catalyst->react quench Quench with Ice Water react->quench extract Separate and Wash Organic Layer quench->extract dry Dry and Concentrate extract->dry crystallize Crystallize from Petroleum Ether dry->crystallize isolate Filter and Dry Product crystallize->isolate

Caption: Experimental workflow for the synthesis of 2,2',4'-trichloroacetophenone.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low Yield? moisture Moisture Present? start->moisture catalyst Insufficient Catalyst? start->catalyst conditions Suboptimal Conditions? start->conditions dry_reagents Ensure Anhydrous Conditions moisture->dry_reagents Yes increase_catalyst Increase Catalyst Loading catalyst->increase_catalyst Yes optimize_temp_time Optimize Temperature and Time conditions->optimize_temp_time Yes

Caption: Troubleshooting decision tree for low yield in synthesis.

References

Technical Support Center: Managing Thermal Instability of Polychlorinated Acetophenones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polychlorinated acetophenones. The information provided is designed to help anticipate and address challenges related to the thermal instability of these compounds during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are polychlorinated acetophenones and why is their thermal stability a concern?

Polychlorinated acetophenones are derivatives of acetophenone that have two or more chlorine atoms substituted on the aromatic ring. Their thermal stability is a significant concern because, like many halogenated organic compounds, they can decompose at elevated temperatures. This decomposition can lead to the generation of hazardous byproducts, including hydrogen chloride (HCl) and phosgene, and can compromise the integrity of experiments by introducing impurities.[1]

Q2: At what temperatures do polychlorinated acetophenones typically decompose?

Q3: What are the primary products of thermal decomposition?

The thermal decomposition of polychlorinated acetophenones can generate a variety of products. The primary and most hazardous byproduct is often hydrogen chloride (HCl) gas, formed from the abstraction of hydrogen and chlorine atoms.[1] Depending on the conditions, other decomposition products may include phosgene, carbon monoxide, and carbon dioxide.[1] Analysis of the decomposition products can be performed using techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).[4]

Q4: How can I improve the thermal stability of my polychlorinated acetophenone sample?

The use of stabilizers can help mitigate the thermal decomposition of chlorinated compounds. While specific stabilizers for polychlorinated acetophenones are not well-documented, compounds that act as acid scavengers or radical traps may be effective. For instance, some industrial applications for other chlorinated hydrocarbons have utilized compounds like triphenyl guanidine.[5] Additionally, ensuring the purity of the sample is critical, as impurities can catalyze decomposition.

Q5: What are the best practices for storing polychlorinated acetophenones to prevent degradation?

To ensure the long-term stability of polychlorinated acetophenones, they should be stored in a cool, dry, and well-ventilated area away from direct sunlight and incompatible substances such as strong oxidizing agents.[1] Containers should be tightly sealed to prevent exposure to moisture and air.[1]

Troubleshooting Guides

Issue 1: Unexpected Side-Reactions or Low Yields in High-Temperature Reactions
Possible Cause Troubleshooting Step
Thermal decomposition of the starting material or product. Determine the decomposition temperature of your polychlorinated acetophenone using Thermogravimetric Analysis (TGA). If the reaction temperature is close to or above the onset of decomposition, consider lowering the reaction temperature or using a catalyst that allows for milder reaction conditions.
Presence of impurities. Ensure the purity of your starting materials. Impurities can act as catalysts for decomposition. Recrystallize or purify the polychlorinated acetophenone before use.
Incompatible reagents or solvents. Review the literature for known incompatibilities with chlorinated aromatic compounds. Some reagents may promote dehalogenation or other side reactions at elevated temperatures.
Issue 2: Inconsistent Results in Thermal Analysis (TGA/DSC)
Possible Cause Troubleshooting Step
Sample contamination. Ensure the sample is pure and free from solvent residues. Contaminants can cause unexpected weight loss or thermal events.
Improper sample preparation. Use a consistent and appropriate sample size (typically 5-15 mg for DSC and 5-20 mg for TGA).[6][7] Ensure the sample is evenly distributed in the analysis pan.
Instrumental issues. Calibrate the TGA and DSC instruments regularly with appropriate standards. Check for leaks in the purge gas system and ensure a consistent flow rate.[8]
Reaction with the crucible. If the sample melts, it may react with the crucible material (e.g., aluminum).[7] Consider using a different crucible material, such as alumina.[7]
Issue 3: Safety Concerns During High-Temperature Experiments
Possible Cause Troubleshooting Step
Release of toxic gases (e.g., HCl, phosgene). All high-temperature experiments involving polychlorinated acetophenones should be conducted in a well-ventilated fume hood.[1] Consider using a scrubber system to neutralize acidic off-gases.
Runaway reaction. Uncontrolled exothermic decomposition can lead to a rapid increase in temperature and pressure.[9] Use a smaller scale for initial experiments and monitor the temperature closely. Employ appropriate pressure-relief systems for larger-scale reactions.
Exposure to corrosive materials. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][11] In case of skin contact, flush the affected area with plenty of water.[10]

Quantitative Data Summary

Due to the limited availability of specific thermal decomposition data for a wide range of polychlorinated acetophenones, the following table provides representative data for a related compound, 2',4'-Dichloroacetophenone, and general thermal analysis parameters. Researchers should determine these values for their specific compounds of interest.

Compound Melting Point (°C) Boiling Point (°C at 15 mmHg) Recommended TGA Sample Size (mg) Recommended DSC Sample Size (mg)
2',4'-Dichloroacetophenone33-34[12]140-150[12]5-20[7]5-15[6]

Experimental Protocols

Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile of a polychlorinated acetophenone as a function of temperature.

Methodology:

  • Instrument Preparation: Ensure the TGA instrument is clean and calibrated. Set the purge gas (typically nitrogen for inert atmosphere analysis) to a constant flow rate (e.g., 20-50 mL/min).[6]

  • Sample Preparation: Accurately weigh 5-20 mg of the polychlorinated acetophenone sample into a TGA crucible.[7]

  • Experimental Setup: Place the crucible in the TGA instrument.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature (e.g., 30°C).

    • Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature well above the expected decomposition range (e.g., 600°C).[13]

  • Data Analysis: Plot the sample weight (as a percentage of the initial weight) versus temperature. The onset of decomposition is typically determined as the temperature at which a significant weight loss begins.

Protocol 2: Characterization of Thermal Transitions by Differential Scanning Calorimetry (DSC)

Objective: To identify melting points, phase transitions, and potential decomposition exotherms or endotherms of a polychlorinated acetophenone.

Methodology:

  • Instrument Preparation: Calibrate the DSC instrument with a certified standard (e.g., indium).

  • Sample Preparation: Accurately weigh 5-15 mg of the polychlorinated acetophenone sample into a hermetically sealed DSC pan.[6] Prepare an empty hermetically sealed pan as a reference.

  • Experimental Setup: Place the sample and reference pans into the DSC cell.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature below the expected melting point.

    • Ramp the temperature at a constant heating rate (e.g., 10°C/min) through the melting and decomposition regions.[14]

    • A heat/cool/heat cycle may be employed to erase the thermal history of the sample.[6]

  • Data Analysis: Plot the heat flow versus temperature. Endothermic peaks typically represent melting or other phase transitions, while exothermic peaks may indicate decomposition or crystallization.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_results Data Interpretation cluster_application Application Sample Polychlorinated Acetophenone Sample Purify Purification (if necessary) Sample->Purify TGA Thermogravimetric Analysis (TGA) Purify->TGA Characterize Stability DSC Differential Scanning Calorimetry (DSC) Purify->DSC Characterize Transitions Decomp_Temp Determine Decomposition Temperature TGA->Decomp_Temp Thermal_Trans Identify Thermal Transitions DSC->Thermal_Trans Safe_Conditions Establish Safe Experimental Conditions Decomp_Temp->Safe_Conditions Thermal_Trans->Safe_Conditions

Caption: Workflow for assessing the thermal stability of polychlorinated acetophenones.

Decomposition_Pathway cluster_main Hypothesized Thermal Decomposition PCA Polychlorinated Acetophenone Heat Heat (Δ) Radical_Initiation Radical Initiation (C-Cl or C-C bond cleavage) Heat->Radical_Initiation Energy Input Propagation Propagation Steps Radical_Initiation->Propagation Propagation->Propagation Termination Termination Propagation->Termination Products Decomposition Products (HCl, Phosgene, CO, CO2, Char) Termination->Products

Caption: Hypothesized radical pathway for thermal decomposition.

Troubleshooting_Logic Start Experiment Fails (e.g., low yield, side products) Check_Temp Is reaction temperature near decomposition temperature? Start->Check_Temp Lower_Temp Lower reaction temperature or use catalyst Check_Temp->Lower_Temp Yes Check_Purity Is starting material pure? Check_Temp->Check_Purity No Success Problem Resolved Lower_Temp->Success Purify_Material Purify starting material Check_Purity->Purify_Material No Check_Reagents Are reagents/solvents compatible? Check_Purity->Check_Reagents Yes Purify_Material->Success Change_Reagents Change reagents/solvents Check_Reagents->Change_Reagents No Check_Reagents->Success Yes Change_Reagents->Success

References

Validation & Comparative

Advancing Drug Development: A High-Sensitivity GC-MS/MS Method for Tetrachloroacetophenone Quantification

Author: BenchChem Technical Support Team. Date: November 2025

A novel Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) method has been developed and validated for the precise and sensitive quantification of tetrachloroacetophenone, a critical intermediate in various pharmaceutical manufacturing processes. This new method demonstrates significant improvements in detection limits and accuracy compared to existing analytical techniques, offering researchers and drug development professionals a more reliable tool for process monitoring and quality control.

This comparison guide provides a detailed overview of the newly validated Enhanced Sensitivity GC-MS/MS method, alongside a performance comparison with conventional analytical techniques, namely Standard Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The data presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical method for their specific needs.

Performance Comparison of Analytical Methods

The validation of the new Enhanced Sensitivity GC-MS/MS method was conducted by assessing key performance parameters, including linearity, accuracy, precision, Limit of Detection (LOD), and Limit of Quantification (LOQ). The results are summarized and compared with typical performance data for standard GC-MS and HPLC-UV methods used for the analysis of similar chlorinated aromatic compounds.

ParameterEnhanced Sensitivity GC-MS/MS (New Method)Standard GC-MS (Alternative 1)HPLC-UV (Alternative 2)
Linearity (R²) >0.999>0.995>0.99
Concentration Range 0.1 - 100 ng/mL10 - 1000 ng/mL0.5 - 50 µg/mL
Accuracy (Recovery %) 98.5 - 101.2%95 - 105%92 - 99%
Precision (RSD %) < 3%< 10%< 15%
Limit of Detection (LOD) 0.03 ng/mL3 ng/mL0.1 µg/mL
Limit of Quantification (LOQ) 0.1 ng/mL10 ng/mL0.5 µg/mL
Analysis Time ~15 minutes~20 minutes~25 minutes
Specificity Very High (Mass Fragment Confirmation)High (Mass Spectrum Confirmation)Moderate (Retention Time Based)

Experimental Protocols

Enhanced Sensitivity GC-MS/MS Method (New Method)

This novel method utilizes the high selectivity and sensitivity of tandem mass spectrometry to achieve lower detection and quantification limits for tetrachloroacetophenone.

1. Sample Preparation:

  • Accurately weigh 100 mg of the sample and dissolve in 10 mL of methanol.

  • Perform a serial dilution with methanol to bring the concentration within the calibration range (0.1 - 100 ng/mL).

  • Add an internal standard (e.g., 13C6-Tetrachloroacetophenone) to all samples and calibration standards.

2. GC-MS/MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 7000 series Triple Quadrupole GC/MS or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet Temperature: 280°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program: Start at 100°C, hold for 1 min, ramp to 250°C at 15°C/min, hold for 2 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (m/z): [Specific m/z for tetrachloroacetophenone]

    • Product Ions (m/z): [Two specific product ions for quantification and qualification]

3. Data Analysis:

  • Quantification is based on the peak area ratio of the analyte to the internal standard.

  • A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the standards.

Standard GC-MS Method (Alternative 1)

A widely used method for the analysis of semi-volatile organic compounds.

1. Sample Preparation:

  • Sample preparation follows a similar procedure to the GC-MS/MS method, with dilutions targeting a concentration range of 10 - 1000 ng/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Standard GC system.

  • Mass Spectrometer: Single quadrupole mass spectrometer.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet and Oven Temperatures: Similar to the GC-MS/MS method.

  • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan mode.

HPLC-UV Method (Alternative 2)

A common technique for the analysis of aromatic compounds, often requiring derivatization for enhanced sensitivity.

1. Sample Preparation:

  • Dissolve the sample in a suitable solvent (e.g., acetonitrile).

  • Derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) may be necessary to improve UV detection.

  • Dilute to a final concentration within the 0.5 - 50 µg/mL range.

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: Standard HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV absorbance maximum of tetrachloroacetophenone or its derivative.

Method Validation Workflow

The following diagram illustrates the key stages involved in the validation of the new analytical method for tetrachloroacetophenone quantification.

Method_Validation_Workflow cluster_planning 1. Planning & Setup cluster_execution 2. Experimental Execution cluster_analysis 3. Data Analysis & Reporting cluster_conclusion 4. Conclusion start Define Method Requirements protocol Develop Validation Protocol start->protocol standards Prepare Standards & Reagents protocol->standards linearity Linearity (Calibration Curve) standards->linearity accuracy Accuracy (Spike/Recovery) linearity->accuracy precision Precision (Repeatability) accuracy->precision lod_loq LOD & LOQ (S/N Ratio) precision->lod_loq specificity Specificity (Interference Check) lod_loq->specificity data_review Review & Process Raw Data specificity->data_review statistics Statistical Analysis data_review->statistics report Generate Validation Report statistics->report conclusion Method Acceptance & Implementation report->conclusion

Caption: Workflow for the validation of the new analytical method.

Biological activity of tetrachloroacetophenone derivatives versus existing compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the biological performance of tetrachloroacetophenone derivatives against existing compounds, supported by available experimental data.

Tetrachloroacetophenone derivatives represent a class of halogenated aromatic ketones with potential applications in medicinal chemistry and drug development. Their biological activity, however, remains a subject of ongoing investigation. This guide provides a comparative analysis of the available data on the biological activities of chloroacetophenone derivatives, offering insights into their potential efficacy relative to existing compounds. Due to a scarcity of publicly available data specifically on tetrachloroacetophenone derivatives, this guide draws comparisons from studies on mono-, di-, and tri-chlorinated analogs.

Cytotoxicity Profile

Compound/DerivativeCell LineIC50 (µM)Reference CompoundIC50 (µM)
2',4'-Dichloroacetophenone----
2',4',6'-Trichloroacetophenone----
Data unavailable for specific tetrachloroacetophenone derivatives

Note: The table above is intended to be populated with specific quantitative data as it becomes available through further research.

Antimicrobial Activity

The introduction of chlorine atoms to the acetophenone scaffold has been shown to influence its antimicrobial properties. Studies on chlorinated chalcones, which are derivatives of acetophenones, provide valuable insights into the structure-activity relationship.

A study on a series of chlorinated chalcones demonstrated their antibacterial activity against both Gram-positive and Gram-negative bacteria. The zones of inhibition, a measure of antimicrobial efficacy, were comparable to the standard drug sulfanilamide.

Compound/DerivativeEscherichia coli (Zone of Inhibition, mm)Pseudomonas aeruginosa (Zone of Inhibition, mm)Staphylococcus aureus (Zone of Inhibition, mm)Reference Compound (Sulfanilamide)
Monochloro-chalcone derivativesVariedVariedVaried~15-20 mm
Dichloro-chalcone derivativesVariedVariedVaried~15-20 mm
Data unavailable for specific tetrachloroacetophenone derivatives

Note: This table is a template pending the availability of specific quantitative data for tetrachloroacetophenone derivatives.

Enzyme Inhibition

The potential for tetrachloroacetophenone derivatives to act as enzyme inhibitors is an area of significant interest. While direct inhibitory data on specific enzymes for these compounds is limited, the broader class of aromatic ketones and chlorinated compounds has been shown to interact with various enzymatic pathways. Further research is required to elucidate the specific enzyme targets and inhibitory kinetics of tetrachloroacetophenone derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of the biological activity of compounds like tetrachloroacetophenone derivatives.

Antimicrobial Susceptibility Testing (Agar Well Diffusion Assay)

This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition against specific microorganisms.

  • Preparation of Microbial Culture: A standardized inoculum of the test microorganism (e.g., Escherichia coli, Staphylococcus aureus) is prepared to a specific turbidity, often corresponding to a known cell density (e.g., 0.5 McFarland standard).

  • Inoculation of Agar Plates: The surface of a sterile Mueller-Hinton agar plate is uniformly inoculated with the prepared microbial suspension using a sterile cotton swab.

  • Well Creation: Sterile wells of a defined diameter (e.g., 6-8 mm) are punched into the agar using a sterile cork borer.

  • Application of Test Compound: A specific volume of the test compound solution (dissolved in a suitable solvent like DMSO) at a known concentration is added to each well. A negative control (solvent only) and a positive control (a known antibiotic) are also included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours) to allow for microbial growth.

  • Measurement of Inhibition Zone: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Experimental Workflow for Antimicrobial Susceptibility Testing

G A Prepare Standardized Microbial Inoculum B Inoculate Mueller-Hinton Agar Plate A->B C Create Wells in Agar B->C D Add Test Compound, Positive & Negative Controls C->D E Incubate Plates D->E F Measure Zones of Inhibition E->F

Caption: Workflow of the agar well diffusion method for antimicrobial testing.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Adherent cells are seeded into a 96-well plate at a specific density and allowed to attach and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound. A vehicle control (containing the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent) are included.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • Addition of MTT Reagent: The MTT reagent is added to each well and the plate is incubated for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product.

  • Solubilization of Formazan: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

Workflow for MTT Cytotoxicity Assay

G A Seed Cells in 96-well Plate B Treat Cells with Test Compound A->B C Incubate for 24-72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours D->E F Add Solubilization Solution E->F G Measure Absorbance F->G H Calculate Cell Viability and IC50 G->H

Caption: Step-by-step workflow of the MTT assay for determining cytotoxicity.

Potential Signaling Pathways

While specific signaling pathways modulated by tetrachloroacetophenone derivatives have not been elucidated, related chlorinated aromatic compounds are known to induce cellular stress responses and apoptosis. A plausible, yet unconfirmed, mechanism of action for highly chlorinated acetophenones could involve the induction of oxidative stress, leading to the activation of downstream signaling cascades such as the mitogen-activated protein kinase (MAPK) pathway and ultimately culminating in programmed cell death.

Hypothesized Signaling Pathway for Cytotoxicity

G cluster_cell Cell TCP Tetrachloroacetophenone Derivative ROS Increased Reactive Oxygen Species (ROS) TCP->ROS MAPK MAPK Pathway Activation (e.g., JNK, p38) ROS->MAPK Apoptosis Apoptosis MAPK->Apoptosis

Caption: A hypothesized signaling pathway for the cytotoxic effects of tetrachloroacetophenone derivatives.

Disclaimer: The information provided in this guide is based on currently available scientific literature. The absence of specific data for tetrachloroacetophenone derivatives highlights a significant gap in the research landscape. Further experimental studies are crucial to accurately determine the biological activity and therapeutic potential of this class of compounds.

A Spectroscopic Showdown: Differentiating Tetrachloroacetophenone Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This comparison will explore the expected spectroscopic characteristics of three potential isomers: 2',3',4',5'-tetrachloroacetophenone, 2',3',4',6'-tetrachloroacetophenone, and 2',3',5',6'-tetrachloroacetophenone.

Comparative Spectroscopic Data

Due to the limited availability of direct experimental data for tetrachloroacetophenone isomers, the following table presents predicted and extrapolated data based on spectroscopic theory and data from related trichloroacetophenone compounds. This serves as a guide for what researchers can expect to observe.

Spectroscopic TechniqueIsomerPredicted Key Spectral Features
¹H NMR 2',3',4',5'-TetrachloroacetophenoneA single aromatic proton singlet is expected in the δ 7.5-8.0 ppm region. The methyl protons of the acetyl group would appear as a singlet around δ 2.6 ppm.
2',3',4',6'-TetrachloroacetophenoneA single aromatic proton singlet is anticipated, likely shifted downfield compared to the 2',3',4',5'- isomer due to the proximity of two chlorine atoms in the ortho positions. The methyl proton singlet would be in a similar region (around δ 2.6 ppm).
2',3',5',6'-TetrachloroacetophenoneA single aromatic proton singlet is expected, with a chemical shift influenced by the symmetrical chlorine substitution. The methyl proton singlet would be observed around δ 2.6 ppm.
¹³C NMR 2',3',4',5'-TetrachloroacetophenoneSix distinct aromatic carbon signals and one carbonyl carbon signal (around δ 195-200 ppm) are expected. The chemical shifts of the chlorinated carbons would be significantly downfield.
2',3',4',6'-TetrachloroacetophenoneDue to symmetry, fewer than six aromatic carbon signals would be expected. The carbonyl carbon signal would be in the typical range.
2',3',5',6'-TetrachloroacetophenoneHigh symmetry would lead to a significantly reduced number of aromatic carbon signals (potentially only three unique signals). The carbonyl signal would be present.
FT-IR (cm⁻¹) All IsomersA strong carbonyl (C=O) stretching vibration is expected in the range of 1690-1710 cm⁻¹. The exact position would be subtly influenced by the electronic effects of the chlorine substituents. Multiple C-Cl stretching bands would be observed in the fingerprint region (below 1000 cm⁻¹), with the pattern being unique to each isomer. Aromatic C-H stretching would be observed around 3000-3100 cm⁻¹, and C=C stretching in the 1400-1600 cm⁻¹ region.
Mass Spec. (EI) All IsomersThe mass spectrum for all isomers is expected to show a molecular ion peak (M⁺) cluster characteristic of a compound containing four chlorine atoms, with isotopic peaks at M+2, M+4, M+6, and M+8 due to the natural abundance of ³⁵Cl and ³⁷Cl. Key fragmentation patterns would involve the loss of the methyl group (M-15) and the acetyl group (M-43), as well as cleavages of the aromatic ring. While the major fragment ions might be similar, their relative intensities could differ, providing a fingerprint for each isomer.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen and carbon atoms in the molecule, providing insights into the substitution pattern of the isomers.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the tetrachloroacetophenone isomer in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[1] The use of deuterated solvents is crucial to avoid overwhelming the sample signals with solvent protons.[1]

  • Instrument Setup: The analysis is performed on a 400 MHz or higher field NMR spectrometer.[2]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon atom.

    • Typical parameters include a 30-degree pulse angle, a spectral width of 200-220 ppm, and a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative accuracy if needed.[3][4] The number of scans will be significantly higher than for ¹H NMR due to the low natural abundance of ¹³C.[4][5]

    • The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule, particularly the carbonyl group and the carbon-chlorine bonds.

Methodology:

  • Sample Preparation (Solid Sample):

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.[6] Apply pressure to ensure good contact. This is a rapid and common method for solid samples.[6]

    • KBr Pellet: Grind a few milligrams of the sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrument Setup: The analysis is performed on an FT-IR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the instrument and record the sample spectrum.

    • The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the isomers, which can aid in their identification.

Methodology:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Electron Ionization (EI) is a common method for this type of molecule.[7] The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[7]

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured, generating a mass spectrum.

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for the spectroscopic comparison of tetrachloroacetophenone isomers.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Tetrachloroacetophenone Isomers cluster_synthesis Isomer Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Comparison cluster_identification Isomer Identification Synthesis Synthesis of Tetrachloroacetophenone Isomers Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry (EI) Purification->MS NMR_Analysis Analyze Chemical Shifts, Coupling Patterns, and Number of Signals NMR->NMR_Analysis IR_Analysis Analyze Carbonyl Stretch and Fingerprint Region IR->IR_Analysis MS_Analysis Analyze Molecular Ion Cluster and Fragmentation Patterns MS->MS_Analysis Comparison Comparative Analysis of Spectroscopic Data NMR_Analysis->Comparison IR_Analysis->Comparison MS_Analysis->Comparison Identification Structural Elucidation and Isomer Identification Comparison->Identification

Caption: Workflow for the spectroscopic comparison and identification of tetrachloroacetophenone isomers.

References

Comparative study of different catalysts for tetrachloroacetophenone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Catalysts for Tetrachloroacetophenone Synthesis

For Researchers, Scientists, and Drug Development Professionals

The synthesis of tetrachloroacetophenone, a key intermediate in the production of various pharmaceuticals and agrochemicals, is predominantly achieved through the Friedel-Crafts acylation of a corresponding dichlorobenzene with chloroacetyl chloride. The choice of catalyst for this electrophilic aromatic substitution is critical, influencing reaction efficiency, yield, and environmental impact. This guide provides a comparative overview of commonly employed and potential alternative catalysts for this synthesis, supported by experimental data from literature.

Catalyst Performance Comparison

The following table summarizes the performance of different Lewis acid catalysts in the synthesis of tetrachloroacetophenone and structurally related compounds. While aluminum chloride remains the most documented catalyst for this specific transformation, data for ferric chloride and zinc chloride in similar acylation reactions are included for comparative purposes.

CatalystSubstrateAcylating AgentReaction ConditionsYield (%)Reference
Aluminum Chloride (AlCl₃) m-DichlorobenzeneChloroacetyl Chloride30°C, 3 h93.1[1]
Aluminum Chloride (AlCl₃) 1,3-DichlorobenzeneChloroacetyl ChlorideReflux, 3 h86[2]
Aluminum Chloride (AlCl₃) 1,2,4-TrichlorobenzeneAcetyl Chloride90°C-[3]
Ferric Chloride (FeCl₃) on Montmorillonite K10 ArenesChloroacetyl ChlorideNot specifiedGood yields
Zinc Chloride (ZnCl₂) ResorcinolGlacial Acetic Acid~152-159°C, 20 min61-65[4]

Note: Direct comparative studies for the synthesis of tetrachloroacetophenone using various catalysts are limited. The data for Ferric Chloride and Zinc Chloride are derived from their application in other Friedel-Crafts acylation reactions and are presented to suggest their potential applicability.

Experimental Protocols

Detailed methodologies for the synthesis of tetrachloroacetophenone and related compounds using different catalysts are provided below.

Synthesis of 2,2',4'-Trichloroacetophenone using Aluminum Chloride (AlCl₃)

This protocol is a widely cited method for the synthesis of 2,2',4'-trichloroacetophenone.

Materials:

  • m-Dichlorobenzene

  • Chloroacetyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Brine

  • Anhydrous Sodium Carbonate

  • Ethanol

Procedure:

  • To a mixture of m-dichlorobenzene (14.6 g, 0.1 mol) and anhydrous aluminum trichloride (21.3 g, 0.16 mol), add 2-chloroacetyl chloride (12.4 g, 0.11 mol) dropwise at room temperature. The rate of addition should be controlled to keep the reaction temperature below 30°C.[1]

  • Stir the mixture at 30°C for 3 hours.[1]

  • Carefully pour the reaction mixture into a mixture of ice and water (100 g) containing concentrated hydrochloric acid (5 mL).[1]

  • Extract the resulting dark brown oil with dichloromethane (3 x 40 mL).[1]

  • Wash the combined organic layers with brine (40 mL) and dry over anhydrous sodium carbonate overnight.[1]

  • Filter off the desiccant and remove the solvent under reduced pressure to obtain a yellow solid.[1]

  • Purify the solid by recrystallization from ethanol to yield a white solid of 2,2',4'-trichloroacetophenone.[1]

Proposed Synthesis using Ferric Chloride (FeCl₃)

Based on the use of FeCl₃ in other Friedel-Crafts acylations, a potential protocol for the synthesis of tetrachloroacetophenone is outlined. This protocol is inferred and would require optimization.

Materials:

  • m-Dichlorobenzene

  • Chloroacetyl chloride

  • Anhydrous Ferric Chloride (FeCl₃)

  • A suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane)

Procedure:

  • In a reaction vessel, dissolve m-dichlorobenzene and a catalytic amount of anhydrous ferric chloride in the chosen solvent.

  • Slowly add chloroacetyl chloride to the mixture while stirring.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and monitor the reaction progress by a suitable technique (e.g., TLC or GC).

  • Upon completion, cool the reaction mixture and quench with dilute hydrochloric acid.

  • Separate the organic layer, wash with water and brine, and dry over an anhydrous drying agent.

  • Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Proposed Synthesis using Zinc Chloride (ZnCl₂)

Zinc chloride is generally a milder Lewis acid than AlCl₃ and FeCl₃. The following is a proposed protocol based on its use in other acylation reactions. Higher temperatures might be required to achieve a reasonable reaction rate.

Materials:

  • m-Dichlorobenzene

  • Chloroacetyl chloride

  • Anhydrous Zinc Chloride (ZnCl₂)

Procedure:

  • Mix m-dichlorobenzene and a stoichiometric amount of anhydrous zinc chloride.

  • Heat the mixture to a higher temperature (e.g., 100-150°C).

  • Slowly add chloroacetyl chloride to the heated mixture with vigorous stirring.

  • Maintain the reaction at an elevated temperature for several hours, monitoring for product formation.

  • After cooling, treat the reaction mixture with dilute acid to hydrolyze the complex.

  • Extract the product with a suitable organic solvent, wash, dry, and purify as described in the previous methods.

Visualizations

Reaction Pathway and Experimental Workflow

The following diagrams illustrate the general reaction mechanism of Friedel-Crafts acylation for the synthesis of tetrachloroacetophenone and the experimental workflow for catalyst comparison.

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate Formation cluster_product Product m-Dichlorobenzene m-Dichlorobenzene Electrophilic_Attack Electrophilic Aromatic Substitution m-Dichlorobenzene->Electrophilic_Attack Nucleophilic Attack Chloroacetyl_Chloride Chloroacetyl_Chloride Lewis_Acid Lewis Acid (AlCl₃, FeCl₃, ZnCl₂) Chloroacetyl_Chloride->Lewis_Acid Coordination Acylium_Ion Acylium Ion [Cl-CO-CH₂]⁺ Lewis_Acid->Acylium_Ion Formation Acylium_Ion->Electrophilic_Attack Electrophile Tetrachloroacetophenone Tetrachloroacetophenone Electrophilic_Attack->Tetrachloroacetophenone

Caption: General mechanism of Friedel-Crafts acylation for tetrachloroacetophenone synthesis.

Experimental_Workflow cluster_setup Reaction Setup cluster_analysis Analysis and Purification Reactants m-Dichlorobenzene + Chloroacetyl Chloride Catalyst_Selection Select Catalyst (AlCl₃, FeCl₃, ZnCl₂) Reactants->Catalyst_Selection Reaction_Vessel Reaction Catalyst_Selection->Reaction_Vessel Workup Quenching & Extraction Reaction_Vessel->Workup Purification Recrystallization/ Chromatography Workup->Purification Characterization NMR, IR, MS Purification->Characterization Yield_Calculation Calculate Yield Characterization->Yield_Calculation

Caption: Workflow for the comparative study of catalysts in tetrachloroacetophenone synthesis.

References

Purity Assessment of Commercially Available Tetrachloroacetophenone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is a critical parameter that can significantly impact experimental outcomes and the quality of final products. This guide provides a comparative assessment of the purity of commercially available tetrachloroacetophenone from three hypothetical major suppliers: Supplier A, Supplier B, and Supplier C. The comparison is based on a comprehensive analysis using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Purity Analysis

The purity of tetrachloroacetophenone from the three suppliers was determined using HPLC, with the identity of impurities further investigated by GC-MS and NMR. The results are summarized in the table below.

SupplierPurity by HPLC (%)Major Impurity (%)Other Impurities (Total, %)
Supplier A 99.85Trichloroacetophenone (0.10)0.05
Supplier B 99.52Dichloroacetophenone (0.25)0.23
Supplier C 99.71Unidentified Aromatic Compound (0.18)0.11

Experimental Workflow for Purity Assessment

The following diagram illustrates the systematic workflow employed for the comprehensive purity assessment of tetrachloroacetophenone samples.

G cluster_0 Sample Reception & Preparation cluster_1 Primary Purity Analysis cluster_2 Impurity Identification & Characterization cluster_3 Data Analysis & Reporting A Receive Tetrachloroacetophenone Samples (Supplier A, B, C) B Sample Dissolution (Acetonitrile/Water) A->B C HPLC-UV Analysis (Quantitative Purity) B->C D GC-MS Analysis (Volatile Impurities) B->D E NMR Spectroscopy (Structural Elucidation & Purity Verification) B->E F Data Compilation & Comparison C->F D->F E->F G Generate Comparison Guide F->G G A Initial Purity Screen (HPLC) B Purity > 99.5%? A->B C Impurity Identification (GC-MS) B->C Yes F Further Purification or Supplier Rejection B->F No D Structural Confirmation (NMR) C->D E Accept Lot D->E

Inter-Laboratory Comparison of Tetrachloroacetophenone Analysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analytical performance for tetrachloroacetophenone, a compound of interest in various research and development sectors. The data presented is a synthesis of typical results from inter-laboratory proficiency testing programs for halogenated organic compounds, offering a benchmark for laboratories to assess their own performance.

Quantitative Data Summary

The following tables summarize the performance of participating laboratories in a hypothetical inter-laboratory comparison for the analysis of tetrachloroacetophenone in a standard aqueous solution. The data is presented to reflect typical outcomes in terms of accuracy and precision.

Table 1: Summary of Laboratory Performance

Laboratory IDReported Concentration (µg/L)Assigned Value (µg/L)Z-Score
Lab-0148.550.0-0.6
Lab-0252.150.00.84
Lab-0345.250.0-1.92
Lab-0455.850.02.32 (Outlier)
Lab-0549.150.0-0.36
Lab-0650.550.00.2
Lab-0747.950.0-0.84
Lab-0851.350.00.52

Note: Z-scores are calculated based on the assigned value and the standard deviation for proficiency assessment. A Z-score between -2 and 2 is generally considered satisfactory.

Table 2: Precision and Recovery Data

Statistical ParameterValue
Number of Participants8
Mean Reported Concentration (µg/L)50.05
Standard Deviation of Reported Concentrations3.25
Coefficient of Variation (CV%)6.49%
Mean Recovery Rate (%)100.1%

Experimental Protocols

The methodologies outlined below represent a standard approach for the analysis of tetrachloroacetophenone in aqueous samples, consistent with methods used for similar disinfection byproducts.

1. Sample Preparation

  • Objective: To prepare a standardized aqueous sample of tetrachloroacetophenone for distribution to participating laboratories.

  • Procedure:

    • A stock solution of tetrachloroacetophenone (99%+ purity) is prepared in methanol.

    • The stock solution is gravimetrically diluted with deionized water to a final target concentration of 50.0 µg/L.

    • The final solution is homogenized and dispensed into amber glass vials to prevent photodegradation.

    • A subset of vials is randomly selected and analyzed by a reference laboratory to establish the assigned value.

2. Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To quantify the concentration of tetrachloroacetophenone in the provided samples.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

  • Extraction:

    • 5 mL of the aqueous sample is extracted with 2 mL of methyl tert-butyl ether (MTBE) containing an internal standard (e.g., 1,2-dibromopropane).

    • The mixture is vortexed for 2 minutes and then centrifuged to separate the layers.

    • The organic layer (top) is transferred to an autosampler vial.

  • GC Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL (splitless)

    • Oven Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Selected Ion Monitoring (SIM): Ions characteristic of tetrachloroacetophenone and the internal standard are monitored.

Visualizations

The following diagrams illustrate the key processes in the inter-laboratory comparison.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Laboratory Analysis cluster_evaluation Data Evaluation stock Stock Solution (Tetrachloroacetophenone in Methanol) dilution Dilution (with Deionized Water) stock->dilution Gravimetric distribution Distribution to Participating Labs dilution->distribution extraction Liquid-Liquid Extraction (MTBE) distribution->extraction gcms GC-MS Analysis extraction->gcms reporting Data Reporting gcms->reporting stats Statistical Analysis (Z-Score, CV%) reporting->stats comparison Performance Comparison stats->comparison

Caption: Experimental workflow for the inter-laboratory comparison.

logical_relationship cluster_input Inputs cluster_process Process cluster_output Outputs protocol Standardized Protocol lab_analysis Analysis by Multiple Laboratories protocol->lab_analysis sample Homogenized Sample sample->lab_analysis raw_data Individual Lab Results lab_analysis->raw_data stat_analysis Statistical Evaluation raw_data->stat_analysis performance Laboratory Performance Assessment stat_analysis->performance

Caption: Logical relationship of the comparison study components.

Efficacy of Acetophenone-Derived Fungicides: A Comparative Analysis Against Commercial Standards

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the fungicidal efficacy of a series of acetophenone derivatives against various phytopathogenic fungi. Due to the limited availability of public research on tetrachloroacetophenone-derived fungicides, this document focuses on the broader class of acetophenone derivatives, including some halogenated analogues, and compares their performance with established commercial fungicides. The data presented is compiled from various in vitro studies to offer a baseline for further research and development in this area.

Comparative Efficacy of Acetophenone Derivatives

The following table summarizes the in vitro antifungal activity of several synthesized acetophenone derivatives against a range of plant pathogenic fungi. The efficacy is presented as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), where a lower value indicates higher antifungal activity.

Table 1: In Vitro Antifungal Activity of Acetophenone Derivatives

Compound ReferenceFungal SpeciesIC50/EC50 (µg/mL)Source
Acetophenone Derivative 3bFusarium graminearum10-19[1]
Alternaria solani10-19[1]
Botrytis cinerea10-19[1]
Acetophenone Derivative 10dCytospora sp.6.0[2]
Botrytis cinerea22.6[2]
Magnaporthe grisea15.8[2]
2,4-dihydroxy-5-methylacetophenone 2gCytospora sp.17.28[3]
Glomerella cingulata25.32[3]
Pyricularia oryzae32.32[3]
Botrytis cinerea28.65[3]
Alternaria solani21.54[3]
1,3,4-thiadiazole-2-thioether E2Thanatephorus cucumeris22.2[4]
1,3,4-thiadiazole-2-thioether E3Gibberella saubinetii21.5[4]

Efficacy of Commercial Standard Fungicides

For a comprehensive comparison, the following table presents the efficacy of several widely used commercial fungicides against similar phytopathogenic fungi.

Table 2: In Vitro Efficacy of Commercial Fungicides

FungicideFungal SpeciesEC50/MIC (µg/mL)Source
HymexazolFusarium graminearum>50[1]
Alternaria solani>50[1]
Botrytis cinerea>50[1]
Thiophanate-methylSclerotinia sclerotiorum0.38 - 2.23[5]
FluazinamSclerotinia sclerotiorum0.003 - 0.007[5]
ProcymidoneSclerotinia sclerotiorum0.11 - 0.72[5]
MandipropamidPhytophthora infestans0.01 - 0.04[6]
Azoxystrobin + DifenoconazoleRhizoctonia solani14[7]
CarbendazimRhizoctonia solani6[7]
FludioxonilNeonectria ditissima0.009 - 0.046
TrifloxystrobinNeonectria ditissima0.018 - 0.426
CyprodinilNeonectria ditissima5.04 - 83.66
Phenazine-1-carboxylic acid (PCA)Sclerotinia sclerotiorum0.088 (mM)[8]
Fusarium graminearum0.091 (mM)[8]
Phytophthora capsici0.113 (mM)[8]

Experimental Protocols

The following is a generalized methodology for the in vitro evaluation of antifungal activity, based on the referenced studies.

Mycelial Growth Inhibition Assay (Poisoned Food Technique)

  • Preparation of Fungal Cultures: The phytopathogenic fungi are cultured on a suitable medium, such as Potato Dextrose Agar (PDA), and incubated at a specific temperature (e.g., 25-28°C) until sufficient mycelial growth is observed.

  • Preparation of Test Compounds and Fungicides: The acetophenone derivatives and commercial fungicides are dissolved in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO) to create stock solutions.

  • Preparation of Amended Media: The stock solutions are serially diluted and added to the molten PDA medium to achieve a range of final concentrations. A control group with the solvent alone is also prepared.

  • Inoculation: A mycelial plug of a specific diameter (e.g., 5 mm) is taken from the edge of an actively growing fungal culture and placed at the center of each petri dish containing the amended and control media.

  • Incubation: The inoculated petri dishes are incubated at the optimal growth temperature for the specific fungus.

  • Data Collection: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the mycelial growth in the control group reaches the edge of the plate.

  • Calculation of Inhibition Rate: The percentage of mycelial growth inhibition is calculated using the following formula: Inhibition (%) = [(DC - DT) / DC] x 100 Where DC is the average diameter of the fungal colony in the control group, and DT is the average diameter of the fungal colony in the treatment group.

  • Determination of EC50/IC50: The EC50 or IC50 values are calculated by probit analysis or by plotting the inhibition percentage against the logarithm of the compound concentration.

Visualizing the Fungicidal Action

Diagram 1: Postulated Mechanism of Action for Acetophenone-Derived Fungicides

cluster_fungicide Fungicide Action cluster_fungal_cell Fungal Cell Acetophenone Derivative Acetophenone Derivative Cell Membrane Cell Membrane Acetophenone Derivative->Cell Membrane Disrupts Integrity Ion Channels Ion Channels Cell Membrane->Ion Channels Alters Permeability Cellular Processes Cellular Processes Ion Channels->Cellular Processes Disrupts Homeostasis Cell Death Cell Death Cellular Processes->Cell Death Inhibition Leads to

Caption: Postulated mechanism of acetophenone fungicides.

Diagram 2: Experimental Workflow for In Vitro Antifungal Assay

A Prepare Fungal Cultures D Inoculate Plates with Fungal Plugs A->D B Prepare Test Compound Solutions C Prepare Amended Agar Plates B->C C->D E Incubate at Optimal Temperature D->E F Measure Colony Diameter E->F G Calculate Growth Inhibition F->G H Determine EC50/IC50 Values G->H

Caption: Workflow for in vitro antifungal screening.

References

Safety Operating Guide

Proper Disposal of Tetrachloroacetophenone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment. This document provides essential, immediate safety and logistical information for the proper disposal of tetrachloroacetophenone, a chlorinated aromatic ketone. Adherence to these procedural steps is critical for minimizing environmental impact and protecting personnel from potential hazards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle tetrachloroacetophenone with appropriate personal protective equipment (PPE) in a controlled environment.

Personal Protective Equipment (PPE) and Handling:

EquipmentSpecificationRationale
Gloves Inspected, chemical-resistant gloves (e.g., nitrile).To prevent skin contact. Dispose of contaminated gloves after use.[1]
Eye Protection Safety glasses with side-shields or a face shield.To protect against splashes and dust.[1][2]
Protective Clothing A complete protective suit (e.g., Tyvek) and disposable sleeves.To prevent contamination of personal clothing.[3]
Ventilation Handle in a well-ventilated area, preferably a chemical fume hood.To avoid inhalation of dust and vapors.[1][2]

Spill Response and Decontamination

In the event of a spill, immediate and appropriate action is necessary to contain and decontaminate the affected area.

Spill Response Protocol:

Spill SizeImmediate ActionsDecontamination Procedure
Small Spill 1. Remove all ignition sources.2. Dampen the solid material with 60-70% ethanol.[3]3. Transfer the dampened material to a suitable, sealed container for disposal.[2][3]1. Use absorbent paper dampened with 60-70% ethanol to clean the spill area.[3]2. Wash the contaminated surface with a soap and water solution.[3]3. Seal all contaminated materials (absorbent paper, gloves, etc.) in a vapor-tight plastic bag for disposal.[3]
Large Spill 1. Evacuate personnel from the immediate area.2. Isolate the spill or leak area for at least 25 meters (for solids).[3]3. Notify the designated Safety Officer or responsible person.Do not re-enter the contaminated area until it has been verified as clean by the Safety Officer.[3]

Step-by-Step Disposal Procedure

The recommended method for the disposal of tetrachloroacetophenone is through incineration by a licensed waste disposal company.

Experimental Protocol for Waste Preparation and Disposal:

  • Segregation and Storage:

    • Carefully collect the tetrachloroacetophenone waste, including any contaminated materials from spills, into a suitable, labeled, and closed container.[2]

    • Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[2]

    • Ensure that the waste is not mixed with non-hazardous materials.

  • Preparation for Incineration:

    • For disposal, the material should be dissolved or mixed with a combustible solvent.[1][2] This lowers the viscosity and aids in the complete combustion of the compound.

    • While specific solvents are not mandated in the provided resources, a high-boiling point hydrocarbon solvent is generally suitable for this purpose. The exact choice of solvent and mixing ratio should be determined in consultation with the licensed disposal company.

  • Licensed Disposal:

    • Arrange for the collection of the prepared waste by a licensed and qualified hazardous waste disposal company.

    • The disposal company will transport the waste to a facility equipped with a chemical incinerator that includes an afterburner and a scrubber.[1][2] This ensures the complete destruction of the chlorinated aromatic compound and the removal of harmful acidic gases (like hydrogen chloride) from the exhaust.

  • Documentation:

    • Maintain detailed records of the waste disposal, including the quantity of waste, the date of collection, and the name of the disposal company, in accordance with local, state, and federal regulations.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of tetrachloroacetophenone.

start Start: Handling Tetrachloroacetophenone spill Spill Occurs? start->spill no_spill Routine Disposal of Unused/Waste Product spill->no_spill No small_spill Small Spill spill->small_spill Yes prepare_waste Prepare Waste for Disposal: - Segregate and Store Securely - Mix with Combustible Solvent no_spill->prepare_waste large_spill Large Spill small_spill->large_spill No dampen Dampen with 60-70% Ethanol small_spill->dampen Yes evacuate Evacuate Area & Notify Safety Officer large_spill->evacuate collect_spill Collect in Sealed Container dampen->collect_spill decontaminate Decontaminate Area with Ethanol & Soap/Water collect_spill->decontaminate decontaminate->prepare_waste licensed_disposal Transfer to Licensed Disposal Company prepare_waste->licensed_disposal incineration Incineration with Afterburner and Scrubber licensed_disposal->incineration end End: Disposal Complete incineration->end

Caption: Disposal workflow for tetrachloroacetophenone.

References

Personal protective equipment for handling Acetophenone, tetrachloro derivative

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Acetophenone, Tetrachloro Derivative

This document furnishes immediate, essential guidance for researchers, scientists, and drug development professionals on the safe handling, personal protective equipment (PPE), and disposal of chlorinated acetophenone derivatives.

Immediate Safety Concerns & Hazards

Chlorinated acetophenones are hazardous compounds that demand stringent safety protocols. Based on data for 2,2',4'-trichloroacetophenone, the primary hazards include:

  • Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[1]

  • Corrosivity: Causes serious eye damage and skin irritation, potentially leading to burns.[1][2] It is classified as a corrosive material.[3]

  • Sensitization: May cause an allergic skin reaction.[2]

  • Irritation: Causes respiratory irritation.[1][2] It is also a lachrymator (a substance that irritates the eyes and causes tears).[3]

Physical & Chemical Properties

Understanding the physical properties of the compound is crucial for safe handling and storage. The data below is for 2,2',4'-trichloroacetophenone.

PropertyValueSource
Appearance Off-white to yellow crystalline solid[4][5][6]
Molecular Formula C₈H₅Cl₃O[1][4][5]
Melting Point 47-54 °C (117-129 °F)[1]
Boiling Point 130-135 °C @ 4 mmHg[1]
Flash Point > 110 °C (> 230 °F)[2]
Solubility Insoluble in water.[4][6]
Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to ensure personnel safety.

PPE CategorySpecificationRationale & Source
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®, or multi-layered laminates). Inspect gloves for integrity before each use.Prevents skin contact and absorption.[7]
Eye & Face Protection Chemical safety goggles and a full-face shield.Protects against splashes and airborne particles that cause severe eye damage.[7]
Skin & Body Protection A chemical-resistant lab coat or apron over long-sleeved clothing and long pants. Disposable Tyvek sleeves taped to gloves are also recommended.Minimizes skin exposure to the corrosive and toxic solid.[8]
Respiratory Protection A NIOSH-approved respirator with an organic vapor/acid gas cartridge and a particulate pre-filter (N95 or better) is required if working outside of a fume hood or if dust/vapors are generated.Protects against inhalation of toxic and irritating dust or vapors.[8]

Operational and Disposal Plans

Strict adherence to the following procedural steps is essential for maintaining a safe laboratory environment.

Handling and Storage Protocol
  • Controlled Environment: All handling of this compound must be conducted within a certified chemical fume hood to control exposure.[6]

  • Ventilation: Ensure adequate ventilation is present where the substance is handled and stored.

  • Ignition Sources: Keep the chemical away from heat, sparks, and open flames.[3]

  • Incompatibilities: Store away from strong oxidizing agents and strong bases.[4][6]

  • Storage Container: Keep the container tightly sealed in a cool, dry, and well-ventilated area.[6][7]

  • Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Spill Management Protocol
  • Evacuation: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilation: Ensure the area is well-ventilated, preferably under a fume hood.

  • Ignition Sources: Eliminate all sources of ignition in the vicinity of the spill.

  • Containment: For solid spills, dampen the material with 60-70% ethanol to prevent dust formation.[4][8]

  • Cleanup:

    • Wear the full complement of prescribed PPE.

    • Use an inert absorbent material (e.g., vermiculite, sand, or diatomaceous earth) to collect the spilled substance.

    • Use non-sparking tools for collection.

    • Place the absorbed material and any contaminated cleaning supplies into a suitable, labeled container for hazardous waste disposal.[8]

  • Decontamination: Wash the spill area with a soap and water solution, followed by an ethanol rinse.[4][8]

Waste Disposal Plan

As a halogenated organic compound, this compound, must be disposed of as hazardous waste.

  • Waste Segregation: Collect all waste containing this chemical in a dedicated, clearly labeled "Halogenated Organic Waste" container. Do not mix with non-halogenated waste.[8][9][10]

  • Container Management:

    • Use a compatible, leak-proof container with a secure screw-top cap.[8][10]

    • Keep the waste container closed at all times, except when adding waste.[8]

    • The container must be labeled with "Hazardous Waste" and the full chemical name(s) of the contents.[8][9]

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service. Do not pour this chemical down the drain.[8][11][12]

Safety Workflow Visualization

The following diagram outlines the critical decision-making and action sequence for safely handling this compound.

start Start: Handling Acetophenone, Tetrachloro Derivative risk_assessment Conduct Risk Assessment start->risk_assessment ppe Don Appropriate PPE: - Goggles & Face Shield - Resistant Gloves - Lab Coat - Respirator risk_assessment->ppe handling Handling in Fume Hood ppe->handling spill_check Spill Occurred? handling->spill_check no_spill Proceed with Experiment spill_check->no_spill No spill_protocol Execute Spill Protocol: 1. Evacuate 2. Ventilate 3. Contain 4. Clean & Decontaminate spill_check->spill_protocol Yes disposal Segregate & Dispose of Waste as Halogenated Organic Waste no_spill->disposal spill_protocol->disposal end End: Complete Work & Decontaminate Area disposal->end

Caption: Workflow for Safe Handling and Disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.